Calcitriol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-NKMMMXOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022722 | |
| Record name | Calcitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index], Solid | |
| Record name | Calcitriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Slightly sol in methanol, ethanol, ethyl acetate, THF. | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, crystalline solid, White crystalline powder | |
CAS No. |
32222-06-3 | |
| Record name | Calcitriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32222-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcitriol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032222063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcitriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC9231JVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-114, 111-115 °C, 113 °C | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of Calcitriol in Cancer Cell Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the hormonally active form of vitamin D, has emerged as a significant area of interest in oncology research. Beyond its classical role in calcium homeostasis, this compound exhibits potent anti-cancer properties across a spectrum of malignancies. These effects are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes involved in critical cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its anti-neoplastic effects on cancer cells, with a focus on signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key data points for easy comparison across different cancer cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F10 | Melanoma | 0.24 | [1][2] |
| HeLa | Cervical Cancer | 0.19 | [1] |
| MCF-7 | Breast Cancer | 0.17 | [1] |
| HT-29 | Colorectal Cancer | ~40 (at 24h) | [3] |
| MDA-MB-231 | Breast Cancer | ~50 (at 24h) | [3] |
Table 2: this compound-Induced Cell Cycle Arrest at G1 Phase
| Cell Line | Cancer Type | This compound Concentration (nM) | Percentage of Cells in G1 Phase (Control vs. Treated) | Reference |
| HeLa S3 | Cervical Cancer | 200 | 24.36% vs. 66.18% | |
| HeLa S3 | Cervical Cancer | 500 | 24.36% vs. 78.10% |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration | Percentage of Apoptotic Cells (Control vs. Treated) | Reference |
| CaSki | Cervical Cancer | 100 ng/mL | 1.60% vs. 12.47% (Early Apoptosis) | [4] |
| CaSki | Cervical Cancer | 1000 ng/mL | 1.60% vs. 14.86% (Early Apoptosis) | [4] |
Table 4: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Cancer Type | This compound Treatment | Tumor Volume Inhibition | Reference |
| MCF-7 | Breast Cancer | Increasing doses | ~50% to 70% decrease | [5] |
| PC-3 | Prostate Cancer | 0.1 µ g/mouse | ~40% inhibition | [6] |
| Ovarian Cancer | Ovarian Cancer | 0.5 µg/Kg, daily for 7 days | Significant inhibition | [7] |
Core Signaling Pathways of this compound in Cancer
This compound's anti-cancer activity is multifaceted, involving both genomic and non-genomic signaling pathways.
VDR-Mediated Genomic Pathway
The classical and most well-understood mechanism of this compound action is the genomic pathway. This pathway involves the binding of calcriol to the VDR, which is expressed in many cancer cells.[8][9]
Caption: VDR-Mediated Genomic Signaling Pathway of this compound.
Upon binding this compound, the VDR undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.
Key downstream effects of this genomic signaling include:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily in the G0/G1 phase.[10] This is achieved by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulating cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) like CDK2 and CDK4.[10]
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It upregulates pro-apoptotic proteins like Bax, Bak, and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[11][12][13] Furthermore, this compound can induce the activation of caspases, the key executioners of apoptosis.[1][11][14]
-
Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[11][15] It has been shown to decrease the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and inhibit the proliferation of tumor-derived endothelial cells.[11][15]
-
Promotion of Differentiation: In some cancer models, this compound can induce cellular differentiation, leading to a less malignant phenotype.
Non-Genomic Signaling Pathways
This compound can also elicit rapid cellular responses through non-genomic pathways that do not involve direct gene transcription. These actions are often initiated at the cell membrane.
References
- 1. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sensitizes colon cancer cells to H2O2-induced cytotoxicity while inhibiting caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of this compound on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D receptor is expressed in pancreatic cancer cells and a vitamin D3 analogue decreases cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor (VDR) expression in different molecular subtypes of canine mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of this compound in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genomic Symphony: A Technical Guide to Calcitriol's Regulation of Gene Expression in Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms of how calcitriol (B1668218), the active form of vitamin D, orchestrates gene expression to maintain bone homeostasis. Herein, we provide a comprehensive overview of the signaling pathways, quantitative data on gene regulation, and detailed experimental protocols to empower further research and therapeutic development in the field of bone metabolism.
The Core Regulatory Axis: The Vitamin D Receptor (VDR) and its Genomic Cascade
This compound exerts its primary effects on bone metabolism through a well-defined genomic pathway. The process is initiated by the binding of this compound to its high-affinity nuclear receptor, the Vitamin D Receptor (VDR). This binding event triggers a cascade of molecular interactions that ultimately modulate the transcription of a host of target genes crucial for bone health.
Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. The binding of the VDR-RXR heterodimer to VDREs serves as a molecular switch, recruiting a complex of co-activator or co-repressor proteins that modify chromatin structure and influence the assembly of the transcriptional machinery, thereby upregulating or downregulating gene expression.
Quantitative Effects of this compound on Key Bone Metabolism Genes
This compound's influence on bone metabolism is underscored by its ability to precisely regulate the expression of a suite of critical genes in osteoblasts and osteoclasts. The following tables summarize quantitative data from various studies, showcasing the fold-changes in gene expression upon this compound treatment.
Table 1: this compound-Mediated Regulation of Gene Expression in Human Periodontal Ligament Cells (hPDLCs)
| Gene | Treatment | Fold Change (mRNA) | Reference |
| Vitamin D Receptor (VDR) | 10-8 mol/L this compound for 6 days | 3.04 ± 1.06 | [1] |
| Receptor Activator of Nuclear Factor-κB Ligand (RANKL) | 10-8 mol/L this compound for 6 days | 9.82 (range: 0.75-119.18) | [1] |
| Osteoprotegerin (OPG) | 10-8 mol/L this compound for 6 days | 0.94 ± 0.39 (not significant) | [1] |
Table 2: this compound-Mediated Regulation of Osteocalcin Gene Expression in Rat Osteosarcoma Cells (ROS 17/2.8)
| Gene | Treatment | Fold Change (mRNA) | Reference |
| Osteocalcin | 1,25-dihydroxyvitamin D3 | ~2-fold increase | [2] |
| Osteocalcin | 1,25-dihydroxyvitamin D2 | ~2.5-fold increase | [2] |
| Osteocalcin | 24-epi-1,25-dihydroxyvitamin D2 | ~4-fold increase | [2] |
Table 3: Overview of this compound-Regulated Genes in Osteoblasts and Osteoclasts from Microarray and RNA-Seq Data
| Gene | Cell Type | Regulation by this compound | Function in Bone Metabolism | Potential Data Source (GEO Accession) |
| RANKL (TNFSF11) | Osteoblast | Upregulation | Promotes osteoclast differentiation and activation | GSE51513 |
| OPG (TNFRSF11B) | Osteoblast | Downregulation/No significant change | Inhibits osteoclast differentiation by binding to RANKL | GSE51513 |
| Osteocalcin (BGLAP) | Osteoblast | Upregulation | Involved in bone mineralization and calcium homeostasis | GSE51513 |
| Alkaline Phosphatase (ALPL) | Osteoblast | Upregulation | Key enzyme in bone mineralization | GSE51513 |
| Collagen, Type I, Alpha 1 (COL1A1) | Osteoblast | Upregulation | Major structural protein of the bone matrix | GSE51513 |
| Fibroblast Growth Factor 23 (FGF23) | Osteoblast | Upregulation | Regulates phosphate (B84403) and vitamin D metabolism | - |
| Cathepsin K (CTSK) | Osteoclast | Upregulation | Major enzyme responsible for bone matrix degradation | GSE246769, GSM4419703 |
| TRAP (ACP5) | Osteoclast | Upregulation | Marker of osteoclast differentiation and activity | GSE246769, GSM4419703 |
| VDR | Osteoblast/Osteoclast | Upregulation | Mediates the genomic actions of this compound | GSE51513, GSE246769 |
Note: The data from GEO datasets require further analysis to extract specific fold-change values. The listed accession numbers provide a starting point for researchers to access relevant high-throughput data.
Detailed Experimental Protocols
To facilitate the investigation of this compound's effects on gene expression, this section provides detailed methodologies for key experiments.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for the quantification of mRNA levels of target genes.
Methodology:
-
RNA Extraction: Isolate total RNA from cultured bone cells (osteoblasts or osteoclasts) treated with this compound or vehicle control using a suitable method like the TRIzol reagent or a column-based kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).
-
Real-Time PCR: Perform the PCR amplification in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity in real-time as the DNA is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to identify the binding of the VDR to specific DNA regions (VDREs) in the genome.
Methodology:
-
Cross-linking: Treat cultured bone cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the VDR. The antibody will bind to the VDR-DNA complexes.
-
Immune Complex Capture: Use protein A/G-conjugated beads to capture the antibody-VDR-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the VDR-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences (VDREs) or by next-generation sequencing (ChIP-seq) to identify VDR binding sites across the entire genome.
Western Blotting
This protocol is for the detection and quantification of specific protein levels (e.g., VDR, RANKL, OPG, Osteocalcin).
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore, which recognizes the primary antibody.
-
Detection: Detect the signal produced by the secondary antibody using a chemiluminescent substrate (for HRP) or by fluorescence imaging.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay
This protocol is used to measure the transcriptional activity of a promoter containing a VDRE in response to this compound.
Methodology:
-
Plasmid Construction: Clone the promoter region of a this compound-responsive gene (e.g., osteocalcin) containing the VDRE upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Transfect the reporter plasmid into cultured bone cells. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is often performed to normalize for transfection efficiency.
-
This compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the luminescence produced by the firefly luciferase (from the experimental reporter) and the Renilla luciferase (from the control reporter) using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase units (RLU). Compare the RLU of this compound-treated cells to that of control cells to determine the fold-induction of promoter activity.
Conclusion
This compound's regulation of gene expression in bone metabolism is a complex and tightly controlled process, primarily mediated by the VDR/RXR genomic pathway. By modulating the expression of key genes such as RANKL, OPG, and osteocalcin, this compound plays a pivotal role in maintaining the delicate balance between bone formation and resorption. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of this compound's action and to develop novel therapeutic strategies for bone-related disorders. The continued application of high-throughput technologies like ChIP-seq and RNA-seq will undoubtedly unveil further layers of complexity in this vital signaling network.
References
Calcitriol and Its Role in Cell Differentiation Processes: A Technical Guide
Abstract
Calcitriol (B1668218), the hormonally active form of vitamin D, is a pleiotropic signaling molecule with well-established roles in calcium and phosphate (B84403) homeostasis. Beyond its classical functions, this compound is a potent regulator of cellular processes, including proliferation, apoptosis, and, most notably, differentiation.[1][2][3] Its ability to induce differentiation in various normal and malignant cell types has positioned it as a molecule of significant interest for therapeutic applications, particularly in oncology and dermatology.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced cell differentiation, summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the core signaling pathways for researchers, scientists, and drug development professionals.
Molecular Mechanisms of Action
This compound exerts its biological effects through two primary pathways: a classical genomic pathway that involves the regulation of gene transcription and a rapid non-genomic pathway that activates intracellular signaling cascades.[2][7]
Genomic Pathway
The genomic actions of this compound are mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][8] The process involves several key steps:
-
Ligand Binding: this compound diffuses into the target cell and binds to the VDR located primarily in the nucleus.[9][10]
-
Heterodimerization: Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][8]
-
DNA Binding: The VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][10][11]
-
Transcriptional Regulation: The complex then recruits a series of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes responsible for driving cell differentiation and inhibiting proliferation.[10][11][12]
Non-Genomic Pathway
This compound can also initiate rapid cellular responses that do not require gene transcription.[13][14] These effects are typically mediated by a membrane-associated VDR (mVDR) or other cell-surface receptors like Protein Disulfide Isomerase A3 (PDIA3).[14][15]
-
Membrane Receptor Binding: this compound binds to its receptor on the cell membrane.[14]
-
Second Messenger Activation: This binding rapidly activates second messenger systems, leading to an increase in intracellular calcium (Ca²⁺) concentrations and the activation of various protein kinases.[16][17]
-
Signal Transduction Cascades: Downstream signaling involves cascades such as mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC), which influence cellular processes and can cross-talk with the genomic pathway.[7][16][18]
Role in Specific Cell Lineages
This compound's pro-differentiative effects have been documented across a wide spectrum of cell types.
Myeloid Differentiation
One of the most studied areas is the ability of this compound to induce the differentiation of myeloid leukemia cells into mature monocytes and macrophages.[4][6] Cell lines such as HL-60, U937, and THP-1, when treated with physiological concentrations of this compound, cease proliferation and acquire monocytic characteristics, including the expression of surface markers like CD14 and CD11b.[4][18] This differentiation process is dependent on the PI3K signaling pathway and involves the transcription factor Myeloid Zinc Finger-1 (MZF-1).[18]
Keratinocyte Differentiation
In the skin, this compound plays a crucial role in regulating the normal cycle of keratinocyte proliferation and differentiation.[19] It inhibits the proliferation of keratinocytes and promotes their terminal differentiation, a mechanism that is leveraged in the topical treatment of psoriasis, a hyperproliferative skin disorder.[5][20][21] this compound achieves this partly by modulating the epidermal responsiveness to calcium and by upregulating proteins like serpin B1.[19][20]
Osteoblast Differentiation
This compound is essential for bone mineralization.[22][23] It promotes the differentiation of mesenchymal stem cells (MSCs) and preosteoblasts into mature osteoblasts.[22][24][25] This process involves the increased expression of key osteogenic markers such as alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN).[22]
Cancer Cell Differentiation
Beyond leukemia, this compound exhibits anti-proliferative and pro-differentiative effects in a variety of solid tumors.
-
Basal Cell Carcinoma (BCC): this compound inhibits the Hedgehog signaling pathway, a key driver of BCC, while simultaneously activating VDR signaling to induce tumor cell differentiation.[13][26]
-
Colorectal Cancer (CRC): It can induce differentiation in CRC cells and patient-derived tumor organoids.[12][27] Mechanistically, this compound can induce VDR to bind to β-catenin, preventing its nuclear translocation and inhibiting the WNT signaling pathway.[12][27]
-
Glioma: In glioma stem-like cells (GSCs), this compound treatment reduces the expression of stemness markers (e.g., SOX2, OLIG2) and increases differentiation markers (e.g., GFAP), thereby enhancing sensitivity to chemotherapy.[28]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on cell differentiation and proliferation from various studies.
Table 1: Effective Concentrations of this compound in Cell Proliferation and Differentiation
| Cell Type | Organism | This compound Concentration | Observed Effect | Citation(s) |
| Glioma Stem-Like Cells | Human | 10 - 50 nM | Decreased stemness, reduced stem-cell frequency. | [28] |
| Osteoblast-Like Cells | Rat | 0.1 nM | Most effective dose for cell proliferation. | [24] |
| Osteoblast-Like Cells | Rat | 60 nM | Greatest reduction in cell frequency. | [24] |
| HaCaT Keratinocytes | Human | 10⁻⁹ - 10⁻⁶ M | Inhibition of cell proliferation. | [20] |
| Tfh-like Cells | Mouse | 10 - 100 nM | Optimal for inducing CXCR5 expression. | [29] |
Table 2: this compound-Induced Regulation of Gene Expression
| Cell/Tissue Type | Gene | Regulation | Fold/Percent Change | Citation(s) |
| Fetal Intestine | CYP24A1 (24-hydroxylase) | Upregulation | 4.8-fold increase | [30] |
| Fetal Intestine | CYP27B1 (1α-hydroxylase) | Downregulation | 55% decrease after 48h | [30] |
| Fetal Intestine | CYP3A4 | Upregulation | 1.5 to 24-fold increase | [30] |
| Glioma Stem-Like Cells | SOX2 | Downregulation | Significant reduction at 50 nM | [28] |
| Glioma Stem-Like Cells | GFAP | Upregulation | Significant increase at 50 nM | [28] |
Experimental Protocols
General Protocol for In Vitro this compound Treatment and Differentiation Assay
This protocol provides a generalized workflow for studying this compound-induced differentiation in an adherent or suspension cell line (e.g., THP-1 myeloid cells).
Materials:
-
Cell line of interest (e.g., THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution in ethanol)
-
Vehicle control (e.g., 100% Ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Reagents for differentiation assessment (e.g., fluorescently-labeled antibodies for flow cytometry)
Procedure:
-
Cell Culture: Maintain cells in a humidified incubator at 37°C and 5% CO₂. Subculture cells as required to maintain logarithmic growth.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in ethanol (B145695). Store at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells into culture plates at a predetermined density (e.g., 2 x 10⁵ cells/mL for THP-1). Allow cells to acclimate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of ethanol as the highest this compound dose.
-
Incubation: Replace the old medium with the this compound- or vehicle-containing medium. Incubate the plates for the desired duration (e.g., 48 to 96 hours). The optimal time depends on the cell type and differentiation markers being assessed.[4]
-
Assessment of Differentiation:
-
Morphology: Observe cells under a microscope for morphological changes, such as increased adherence, size, or granularity.
-
Flow Cytometry: Harvest cells, wash with PBS, and stain with fluorescently-labeled antibodies against differentiation markers (e.g., anti-CD14, anti-CD11b). Analyze using a flow cytometer.
-
Gene Expression Analysis: Harvest cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of marker genes (e.g., VDR, CYP24A1, differentiation-specific genes).
-
Functional Assays: Perform functional assays relevant to the differentiated phenotype, such as the Nitroblue Tetrazolium (NBT) reduction assay for monocytic cells to measure phagocytic activity.
-
Conclusion and Future Directions
This compound is a powerful endogenous hormone that drives cell differentiation across multiple lineages through complex genomic and non-genomic signaling pathways. Its ability to inhibit proliferation and promote a more mature, less malignant phenotype in cancer cells underscores its therapeutic potential. For drug development professionals, the challenge and opportunity lie in designing this compound analogs with enhanced anti-proliferative and pro-differentiative activity but lower calcemic side effects. Future research should continue to unravel the tissue-specific regulation of VDR target genes and explore synergistic combinations of this compound or its analogs with other therapeutic agents to enhance differentiation therapy in cancer and other proliferative diseases.[17]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanistic Effects of this compound in Cancer Biology | MDPI [mdpi.com]
- 3. Mechanistic Effects of this compound in Cancer Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical this compound (1,25-dihydroxyvitamin D3) treatment of psoriasis: an immunohistological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 9. Vitamin D - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of this compound Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Role of this compound and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myeloid cell differentiation in response to this compound for expression CD11b and CD14 is regulated by myeloid zinc finger-1 protein downstream of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vitamin D: a calciotropic hormone regulating calcium-induced keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound on growth, differentiation, chemokine mRNA expression of cultured keratinocytes and on keratinocyte-T cell binding | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 22. This compound exerts a mineralization-inductive effect comparable to that of vitamin C in cultured human periodontium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. stemcell.com [stemcell.com]
- 26. Antitumoral effects of this compound in basal cell carcinomas involve inhibition of hedgehog signaling and induction of vitamin D receptor signaling and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. This compound Promotes Differentiation of Glioma Stem-Like Cells and Increases Their Susceptibility to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. This compound regulates the expression of the genes encoding the three key vitamin D3 hydroxylases and the drug-metabolizing enzyme CYP3A4 in the human fetal intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Calcitriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol (B1668218), the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate (B84403) homeostasis and possesses potent immunomodulatory and cell differentiation activities. Its discovery in 1971 marked a pivotal moment in our understanding of vitamin D metabolism and endocrine function. This technical guide provides an in-depth overview of the historical discovery of this compound, its intricate signaling pathways, and the evolution of its chemical synthesis. Detailed methodologies for key experiments, quantitative data from a representative semi-synthetic route, and visualizations of the core signaling pathway and a synthesis workflow are presented to serve as a comprehensive resource for researchers in the field.
The Discovery of this compound: From Cod Liver Oil to a Potent Steroid Hormone
The journey to the discovery of this compound is a story of nutritional science evolving into molecular endocrinology. For centuries, rickets, a disease characterized by bone deformities in children, was a widespread affliction. By the early 20th century, researchers like Edward Mellanby had induced rickets in dogs through diet and subsequently cured them with cod liver oil, suggesting a dietary deficiency.[1] In 1922, Elmer McCollum identified this anti-rachitic factor and named it vitamin D.[2]
A significant breakthrough came with the understanding that sunlight exposure could also prevent rickets, leading to the identification of a precursor in the skin that was converted to vitamin D upon UV irradiation.[2] However, it wasn't until the latter half of the 20th century that the true nature of vitamin D as a prohormone was elucidated.
The seminal work of Hector F. DeLuca's laboratory in the late 1960s and early 1970s was instrumental in isolating and identifying the biologically active form of vitamin D. Their research demonstrated that vitamin D3 (cholecalciferol) undergoes two successive hydroxylations to become active. The first occurs in the liver to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D.[3] The final and critical activation step, the 1α-hydroxylation of calcifediol, was found to occur primarily in the kidneys.[4]
In 1971, the active metabolite was definitively isolated and identified as 1α,25-dihydroxyvitamin D3, or this compound.[5][6] This discovery transformed the understanding of vitamin D from a simple dietary supplement to a potent steroid hormone with its own complex metabolic and signaling pathways.
The this compound Signaling Pathway
This compound exerts its biological effects primarily through a nuclear hormone receptor-mediated mechanism, influencing the transcription of a multitude of target genes.[7] The key player in this pathway is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[8]
The genomic signaling cascade can be summarized as follows:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and into the nucleus.
-
Heterodimerization: Inside the nucleus, this compound binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[9]
-
VDRE Binding: The VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9]
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins. This molecular machinery ultimately modulates the rate of transcription of the target gene by RNA polymerase II, leading to either increased or decreased protein synthesis.[8]
This pathway is central to this compound's role in regulating intestinal calcium absorption, bone mineralization, and renal calcium and phosphate reabsorption.[7]
Chemical Synthesis of this compound
The complex structure of this compound, featuring a seco-steroid backbone, a triene system, and multiple stereocenters, presents a significant challenge for chemical synthesis. Both total synthesis and semi-synthetic approaches have been developed, with the latter often being more practical for large-scale production.
Semi-Synthesis from Vitamin D2
A common and industrially relevant approach utilizes the readily available and inexpensive starting material, vitamin D2 (ergocalciferol). A representative semi-synthetic route is outlined below.[8]
Quantitative Data for a Representative Semi-Synthesis
The following table summarizes key quantitative data for a practical semi-synthesis of this compound starting from vitamin D2.[8]
| Step | Key Reagents | Yield | Purity (of final product) |
| Overall Process | Vitamin D2 to this compound | 9% | >99.9% (HPLC) |
| 1α-Hydroxylation | Selenium dioxide, N-methylmorpholine N-oxide | - | - |
| Side-Chain Construction & Final Steps | Nickel(0)-mediated conjugate addition, Grignard, Photoisomerization | - | - |
| Deuterated this compound Synthesis | From hub intermediate 18 | 48% | - |
Note: Step-wise yields for the multi-step process were not detailed in the reference.
Experimental Protocols
General Protocol for a Semi-Synthesis of this compound from Vitamin D2
The following is a generalized protocol based on the key transformations described in the literature.[8] Specific reaction conditions, concentrations, and purification methods should be optimized for each specific application.
Step 1: SO2 Adduction and Protection
-
Dissolve Vitamin D2 in a suitable solvent (e.g., dichloromethane) and cool to -10°C.
-
Bubble sulfur dioxide gas through the solution to form the SO2 adduct, which protects the triene system and facilitates isomerization.
-
Add tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in DMF to protect the hydroxyl group.
Step 2: Side-Chain Cleavage
-
Dissolve the protected SO2 adduct in a mixture of dichloromethane (B109758) and methanol (B129727) at -10°C.
-
Perform ozonolysis to cleave the side chain.
-
Work up the reaction to yield the key hub intermediate.
Step 3: 1α-Hydroxylation
-
Dissolve the intermediate in a mixture of dichloromethane and methanol.
-
Add selenium dioxide and N-methylmorpholine N-oxide as a re-oxidant.
-
Heat the mixture to effect the regio- and stereoselective 1α-hydroxylation.
Step 4: Side-Chain Construction
-
Convert the 1α-hydroxylated intermediate to a suitable precursor for coupling (e.g., an iodide).
-
Perform a nickel(0)-mediated conjugate addition to an acrylate.
-
Treat the resulting ester with a Grignard reagent (e.g., methylmagnesium bromide) to construct the this compound side chain.
Step 5: Photoisomerization and Deprotection
-
Subject the molecule to triplet-sensitized photoisomerization to generate the bioactive (5Z,7E)-triene system.
-
Remove the protecting groups (e.g., with TBAF) to yield this compound.
Step 6: Purification
-
Purify the final product using high-performance liquid chromatography (HPLC).
Characterization of Synthetic this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
HPLC: To determine purity. A reversed-phase C18 column with a mobile phase of methanol/acetonitrile/water can be used.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI-MS) can show the [M+Na]+ adduct.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure. 1H and 13C NMR spectra should be compared to a reference standard.[11]
Vitamin D Receptor (VDR) Binding Assay
This assay determines the affinity of the synthesized this compound for its receptor. A competitive binding assay is commonly used.
Principle: The ability of the synthesized (unlabeled) this compound to compete with a radiolabeled this compound (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR is measured.
Materials:
-
Recombinant human VDR
-
Radiolabeled this compound
-
Synthesized this compound (as the competitor)
-
Assay buffer
-
Method to separate bound from free ligand (e.g., hydroxylapatite)
-
Scintillation counter
Procedure (Generalized):
-
Incubate a constant amount of VDR and radiolabeled this compound with increasing concentrations of the synthesized this compound.
-
Allow the binding to reach equilibrium.
-
Separate the VDR-bound radioligand from the free radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the synthesized this compound to determine the IC50 (the concentration that inhibits 50% of the specific binding).
Conclusion
The discovery of this compound fundamentally shifted our understanding of vitamin D's role in the body, revealing it to be a potent steroid hormone. The chemical synthesis of this complex molecule has been a significant endeavor, with semi-synthetic routes from vitamin D2 proving to be a practical approach for its production. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals involved in the study and development of this compound and its analogs. Further research into more efficient and sustainable synthetic methods, including biocatalytic approaches, continues to be an active area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. A new enzyme-linked immunosorbant assay for the measurement of human vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of 1α,25-dihydroxyvitamin D3 (this compound) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. mybiosource.com [mybiosource.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Calcitriol's Effects on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol (B1668218), the hormonally active form of Vitamin D (1α,25-dihydroxyvitamin D3), is a pleiotropic secosteroid hormone with well-established roles in calcium homeostasis.[1] Beyond its classical functions, a substantial body of evidence demonstrates its potent anti-neoplastic activities, which are increasingly understood to be mediated through complex interactions within the tumor microenvironment (TME).[2][3] The TME, a dynamic ecosystem of cancer cells, stromal cells (such as cancer-associated fibroblasts), endothelial cells, immune cells, and the extracellular matrix (ECM), plays a critical role in tumor progression, metastasis, and therapeutic resistance.[4][5]
This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the TME. We will explore its effects on key cellular and non-cellular components, detail the underlying signaling pathways, present quantitative data from preclinical studies, and outline relevant experimental methodologies.
Core Signaling Pathway: VDR-Mediated Genomic Action
This compound exerts most of its biological effects by binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][6] The canonical signaling pathway involves the following steps:
-
Binding and Heterodimerization: this compound diffuses into the cell and binds to the VDR.
-
Complex Formation: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1]
-
DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1]
-
Transcriptional Regulation: The complex then recruits a series of co-activator or co-repressor proteins, ultimately leading to the induction or suppression of gene transcription.[1]
This genomic mechanism is central to this compound's ability to regulate a wide array of genes involved in cell proliferation, differentiation, apoptosis, and inflammation.[2][6]
Modulation of TME Cellular Components
This compound profoundly influences the behavior of the key cellular players within the TME, often reprogramming them from a pro-tumorigenic to an anti-tumorigenic state.
Immunomodulation
This compound is a potent immunomodulator, capable of altering both innate and adaptive immunity to create a less hospitable environment for tumor growth.[7][8] It can inhibit the recruitment of pro-tumorigenic immune cells while promoting the infiltration of anti-tumor immune cells.[7]
-
T Lymphocytes: this compound can shift the balance of T helper (Th) cells away from a pro-inflammatory Th17 phenotype and promote the development of regulatory T cells (Tregs).[8] In some contexts, it has been shown to decrease Th1 responses, which can be an unfavorable effect.[9]
-
Macrophages: It can influence macrophage polarization, potentially promoting a switch from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype, characterized by elevated iNOS expression.[4]
-
Cytokine Production: this compound downregulates the production of pro-inflammatory and tumor-promoting cytokines like IL-6 and TNF-α.[7] It has also been shown to decrease levels of IL-1β while increasing interferon-gamma (IFN-γ) in plasma.[9] However, in some tumor tissues, it may increase the immunosuppressive cytokine IL-10.[9]
Table 1: Quantitative Effects of this compound on Immune Cell Populations and Cytokines
| Parameter | Cancer Model | Treatment Details | Observed Effect | Reference |
|---|---|---|---|---|
| Regulatory T cells (CD25+) | 4T1 Mouse Mammary Cancer | This compound analogs | ▼ Decreased percentage starting day 21 | [9] |
| NK Cells (CD335+) | 4T1 Mouse Mammary Cancer | This compound and analogs | ▼ Significant decrease in splenocytes | [9][10] |
| TCD8+ Cells | 4T1 Mouse Mammary Cancer | This compound and analogs | ▲ Increase in splenocytes | [9][10] |
| IFN-γ | 4T1 Mouse Mammary Cancer | This compound (on day 21) | ▲ Significantly increased level in tumor tissue | [9] |
| IL-10 | 4T1 Mouse Mammary Cancer | This compound and analogs | ▲ Increased level in tumor tissue | [9] |
| IL-1β and IL-10 | 4T1 Mouse Mammary Cancer | This compound and analogs | ▼ Decreased levels in plasma | [9] |
| CCL2 Chemokine | 4T1 Mouse Mammary Cancer | this compound | ▲ Increased concentration in plasma and tumor tissues of young mice |[8] |
Cancer-Associated Fibroblasts (CAFs)
CAFs are a critical stromal component that promotes tumor growth, invasion, and chemoresistance.[5][11] this compound can reprogram CAFs to an anti-tumorigenic state. Studies show that VDR activation in CAFs can inhibit tumor progression and chemoresistance.[5][12]
Key effects include:
-
Reduced Activation: Decreases expression of α-smooth muscle actin (αSMA), a marker of fibroblast activation.[11][12]
-
Inhibited Proliferation and Migration: Reduces the proliferation and migration of CAFs.[11][12]
-
Suppression of Pro-Tumor Signaling: Attenuates the ability of CAFs to promote cancer cell migration and invasion.[11][12] For example, calcipotriol (B1668217) (a VDR ligand) was shown to block CAF-derived IL-8, thereby inhibiting the PI3K/Akt pathway in gastric cancer cells and overcoming oxaliplatin (B1677828) resistance.[5]
-
Modulation of Secreted Factors: Decreases the secretion of pro-tumorigenic factors like CCL2 and Tenascin C (TNC), and reduces the activity of MMP-2.[11]
Table 2: Effects of this compound on Breast Cancer-Associated Fibroblasts (CAFs)
| Gene/Protein/Activity | Treatment | Effect | Reference |
|---|---|---|---|
| Viability | 1 and 10 nM this compound | ▼ Diminished CAF viability | [11] |
| CCL2, MMP9, TNC (mRNA) | 1 and 10 nM this compound | ▼ Reduced expression | [11] |
| PDPN, SPP1, TIMP1 (mRNA) | 1 and 10 nM this compound | ▲ Increased expression | [11] |
| CCL2, TNC (Secretion) | 1 and 10 nM this compound | ▼ Decreased secretion | [11] |
| MMP-2 (Activity) | 1 and 10 nM this compound | ▼ Decreased activity | [11] |
| TIMP1 (Cellular Level) | 1 and 10 nM this compound | ▲ Increased cellular levels |[11] |
Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties both in vitro and in vivo.[2][13]
-
Inhibition of Endothelial Cell Growth: this compound directly inhibits the growth and proliferation of tumor-derived endothelial cells (TDECs).[1][14] This effect is VDR-dependent, as TDECs from VDR knockout mice are not growth-inhibited by this compound.[14]
-
Downregulation of Pro-Angiogenic Factors: It reduces the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[1][14][15] The inhibition of the HIF-1 pathway is a critical mechanism for its anti-angiogenic effects.[15]
-
Inhibition of Vessel Formation: In 3D collagen gels, this compound has been shown to inhibit endothelial cell sprouting and morphogenesis.[1]
Table 3: Quantitative Effects of this compound on Angiogenesis and Tumor Growth
| Parameter | Cancer Model | Treatment Details | Observed Effect | Reference |
|---|---|---|---|---|
| Tumor Growth | Murine HPV-16 Model | This compound monotherapy | ▼ Statistically significant reduction from day 13 onwards | [7] |
| Tumor Volume (Day 13) | Murine HPV-16 Model | This compound vs. Control | 99.87 mm³ vs. 171.44 mm³ | [7] |
| c-myc Protein Expression | Breast (MCF-7, T-47D) & Ovarian (OVCAR3) Cancer Cells | This compound | ▼ >50% inhibition compared to controls | [1] |
| c-myc Protein Expression | Prostate Cancer Cells | This compound | ▼ ~50% decrease in mRNA, much greater reduction in protein | [1] |
| ALDH1 Levels | MCF-7 & MDA-MB-231 Cells | this compound + Chemotherapy | ▼ 35-47% decrease, suggesting targeting of cancer stem cells |[3] |
Modulation of TME Non-Cellular Components
Anti-Inflammatory Effects
Chronic inflammation is a hallmark of cancer, promoting tumor initiation and progression. This compound exerts significant anti-inflammatory effects within the TME.[1][2]
-
Prostaglandin (B15479496) Pathway: In human prostate cancer cells, this compound represses the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1] Simultaneously, it upregulates 15-hydroxyprostaglandin dehydrogenase, which is involved in prostaglandin catabolism, thereby affecting the pathway at multiple levels.[1]
-
Cytokine Regulation: As mentioned previously, this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
Extracellular Matrix (ECM) Remodeling
This compound can influence the composition of the ECM by regulating the expression of enzymes involved in its degradation. In breast CAFs, this compound has been shown to decrease the mRNA expression of matrix metalloproteinase 9 (MMP9) and the activity of MMP-2, while increasing the expression of their endogenous inhibitor, TIMP1.[11] This modulation can lead to a less invasive TME.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols derived from the cited literature.
Ex Vivo Analysis of this compound on Primary CAFs
This protocol is based on methodologies used to study the effects of this compound on CAFs isolated from breast cancer tissues.[11][16]
-
CAF Isolation: Obtain fresh breast cancer tissue from surgical specimens. Mechanically dissect and enzymatically digest the tissue (e.g., using collagenase and hyaluronidase). Culture the resulting cell suspension; fibroblasts will adhere to plastic, while epithelial cells will form colonies that can be removed.
-
CAF Culture: Culture isolated CAFs in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Plate CAFs and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 1 nM and 10 nM) or vehicle control (e.g., ethanol) for a specified duration (e.g., 72 hours).
-
Phenotypic Analysis:
-
Gene Expression: Extract RNA, perform reverse transcription to cDNA, and analyze the expression of target genes (e.g., CCL2, MMP9, TIMP1) using quantitative real-time PCR (qPCR).
-
Protein Secretion: Collect the conditioned media (CM) from treated and control cells. Analyze the concentration of secreted proteins (e.g., CCL2, TNC) using ELISA or cytokine arrays.
-
Enzyme Activity: Use zymography to assess the activity of secreted MMPs (e.g., MMP-2) in the conditioned media.
-
-
Functional Assays (Co-culture):
-
Prepare CM from this compound-treated CAFs.
-
Culture cancer cell lines (e.g., MCF-7) in the presence of this CM.
-
Assess cancer cell functions, such as migration, using a Transwell or wound-healing assay.
-
In Vivo Xenograft Tumor Growth Study
This protocol is a generalized workflow based on studies assessing this compound's anti-tumor effects in mouse models.[5][17][18]
Summary and Future Directions
This compound modulates the tumor microenvironment through a multi-pronged approach, impacting immune cells, fibroblasts, and angiogenesis, while also exerting direct anti-proliferative and anti-inflammatory effects.[1][2] Its ability to reprogram pro-tumorigenic components of the TME into an anti-tumor state makes it a compelling agent for cancer therapy, particularly in combination with chemotherapy, targeted therapy, and immunotherapy.[3][12][19]
Key Takeaways:
-
Immunomodulation: this compound can alter cytokine profiles and immune cell populations, though its effects can be context-dependent.[7][9]
-
Stromal Reprogramming: It effectively "normalizes" cancer-associated fibroblasts, reducing their ability to support tumor growth and chemoresistance.[11][12]
-
Anti-Angiogenesis: It robustly inhibits new blood vessel formation by targeting the HIF-1α/VEGF pathway.[1][15]
Future research should focus on elucidating the precise contexts in which this compound's immunomodulatory effects are most beneficial. Clinical trials combining high-dose, intermittent this compound with modern immunotherapies could yield significant insights.[20] Furthermore, developing novel, less calcemic analogs of this compound remains a high priority to improve the therapeutic window and allow for more sustained, effective dosing in clinical settings.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential Impact of this compound and Its Analogs on Tumor Stroma in Young and Aged Ovariectomized Mice Bearing 4T1 Mammary Gland Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcipotriol abrogates cancer-associated fibroblast-derived IL-8-mediated oxaliplatin resistance in gastric cancer cells via blocking PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equivalent anticancer activities of dietary vitamin D and this compound in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound and Its Analogs Establish the Immunosuppressive Microenvironment That Drives Metastasis in 4T1 Mouse Mammary Gland Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual effect of vitamin D3 on breast cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Antitumorigenic Activity of this compound with Curcumin or Resveratrol is Mediated by Angiogenesis Inhibition in Triple Negative Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory Effects of this compound on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Mouse Breast Tumor Initiating Cells by this compound and Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-Genomic Actions of Calcitriol in Cardiovascular Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the non-genomic actions of calcitriol (B1668218), the active form of vitamin D, in cardiovascular cells. It focuses on the rapid signaling pathways initiated at the cell membrane, independent of gene transcription. This guide details the experimental evidence, quantitative data, and key methodologies used to elucidate these mechanisms, offering a valuable resource for researchers in cardiovascular biology and pharmacology.
Introduction to Non-Genomic Actions of this compound
This compound, or 1α,25-dihydroxyvitamin D3, is well-documented for its classical genomic effects, where it binds to the nuclear vitamin D receptor (VDR) to regulate gene expression.[1] This process typically occurs over hours to days. However, a growing body of evidence demonstrates that this compound also elicits rapid, non-genomic responses in cardiovascular cells, occurring within seconds to minutes.[2][3] These actions are initiated by this compound binding to a putative membrane-associated VDR (mVDR) or other membrane receptors, such as protein disulfide isomerase A3 (PDIA3).[4] This binding triggers a cascade of intracellular signaling events, including the activation of various protein kinases and modulation of ion channel activity.[5] These non-genomic effects play a crucial role in regulating cardiovascular function, including cardiac contractility, vascular tone, and cellular remodeling.
Non-Genomic Signaling in Cardiomyocytes
In cardiomyocytes, the non-genomic actions of this compound directly impact cellular contractility and electrical activity through the modulation of ion channels and calcium homeostasis.
PKA-Mediated Modulation of L-type Calcium Channels
This compound has been shown to rapidly increase the L-type calcium current (ICaL) in ventricular myocytes in a VDR-dependent manner.[6] This effect is mediated through the activation of protein kinase A (PKA) and leads to enhanced intracellular calcium transients and increased cell contraction.[6]
The proposed signaling cascade involves the binding of this compound to a membrane-associated VDR, leading to the activation of PKA, which in turn phosphorylates and enhances the activity of L-type calcium channels.
Caption: this compound-VDR-PKA signaling pathway in cardiomyocytes.
PKC-Mediated Effects on Contractility
Acute application of this compound to adult rat cardiac myocytes modulates contractile function through the activation of protein kinase C (PKC).[2][7] This leads to a decrease in peak sarcomere shortening and an acceleration of contraction and relaxation rates within minutes.[2]
The activation of PKC by this compound is thought to involve a membrane-initiated signal that leads to the phosphorylation of key calcium regulatory proteins, such as phospholamban and cardiac troponin I, contributing to the observed changes in myocyte mechanics.[2][7]
Caption: this compound-PKC signaling pathway in cardiomyocytes.
Non-Genomic Signaling in Cardiac Fibroblasts
In cardiac fibroblasts, this compound rapidly induces intracellular calcium oscillations through the activation of Transient Receptor Potential Canonical 3 (TRPC3) channels.[8] This signaling pathway is dependent on the membrane-bound VDR and phospholipase C (PLC).[8]
TRPC3-Mediated Calcium Oscillations
The acute treatment of cardiac ventricular fibroblasts with this compound elicits intracellular calcium oscillations that are essential for regulating fibroblast function and may play a role in cardiac remodeling.[8]
This pathway involves the interaction of this compound with a membrane VDR, leading to PLC activation and subsequent opening of TRPC3 channels, resulting in calcium influx and intracellular calcium oscillations.[8]
Caption: this compound-TRPC3 signaling in cardiac fibroblasts.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments on the non-genomic actions of this compound in cardiovascular cells.
Table 1: Effects of this compound on Cardiomyocyte Ion Channels and Contractility
| Parameter | Cell Type | This compound Concentration | Effect | Time to Effect | Reference |
| L-type Ca²⁺ Current (ICaL) | Mouse Ventricular Myocytes | EC50 = 0.23 nM | Concentration-dependent increase in current density | Not specified | [6] |
| Peak [Ca²⁺]i Transients | Mouse Ventricular Myocytes | Not specified | Significant increase | Not specified | [6] |
| Cell Contraction | Mouse Ventricular Myocytes | Not specified | Significant increase | Not specified | [6] |
| Sarcomere Shortening | Adult Rat Cardiac Myocytes | 10-9 M | Decreased peak shortening | Within 5 minutes | [2] |
| Contraction and Relaxation Rates | Adult Rat Cardiac Myocytes | 10-9 M | Accelerated rates | Within 5 minutes | [2] |
Table 2: Effects of this compound on Cardiac Fibroblast Calcium Signaling
| Parameter | Cell Type | This compound Treatment | Effect | Inhibitors | Reference |
| Intracellular Ca²⁺ | Murine Cardiac Ventricular Fibroblasts | Acute | Elicited intracellular Ca²⁺ oscillations | SKF96365 (pan-TRPC inhibitor) | [8] |
Experimental Protocols
The following are representative protocols for key experiments used to study the non-genomic actions of this compound in cardiovascular cells.
Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
This protocol is adapted from methodologies used to measure ion channel activity in isolated cardiomyocytes.[6][9]
Caption: Workflow for whole-cell patch-clamp experiments.
1. Cell Preparation:
-
Isolate ventricular myocytes from adult mouse or rat hearts using enzymatic digestion.
-
Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).
3. Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal on a single myocyte and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit ICaL using depolarizing voltage steps (e.g., to 0 mV for 300 ms).
-
Record baseline currents and then perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record currents at steady-state after this compound application.
4. Data Analysis:
-
Measure the peak inward current amplitude.
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Compare the current density before and after this compound application.
Confocal Microscopy for Intracellular Calcium Imaging
This protocol is a generalized procedure for measuring intracellular calcium transients in cardiac cells using fluorescent indicators.[6][10]
1. Cell Preparation and Dye Loading:
-
Isolate cardiomyocytes or fibroblasts and plate them on glass-bottom dishes.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 20-30 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester.
2. Imaging:
-
Use a laser scanning confocal microscope equipped with an argon laser for excitation (e.g., 488 nm for Fluo-4).
-
Collect emitted fluorescence at the appropriate wavelength (e.g., >505 nm for Fluo-4).
-
Acquire images in line-scan mode for high temporal resolution of calcium transients in cardiomyocytes or time-lapse images for fibroblasts.
3. Experimental Procedure:
-
Record baseline fluorescence.
-
Perfuse the cells with a solution containing this compound.
-
For cardiomyocytes, electrically stimulate the cells to elicit calcium transients and record the changes in fluorescence intensity.
-
For fibroblasts, record the spontaneous or agonist-induced calcium oscillations.
4. Data Analysis:
-
Quantify the change in fluorescence intensity (F) relative to the baseline fluorescence (F0).
-
Express the data as F/F0 to represent the change in intracellular calcium concentration.
Western Blotting for Protein Phosphorylation
This protocol outlines the general steps for detecting changes in protein phosphorylation, such as PKC-mediated phosphorylation of target proteins, in response to this compound.[11]
1. Cell Treatment and Lysis:
-
Culture cardiovascular cells to the desired confluency.
-
Treat the cells with this compound for the specified time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Perform densitometry on the protein bands to quantify their intensity.
-
Normalize the intensity of the phosphorylated protein to the intensity of the total protein or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.
Conclusion
The non-genomic actions of this compound in cardiovascular cells represent a paradigm of rapid, membrane-initiated steroid hormone signaling. These pathways, involving protein kinases such as PKA and PKC, and ion channels like L-type calcium and TRPC3 channels, have significant implications for the regulation of cardiac function and vascular homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into these important signaling mechanisms and their potential as therapeutic targets in cardiovascular disease.
References
- 1. Stretching Promotes Wound Contraction Through Enhanced Expression of Endothelin Receptor B and TRPC3 in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulation of cardiac contractile performance via protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Nontranscriptional Effects of Calcifediol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (1,25-dihydroxyvitamin D3) increases L-type calcium current via protein kinase A signaling and modulates calcium cycling and contractility in isolated mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Concentration in the Early Phase of Myocardial Infarction and Its Relation to Left Ventricular Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into the Cardioprotective Effects of this compound in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Calcitriol's Impact on Inflammatory Cytokine Production: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Calcitriol (B1668218), the hormonally active form of vitamin D, exhibits potent immunomodulatory properties by regulating the production of inflammatory cytokines. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's impact on key inflammatory mediators. This compound has been shown to suppress the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8), while in some contexts, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). These effects are primarily mediated through the Vitamin D Receptor (VDR), leading to the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK). This guide summarizes the current understanding of these processes, presents quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Signaling Pathways Modulated by this compound
This compound exerts its influence on cytokine production by modulating critical intracellular signaling cascades. The binding of this compound to its nuclear receptor, VDR, is the initiating event that leads to a cascade of genomic and non-genomic effects, ultimately altering the transcription of cytokine genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines. This compound can interfere with this pathway at multiple levels. One key mechanism involves the VDR physically interacting with the p65 subunit of NF-κB, which prevents its binding to DNA and subsequent transcriptional activation.[1] Additionally, this compound can increase the levels of IκBα, further sequestering NF-κB in the cytoplasm.[2]
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade involved in the production of inflammatory cytokines. Stress-activated kinases activate p38 MAPK, which in turn phosphorylates and activates downstream transcription factors, leading to the expression of inflammatory genes. This compound has been shown to inhibit the activation of p38 MAPK.[2] One mechanism for this is the upregulation of Mitogen-Activated Protein Kinase Phosphatase 5 (MKP5), which dephosphorylates and inactivates p38 MAPK.[3]
Quantitative Effects of this compound on Cytokine Production
The immunomodulatory effects of this compound on cytokine production have been quantified in numerous studies. The following tables summarize the dose-dependent effects of this compound on key pro- and anti-inflammatory cytokines in various cell types.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokines
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Citation(s) |
| TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent inhibition. | [4] |
| TNF-α | Human Trophoblasts | TNF-α | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent inhibition of mRNA expression. | [5] |
| TNF-α | T lymphocytes | Phytohemagglutinin (PHA) + Phorbol Myristate Acetate (PMA) | 10⁻⁹ M - 10⁻⁵ M | Not significantly inhibited. | [6] |
| IL-6 | Human Trophoblasts | TNF-α | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent inhibition of mRNA expression. | [5] |
| IL-6 | Nasal Polyp Fibroblasts | - | 10⁻⁷ M - 10⁻⁴ M | Significant inhibition at 10⁻⁵ M and 10⁻⁴ M. | [7] |
| IL-8 | Nasal Polyp Fibroblasts | - | 10⁻⁷ M - 10⁻⁴ M | Significant inhibition at 10⁻⁵ M and 10⁻⁴ M. | [7] |
| IL-1β | Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent inhibition. | [4] |
| IFN-γ | Human Trophoblasts | TNF-α | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent inhibition of mRNA expression. | [5] |
| IL-17 | T lymphocytes | - | Not specified | Significant reduction in expression. | [3] |
| RANTES | Reconstructed Human Epidermis | IL-22 | Not specified | Significant downregulation of IL-22 induced upregulation. | [8] |
Table 2: Modulatory Effects of this compound on Anti-inflammatory Cytokines
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Citation(s) |
| IL-10 | T lymphocytes (from female donors) | - | Not specified | Significant increase in expression. | [3] |
| IL-10 | Human Trophoblasts | - | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent inhibition of expression. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the impact of this compound on inflammatory cytokine production.
In Vitro Cell Culture and Treatment
A generalized workflow for in vitro experiments is depicted below.
Protocol Details:
-
Cell Culture:
-
Cell Lines: Use appropriate cell lines (e.g., THP-1 for monocytes, Jurkat for T cells) or primary cells (e.g., PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation).
-
Media: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution to the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M) in cell culture media.
-
Pre-incubate cells with this compound or vehicle control for a specified period (e.g., 2 to 24 hours) before adding the inflammatory stimulus.
-
-
Inflammatory Stimulation:
-
Stimulate cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a cytokine like TNF-α (e.g., 10 ng/mL) to induce cytokine production.
-
Include an unstimulated control group.
-
-
Incubation and Harvesting:
-
Incubate the cells for a period sufficient to allow for cytokine production (e.g., 4 to 24 hours).
-
After incubation, centrifuge the cell plates/flasks.
-
Collect the supernatant for secreted cytokine analysis (e.g., by ELISA).
-
Lyse the cells to extract RNA for gene expression analysis (e.g., by RT-qPCR) or protein for intracellular cytokine analysis.
-
Cytokine Measurement by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Cytokine mRNA Quantification by Real-Time RT-PCR
Principle: Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is used to detect and quantify the expression of specific genes by measuring the amount of amplified DNA in real-time.
Protocol:
-
RNA Extraction: Extract total RNA from the cultured cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR:
-
Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target cytokine gene and a housekeeping gene (e.g., GAPDH or β-actin), and a real-time PCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Monitor the fluorescence at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.
-
Conclusion
This compound demonstrates significant and complex effects on the production of inflammatory cytokines. Its primary mechanism of action involves the modulation of key signaling pathways, most notably the inhibition of the pro-inflammatory NF-κB and p38 MAPK pathways. The quantitative data presented in this guide highlights the generally suppressive role of this compound on major pro-inflammatory cytokines, although its effects can be cell-type and context-dependent, as seen with IL-10. The detailed experimental protocols provided offer a foundation for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and its potential therapeutic applications in inflammatory diseases. Future research should continue to elucidate the precise molecular interactions and the full spectrum of this compound's influence on the intricate cytokine network.
References
- 1. Immunomodulatory mechanisms of action of this compound in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of p38 MAP kinase in the synergistic cytotoxic action of this compound and TNF-alpha in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound modulates in vivo and in vitro cytokine production: a role for intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits TNF-alpha-induced inflammatory cytokines in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the production of T-cell-derived cytokines in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D derivatives: this compound and tacalcitol inhibits interleukin-6 and interleukin-8 expression in human nasal polyp fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Mechanisms of Action of this compound in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits interleukin-10 expression in cultured human trophoblasts under normal and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Calcitriol Treatment Protocol for In Vitro Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the hormonally active form of vitamin D, has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and differentiation, as well as the modulation of key signaling pathways.[1][2][3][4] These application notes provide a comprehensive guide for the in vitro use of this compound in cancer cell line research, including detailed experimental protocols and a summary of effective concentrations.
Mechanism of Action
This compound exerts its anti-cancer effects through both genomic and non-genomic pathways.[2][3] The classical genomic mechanism involves the binding of this compound to the vitamin D receptor (VDR), which then heterodimerizes with the retinoid X receptor (RXR).[2] This complex binds to vitamin D response elements (VDREs) on target genes, regulating their transcription.[2] Key cellular processes affected by this compound include:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27 and downregulating cyclins and cyclin-dependent kinases (CDKs).[1][5]
-
Apoptosis Induction: this compound can trigger apoptosis by upregulating pro-apoptotic proteins such as Bax and Bak, downregulating anti-apoptotic proteins like Bcl-2, and activating caspases.[1][2][6]
-
Induction of Differentiation: In certain cancer cells, this compound promotes differentiation.[1][2] For instance, it can inhibit the Hedgehog signaling pathway in basal cell carcinoma and β-catenin signaling in colon carcinoma, leading to a more differentiated phenotype.[2][7][8][9]
-
Inhibition of Angiogenesis and Invasion: this compound has been shown to inhibit the proliferation of tumor-derived endothelial cells and reduce the invasiveness of cancer cells.[5][10]
This compound Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by this compound in cancer cells.
Caption: this compound signaling pathway in cancer cells.
Quantitative Data Summary
The effective concentration of this compound can vary significantly between different cancer cell lines. The following table summarizes reported concentrations and their observed effects.
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| MCF-7 | Breast Adenocarcinoma | 1 nM - 10 nM | 72h | Antiproliferative | [11] |
| MCF-7 | Breast Adenocarcinoma | 100 nM | 24h, 48h | Antiproliferative, Anti-inflammatory, Apoptosis-inducing | [12] |
| MCF-7 | Breast Cancer | 40 µM | 24h | IC50 for cell viability | [13] |
| MDA-MB-231 | Breast Cancer | 1 nM | 72h | No significant effect on proliferation | [11] |
| MDA-MB-231 | Breast Cancer | 50 µM | 24h | IC50 for cell viability | [13] |
| LNCaP | Prostate Cancer | 1 nM | 96h | ~50% growth inhibition | [14] |
| HT29 | Colorectal Cancer | 100 nM | 48h | No effect on cell viability, increased E-cadherin | [8] |
| SW480 | Colorectal Cancer | 100 nM | 48h | No effect on cell viability, modulated β-catenin signaling | [8] |
| B16-F10 | Melanoma | 0.24 µM (93.88 ppm) | 24h | IC50 for cell proliferation | [6] |
| ASZ001 | Basal Cell Carcinoma | 10 nM | 48h | Inhibition of Hh signaling and proliferation | [7] |
| MSTO-211H | Malignant Pleural Mesothelioma | 1 nM - 100 nM | 24h | Dose-dependent reduction in viability and proliferation | [15] |
| REN | Malignant Pleural Mesothelioma | 1 nM - 100 nM | 24h | Dose-dependent reduction in viability and proliferation | [15] |
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder or stock solution)
-
Ethanol (B145695) (for dissolving this compound)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 1 mM) by dissolving it in 100% ethanol. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. Ensure the final concentration of ethanol is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol) should always be included.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Caption: MTT assay experimental workflow.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[8]
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control.[8]
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[8]
-
Add MTT reagent to each well and incubate for 3 hours at 37°C.[8]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
Protocol:
-
Seed 4,000 cells/well in a 96-well plate and allow them to attach for 24 hours.[7]
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).[7]
-
Add BrdU labeling solution to each well and incubate for an additional 2-24 hours.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) according to the manufacturer's instructions.
-
Add the substrate and measure the colorimetric reaction using a microplate reader.
Apoptosis Assay (Caspase Activity)
This protocol quantifies the activity of caspases, key mediators of apoptosis.
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound for the desired time.
-
Lyse the cells and add a luminogenic or fluorogenic caspase substrate (e.g., for caspase-3/7).
-
Incubate to allow for caspase cleavage of the substrate.
-
Measure the resulting luminescence or fluorescence signal, which is proportional to caspase activity.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in this compound's mechanism of action.
Caption: Western blot experimental workflow.
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest and lyse the cells in RIPA buffer.[6]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., VDR, p21, caspase-3, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a potent anti-cancer agent in a wide range of in vitro models. The provided protocols and data serve as a starting point for investigating its effects on specific cancer cell lines. It is crucial to optimize treatment concentrations and durations for each cell line to accurately assess the biological response. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents may also yield promising results for future cancer therapies.[1][5]
References
- 1. The Mechanism of this compound in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 2. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Effects of this compound in Cancer Biology [ouci.dntb.gov.ua]
- 4. The Mechanism of this compound in Cancer Prevention and Treatment | Bentham Science [eurekaselect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumoral effects of this compound in basal cell carcinomas involve inhibition of hedgehog signaling and induction of vitamin D receptor signaling and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Effects of this compound in Cancer Biology | MDPI [mdpi.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Calcitriol Dosage for Mouse Models of Multiple Sclerosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of calcitriol (B1668218), the active form of vitamin D, in mouse models of multiple sclerosis, specifically Experimental Autoimmune Encephalomyelitis (EAE). These guidelines are intended to assist in the design and execution of preclinical studies aimed at evaluating the therapeutic potential of this compound.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS). The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most widely used preclinical model to study the pathogenesis of MS and to evaluate potential therapeutics. This compound has demonstrated significant immunomodulatory effects in EAE, primarily by shifting the balance from pro-inflammatory T helper (Th) 1 and Th17 cells towards anti-inflammatory regulatory T cells (Tregs).[1][2] This document outlines established protocols for EAE induction and subsequent this compound treatment, along with methods for assessing therapeutic efficacy.
Experimental Protocols
EAE Induction in C57BL/6 Mice
A standard and reliable method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.[3]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Protocol:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55. Ensure a stable emulsion is formed by sonication or mechanical homogenization.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank.
-
Administer pertussis toxin (e.g., 100-200 ng) intraperitoneally (IP) in PBS.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of pertussis toxin (e.g., 100-200 ng) intraperitoneally in PBS.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Administration
This compound treatment can be administered either prophylactically (before or at the time of EAE induction) or therapeutically (after the onset of clinical signs).
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, ethanol/saline solution)
-
Syringes and needles
Protocol (Example):
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle to the desired concentration.
-
Administration:
-
Route: Intraperitoneal (IP) injection is a commonly used and effective route.
-
Dosage and Frequency: A range of dosages has been shown to be effective. A common prophylactic regimen is 100 ng of this compound per mouse, administered every other day, starting one day before EAE induction.[1] Other studies have explored doses of 50 ng per mouse with positive outcomes.
-
Duration: Treatment is typically continued for a set period, for instance, until day 21 post-induction, or throughout the duration of the experiment.[1]
-
Data Presentation: Summary of this compound Dosages and Outcomes
The following table summarizes quantitative data from key studies on this compound treatment in EAE mouse models.
| Parameter | Study 1 | Study 2 | Study 3 |
| Mouse Strain | C57BL/6 | C57BL/6 | C57BL/6 |
| EAE Induction | MOG35-55/CFA + PTX | MOG35-55/CFA + PTX | MOG35-55/CFA + PTX |
| This compound Dosage | 100 ng/mouse[1] | 50 ng/mouse | Single dose followed by Vitamin D3 supplementation[3] |
| Administration Route | Intraperitoneal (IP)[1] | Intraperitoneal (IP) | Oral (for Vitamin D3 supplementation) |
| Treatment Schedule | Every other day (prophylactic)[1] | Daily (therapeutic) | Single this compound dose, then daily D3 |
| Key Outcomes | |||
| Clinical Score | Significantly reduced disease severity and prevalence.[1] | Ameliorated clinical symptoms. | Induced transient or permanent remission.[3] |
| Immune Cell Modulation | ↓ Th17 cells, ↑ Tregs[1][2] | ↓ Th1 and Th17 cell infiltration into CNS[4] | ↓ Th1 and Th17 cells, ↑ Tregs in CNS[3] |
| Cytokine Profile | ↓ IL-17, ↑ TGF-β[1] | ↓ IFN-γ, ↓ IL-17 | - |
| Histopathology | Reduced inflammation and demyelination in the spinal cord.[1] | Decreased inflammation and demyelination.[5] | Reduced CNS inflammation and demyelination. |
Visualization of Pathways and Workflows
Experimental Workflow for this compound Treatment in EAE
Caption: Experimental workflow for EAE induction and this compound treatment.
This compound Signaling Pathway in T Cells
Caption: this compound signaling pathway in T lymphocytes.
Concluding Remarks
The provided protocols and data offer a comprehensive guide for investigating the therapeutic effects of this compound in the EAE model of multiple sclerosis. The optimal dosage and treatment regimen may vary depending on the specific research question and experimental design. It is recommended to perform dose-response studies to determine the most effective concentration of this compound for a particular application. Furthermore, careful monitoring for potential side effects, such as hypercalcemia, is crucial, especially at higher doses, although studies in mice have shown that intermittent dosing can mitigate this risk.[6] The immunomodulatory properties of this compound make it a compelling candidate for further investigation as a potential therapy for multiple sclerosis.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 5. Modulation of inflammatory and immune responses by vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
Preparing Stable Calcitriol Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the biologically active form of Vitamin D₃, is a potent steroid hormone that regulates calcium homeostasis, bone metabolism, and cellular differentiation and proliferation. Its use in cell culture experiments is widespread for studying a variety of biological processes, including cancer biology, immunology, and endocrinology. However, this compound is notoriously unstable, being sensitive to light, air, and temperature, which can lead to degradation and loss of activity, thereby affecting experimental reproducibility and accuracy.[1] This document provides detailed application notes and protocols for the preparation and handling of stable this compound solutions to ensure reliable and consistent results in cell culture experiments.
Physicochemical Properties and Stability of this compound
Understanding the inherent instability of this compound is crucial for its proper handling. Key factors affecting its stability include:
-
Light Sensitivity: this compound degrades upon prolonged exposure to light.[1] All procedures involving this compound or its solutions should be performed under subdued light conditions.
-
Air (Oxygen) Sensitivity: this compound is susceptible to oxidation.[1] Minimizing exposure to air is critical.
-
Temperature: While solid this compound should be stored at low temperatures, the stability of its solutions is also temperature-dependent.
-
Solution Instability: this compound solutions, particularly in aqueous media like cell culture medium, are unstable and have a short half-life.[2][3] This necessitates the fresh preparation of working solutions for each experiment.
Data Presentation: Solvent Selection and Solution Stability
The choice of solvent is critical for preparing a stable, concentrated stock solution of this compound. The following table summarizes the recommended solvents and provides stability information.
| Solvent | Solubility | Recommended Storage of Stock Solution | Stability Notes |
| Dimethyl Sulfoxide (DMSO) | ~83 mg/mL (~199 mM)[3] | -20°C or -80°C in small, single-use aliquots. | Solutions are unstable; prepare fresh for each experiment. Avoid repeated freeze-thaw cycles.[3] |
| Ethanol (B145695) (Anhydrous) | ~83 mg/mL (~199 mM)[3] | -20°C or -80°C in small, single-use aliquots. | Solutions are unstable; prepare fresh for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Medium | Very low | Not recommended for storage. | This compound has a short half-life in cell culture medium. One study showed a significant decrease in its cytotoxic effect when added only once over a 48-hour period compared to daily renewal, with IC50 values changing from 2.19 µM (single addition) to 1.51 µM (daily renewal).[2] |
Experimental Protocols
Materials
-
This compound powder (store at -20°C or as recommended by the supplier, protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Anhydrous Ethanol (200 proof), molecular biology grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile, low-retention pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Inert gas (e.g., argon or nitrogen) - optional but recommended
Protocol 1: Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution in either DMSO or ethanol. All steps must be performed in a low-light environment.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a subdued light environment, accurately weigh a precise amount of this compound powder (e.g., 4.17 mg for 10 mL of a 1 mM solution; MW = 416.64 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to a sterile, amber glass vial.
-
Add the calculated volume of anhydrous DMSO or ethanol to achieve a final concentration of 1 mM.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Optional: To further minimize oxidation, purge the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) before sealing.
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -80°C for short-term storage. It is highly recommended to use these aliquots within a month.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
It is critical to prepare working solutions fresh from a stock solution aliquot immediately before each experiment.
-
Thawing: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature, protected from light. Once thawed, keep it on ice. Do not re-freeze any unused portion of the thawed aliquot.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Example for a 100 nM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 1 mM stock solution to 999 µL of cell culture medium to get a 1 µM solution.
-
Add 100 µL of the 1 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 100 nM.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (DMSO or ethanol) as the highest concentration of this compound used in the experiment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration. For experiments longer than 24 hours, consider renewing the medium with freshly prepared this compound to maintain a consistent concentration.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
This compound Signaling Pathway (Genomic)
Caption: Genomic signaling pathway of this compound.
References
Measuring Calcitriol: Application Notes and Protocols for Serum and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the biologically active form of Vitamin D, is a critical steroid hormone that plays a central role in calcium and phosphate (B84403) homeostasis, bone health, and immune function.[1][2][3][4] Its accurate quantification in both serum and tissue is paramount for a wide range of research applications, from preclinical drug development to clinical diagnostics. Measuring this compound presents analytical challenges due to its low circulating concentrations (in the picomolar range), lipophilic nature, and short half-life of approximately 4-6 hours.[5] This document provides detailed application notes and protocols for the principal methods used to measure this compound levels: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (ELISA), and Reporter Gene Assays.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[6][7] The this compound-VDR complex then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This signaling cascade ultimately regulates the expression of genes involved in calcium transport, bone metabolism, and immune responses.[8][9]
References
- 1. This compound (1,25 di-OH Vit D) - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 1,25-dihydroxyvitamin D | Rupa Health [rupahealth.com]
- 3. labcorp.com [labcorp.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. myadlm.org [myadlm.org]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes: Using CRISPR-Cas9 to Study Calcitriol Receptor (VDR) Function
Introduction
The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is a transcription factor that mediates the biological effects of calcitriol (B1668218), the active form of vitamin D.[1] Upon binding this compound, the VDR forms a heterodimer with the retinoid-X receptor (RXR).[1] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their expression.[1][2][3] VDR signaling is crucial for mineral metabolism, bone health, immune response, and cell proliferation and differentiation.[1][4]
The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome engineering, enabling the targeted knockout of genes to study their function. By creating VDR knockout (KO) cell lines and animal models, researchers can elucidate the specific roles of the this compound receptor in various physiological and pathological processes, identify novel VDR target genes, and explore the mechanisms of this compound action.[5] These models are invaluable for basic research and the development of new therapeutic strategies targeting VDR-related pathways.
This compound Receptor (VDR) Signaling Pathways
This compound exerts its effects through both genomic and non-genomic pathways.[6]
-
Genomic Pathway: This is the classical, slower pathway involving the regulation of gene expression.[6] this compound binds to the nuclear VDR, which then heterodimerizes with RXR. The VDR/RXR complex translocates to the nucleus and binds to VDREs on target genes, recruiting co-activator or co-repressor proteins to modulate transcription.[2][3][7] A well-established target gene is CYP24A1, which creates a negative feedback loop by degrading this compound.[2]
-
Non-Genomic Pathway: This rapid signaling pathway is initiated by this compound binding to a membrane-associated VDR.[6][8] This interaction activates various protein kinases and second messenger systems, leading to a rapid influx of calcium and modulation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.[2][6]
Experimental Application: VDR Knockout
This section outlines the workflow and protocols for creating and validating VDR knockout cell lines to study receptor function.
Overall Experimental Workflow
The process begins with the design of specific guide RNAs (gRNAs) for the VDR gene. These are delivered into the target cells along with the Cas9 nuclease. Following genome editing, single-cell clones are isolated and expanded. Finally, the knockout is validated at the genomic, mRNA, and protein levels before proceeding to functional assays.
Detailed Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design for Human VDR Gene
Objective: To design highly efficient and specific gRNAs to target the human VDR gene for knockout. Targeting early exons is recommended to ensure the generation of a frameshift mutation leading to a non-functional protein.[9]
Materials:
-
Computer with internet access
-
VDR gene sequence information (e.g., from NCBI Gene ID: 7421)
-
Online gRNA design tool (e.g., Synthego CRISPR Design Tool, IDT Custom Alt-R™ Designer).[9][10]
Procedure:
-
Identify Target Exons: Obtain the sequence for the human VDR gene. Focus on 5' coding exons that are common to most or all transcript variants. Exons 2 and 3, which code for the DNA-binding domain, are common targets.[11]
-
Input Sequence into Design Tool: Paste the exon sequence into a gRNA design tool. Select the appropriate Cas9 nuclease (e.g., Streptococcus pyogenes Cas9) and the corresponding Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[12]
-
Select gRNA Candidates: The tool will generate a list of potential 20-nucleotide gRNA sequences. Prioritize gRNAs based on:
-
High On-Target Score: Indicates a higher probability of successful cutting.
-
Low Off-Target Score: Predicts fewer cuts at unintended sites in the genome.
-
-
Final Selection: Choose 2-3 of the top-scoring gRNAs for experimental validation. This redundancy accounts for variability in gRNA efficiency.
| Parameter | Recommendation | Rationale |
| Target Locus | 5' coding exons (e.g., Exon 2 or 3) | Introduces early frameshift/stop codon, leading to complete loss of function.[9] |
| gRNA Length | 20 nucleotides | Standard length for SpCas9 specificity. |
| PAM Sequence | NGG | Required for SpCas9 recognition and cleavage.[12] |
| On-Target Score | As high as possible | Correlates with higher cleavage efficiency. |
| Off-Target Score | As low as possible | Minimizes unintended mutations at other genomic locations. |
Table 1: Key Parameters for VDR gRNA Design
Protocol 2: Generation of VDR Knockout Cell Lines
Objective: To deliver Cas9 and VDR-specific gRNA into a human cell line (e.g., HEK293T, THP-1, SaOs-2) and isolate knockout clones.[13][14][15]
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[16]
-
All-in-one lentiCRISPRv2 plasmid containing Cas9, puromycin (B1679871) resistance, and a cloned VDR-targeting gRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000) or electroporator
-
Puromycin
-
96-well and 10-cm cell culture plates
Procedure:
-
Lentivirus Production (Optional, for hard-to-transfect cells):
-
Co-transfect HEK293T cells with the lentiCRISPRv2-VDR-gRNA plasmid and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Delivery:
-
Transduction: Add the lentiviral supernatant to the target cells.
-
Transfection: Transfect the lentiCRISPRv2-VDR-gRNA plasmid directly into the target cells using a suitable reagent.
-
-
Selection:
-
48 hours post-transfection/transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration.
-
Culture the cells until non-transduced control cells have died (typically 3-5 days).
-
-
Single-Cell Cloning:
-
Harvest the surviving, puromycin-resistant cells.
-
Perform serial dilution to seed cells into 96-well plates at a concentration of ~0.5 cells/well.[17] Alternatively, use fluorescence-activated cell sorting (FACS) to plate single cells.
-
Monitor the plates for the growth of single colonies.
-
-
Clonal Expansion:
-
Once colonies are visible, carefully transfer individual clones to larger wells (e.g., 24-well, then 6-well plates) for expansion.[17]
-
Create frozen stocks and harvest cells for validation.
-
Protocol 3: Validation of VDR Knockout
Objective: To confirm the successful knockout of the VDR gene at both the mRNA and protein levels in the expanded clones.
3.1. Part A: Quantitative PCR (qPCR) for VDR mRNA Expression
-
RNA Extraction: Extract total RNA from wild-type (WT) and putative VDR-KO clones.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for VDR and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of VDR mRNA in KO clones compared to WT cells using the ΔΔCt method. A successful knockout should show a significant reduction or absence of VDR mRNA.
3.2. Part B: Western Blot for VDR Protein Expression
-
Protein Lysis: Lyse WT and VDR-KO cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk).
-
Incubate with a primary antibody against VDR (e.g., VDR D-6: sc-13133).[18]
-
Incubate with a primary antibody for a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The VDR protein band should be absent in the KO clones.[19]
| Method | Target | Expected Result in KO Clone |
| Sanger Sequencing | Genomic DNA at target site | Presence of insertions/deletions (indels) causing a frameshift. |
| qPCR | VDR mRNA | Significant reduction or complete absence of VDR transcript. |
| Western Blot | VDR Protein | Absence of the VDR protein band (~50 kDa). |
Table 2: Summary of VDR Knockout Validation Methods
Protocol 4: Functional Analysis of VDR Knockout Cells
Objective: To assess the functional consequence of VDR knockout by measuring the response to this compound. The induction of the target gene CYP24A1 is a classic readout of functional VDR signaling.[2]
Materials:
-
Validated WT and VDR-KO cell lines
-
This compound (1,25-dihydroxyvitamin D₃)
-
Ethanol (vehicle control)
-
Reagents for RNA extraction and qPCR (as in Protocol 3.1)
Procedure:
-
Cell Seeding: Plate equal numbers of WT and VDR-KO cells. Allow them to adhere overnight.
-
Treatment: Treat the cells with either:
-
This compound (e.g., 100 nM final concentration)
-
Vehicle control (e.g., 0.1% Ethanol)
-
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA.
-
qPCR Analysis: Perform qPCR to measure the mRNA levels of a known VDR target gene, such as CYP24A1, and a housekeeping gene.
-
Data Analysis: Calculate the fold change in CYP24A1 expression induced by this compound relative to the vehicle control for both WT and VDR-KO cells.
Expected Results and Data Presentation
Successful VDR knockout provides a null background to confirm that cellular responses to this compound are VDR-dependent.
Validation Data
In VDR-KO cells, qPCR analysis is expected to show a dramatic decrease in VDR mRNA levels. Western blot analysis should confirm the absence of the VDR protein.
| Cell Line | Treatment | Relative VDR mRNA Expression (Fold Change vs. WT Vehicle) | Relative CYP24A1 mRNA Expression (Fold Change vs. Own Vehicle) |
| Wild-Type (WT) | Vehicle (EtOH) | 1.00 ± 0.12 | 1.00 |
| Wild-Type (WT) | This compound (100 nM) | 0.95 ± 0.15 | 25.4 ± 3.1 |
| VDR-KO Clone 1 | Vehicle (EtOH) | <0.05 | 1.00 |
| VDR-KO Clone 1 | This compound (100 nM) | <0.05 | 1.1 ± 0.2 |
| VDR-KO Clone 2 | Vehicle (EtOH) | <0.05 | 1.00 |
| VDR-KO Clone 2 | This compound (100 nM) | <0.05 | 0.9 ± 0.15 |
Table 3: Example qPCR Data from a Functional Assay. Data are presented as mean ± SD. In WT cells, this compound strongly induces CYP24A1 expression.[2] This response is abolished in VDR-KO cells, confirming the VDR-dependency of CYP24A1 regulation.[15]
Functional Data
Studies using VDR-KO models have demonstrated the receptor's role in various cellular processes. For example, in dermal papilla cells, VDR knockout significantly reduced the growth rate and downregulated the expression of genes in the Wnt signaling pathway.[5]
| Gene | Expression in VDR-KO vs. WT (Fold Change) | Associated Pathway |
| VGF | ↓ (Significantly downregulated) | Growth Factor Signaling |
| Noggin | ↓ (Significantly downregulated) | BMP Signaling |
| Lef1 | ↓ (Significantly downregulated) | Wnt/β-catenin Signaling |
| β-catenin | ↓ (Significantly downregulated) | Wnt/β-catenin Signaling |
Table 4: Impact of VDR Knockout on Gene Expression in Dermal Papilla Cells. Data is summarized from published findings.[5] This demonstrates how VDR knockout can be used to link the receptor to specific signaling pathways.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. The this compound/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. CRISPR/Cas9-mediated VDR knockout plays an essential role in the growth of dermal papilla cells through enhanced relative genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Scope and Mechanisms of this compound Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. synthego.com [synthego.com]
- 10. idtdna.com [idtdna.com]
- 11. Presence of a truncated form of the vitamin D receptor (VDR) in a strain of VDR-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jkip.kit.edu [jkip.kit.edu]
- 13. Generation of VDR Knock-Out Mice via Zygote Injection of CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. e-century.us [e-century.us]
- 17. genemedi.net [genemedi.net]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcitriol Administration in Preclinical Animal Studies of Kidney Disease
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of calcitriol (B1668218), the active form of vitamin D, in preclinical animal models of kidney disease. The information is compiled from various studies and is intended to guide researchers in designing and conducting their own experiments.
Introduction
This compound and its analogs have demonstrated significant renoprotective effects in a variety of preclinical models of chronic kidney disease (CKD).[1][2] These effects are mediated through multiple mechanisms, including the suppression of inflammation, reduction of fibrosis, protection of podocytes, and modulation of mineral metabolism.[1][3] These notes summarize key quantitative data from representative studies, provide detailed experimental protocols, and illustrate the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and key findings from various preclinical studies investigating the effects of this compound in animal models of kidney disease.
Table 1: this compound Administration and Effects in the 5/6 Subtotal Nephrectomy (SNx) Rat Model
| Parameter | Control (Sham) | SNx + Vehicle | SNx + this compound (Low Dose) | SNx + this compound (High Dose) | Reference |
| Animal Model | Male Sprague Dawley rats | Male Sprague Dawley rats | Male Sprague Dawley rats | Male Sprague Dawley rats | [1] |
| This compound Dose | N/A | Vehicle (0.9% NaCl) | 0.01 µg/mL/100g BW/day (10 ng/100g BW) | 0.05 µg/mL/100g BW/day (50 ng/100g BW) | [1] |
| Administration | N/A | Intraperitoneal (14 days) | Intraperitoneal (14 days) | Intraperitoneal (14 days) | [1] |
| Serum Creatinine | Significantly lower than SNx groups | Significantly higher than Sham | No significant difference from SNx + Vehicle | Significantly lower than SNx + Vehicle | [1] |
| IL-6 mRNA Expression | Significantly lower than SNx + Vehicle | Significantly elevated | Significantly lower than SNx + Vehicle | Significantly lower than SNx + Vehicle | [1] |
| CD68 mRNA Expression | Significantly lower than SNx + Vehicle | Significantly elevated | No significant difference from SNx + Vehicle | Significantly lower than SNx + Vehicle | [1] |
| TGF-β mRNA Expression | Significantly lower than SNx + Vehicle | Significantly elevated | Significantly lower than SNx + Vehicle | Significantly lower than SNx + Vehicle | [1] |
| Interstitial Fibrosis (%) | Significantly lower than SNx + Vehicle | Significantly increased | Significantly lower than SNx + Vehicle | Significantly lower than SNx + Vehicle | [1] |
Table 2: this compound Administration and Effects in Other Kidney Disease Models
| Animal Model | This compound Dose & Administration | Key Findings | Reference |
| Puromycin (B1679871) Aminonucleoside (PAN)-induced Nephropathy (Rat) | 0.5 µg/kg for 4 weeks (started 8 weeks after PAN) | Reduced proteinuria, collagen deposition, and EMT markers (α-SMA, FSP-1); Reduced macrophage infiltration and TGF-β/Smad3 expression.[3][4] | [3][4] |
| Cy/+ PKD-like CKD Model (Rat) | Vehicle or this compound for 5 weeks | Suppressed PTH levels by 60% but had no impact on bone volume, turnover, or whole-bone mechanical properties.[5][6] | [5][6] |
| High-Fat Diet (HFD)-induced Obesity (Mouse) | 150 IU/kg/day for 16 weeks (oral gavage) | Normalized kidney structure, reduced renal tubule damage, and decreased interstitial inflammation.[7] | [7] |
| Cisplatin-induced Acute Kidney Injury (AKI) (Rat) | Not specified | Attenuated tubular injury, endothelial damage, and inflammation; Increased expression of antioxidant enzymes.[8] | [8] |
Experimental Protocols
5/6 Subtotal Nephrectomy (SNx) Model in Rats
This model is widely used to induce progressive CKD.[1]
Protocol:
-
Animal Preparation: Use male Sprague Dawley rats (3 months old, 200-300g). Anesthetize the animals.
-
Nephrectomy:
-
Perform a left flank incision to expose the kidney.
-
Ligate and remove two-thirds of the left kidney.
-
One week later, perform a right flank incision and remove the entire right kidney.
-
-
Sham Operation: For the control group, perform flank incisions and manipulate the kidneys without removing any tissue.[1]
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
This compound Administration:
-
Prepare this compound solutions in 0.9% NaCl.
-
Administer this compound or vehicle intraperitoneally daily for the desired study duration (e.g., 14 days).[1]
-
-
Outcome Assessment:
-
Biochemical Analysis: Collect blood samples to measure serum creatinine, blood urea (B33335) nitrogen (BUN), calcium, and phosphate (B84403) levels.
-
Histology: Perfuse and fix the kidneys in 4% paraformaldehyde. Embed in paraffin (B1166041) and section for staining with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and tubular injury, and Sirius Red to quantify interstitial fibrosis.[1]
-
Gene Expression Analysis: Isolate RNA from kidney tissue for quantitative real-time PCR (RT-PCR) to measure the expression of genes such as nephrin, podocin, IL-6, CD68, Collagen-1, and TGF-β1.[1]
-
Immunohistochemistry (IHC): Use specific antibodies to detect proteins of interest, such as CD68 for macrophages and α-SMA for myofibroblasts.[1]
-
Puromycin Aminonucleoside (PAN)-induced Nephropathy Model in Rats
This model is used to study proteinuria-induced renal damage.[3][4]
Protocol:
-
Animal Preparation: Use adult male Wistar rats.
-
Uninephrectomy: A week prior to PAN administration, remove the right kidney to exacerbate the effects of PAN.[3][4]
-
PAN Administration: Administer a single intraperitoneal injection of puromycin aminonucleoside (100 mg/kg body weight).[3][4]
-
This compound Treatment:
-
Outcome Assessment:
-
Proteinuria: Collect 24-hour urine samples to measure protein excretion.
-
Histology and Immunohistochemistry: Analyze kidney sections for fibrosis, macrophage infiltration (ED-1 staining), and markers of epithelial-mesenchymal transition (EMT) like α-smooth muscle actin (α-SMA) and fibroblast-specific protein 1 (FSP-1).[3][4]
-
Gene and Protein Expression: Measure levels of TGF-β1 and phosphorylated Smad3 to assess the TGF-β signaling pathway.[3]
-
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory and Anti-fibrotic Signaling
This compound exerts its renoprotective effects by modulating key signaling pathways involved in inflammation and fibrosis.
References
- 1. This compound Ameliorates Kidney Injury Through Reducing Podocytopathy, Tubular Injury, Inflammation and Fibrosis in 5/6 Subtotal Nephrectomy Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates renal damage in a pre-established proteinuria model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates renal damage in a pre-established proteinuria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppression of parathyroid hormone fails to improve skeletal properties in an animal model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on structural changes of kidney in C57BL/6J mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Protocol for Assessing Calcitriol-Induced Apoptosis in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the hormonally active form of vitamin D, is a key regulator of calcium homeostasis. Beyond its classical functions, this compound has been shown to exert potent anti-proliferative, pro-differentiative, and pro-apoptotic effects in various cell types, including primary cells.[1] The induction of apoptosis, or programmed cell death, is a critical mechanism underlying its potential therapeutic applications in fields like oncology and immunology.[1][2]
These application notes provide detailed protocols for assessing this compound-induced apoptosis in primary cells. The methodologies cover the initial cell culture and treatment, followed by three widely used assays for detecting and quantifying apoptosis: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, and Caspase Activity assays. Furthermore, a protocol for analyzing key apoptosis-related proteins via Western blotting is included to elucidate the molecular pathways involved.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a complex process involving multiple signaling pathways. A crucial mechanism is the regulation of the Bcl-2 family of proteins. This compound has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while the levels of pro-apoptotic proteins such as Bax may remain unchanged.[3][4] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
The released cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases, such as caspase-9.[5] These initiator caspases, in turn, cleave and activate executioner caspases, including caspase-3 and caspase-7.[5][6] The activation of executioner caspases is a pivotal point in the apoptotic cascade, leading to the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), and ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[5][7] Some studies also suggest the involvement of the extrinsic pathway, as evidenced by the activation of caspase-8.[5]
References
- 1. Mechanistic Effects of this compound in Cancer Biology [mdpi.com]
- 2. 1 alpha, 25-dihydroxyvitamin D3 (this compound) induces apoptosis in stimulated T cells through an IL-2 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
Application Note: Quantifying Calcitriol-Dependent Gene Expression using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the biologically active form of Vitamin D, is a critical steroid hormone that regulates a multitude of physiological processes, including calcium homeostasis, immune function, and cellular proliferation and differentiation. Its effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that, upon ligand binding, modulates the expression of a host of target genes.[1][2][3] The precise quantification of these changes in gene expression is fundamental to understanding the molecular mechanisms of this compound action and for the development of novel therapeutics targeting the vitamin D signaling pathway.
Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique for measuring the abundance of specific mRNA transcripts.[4][5] This application note provides a comprehensive set of protocols for researchers to quantify this compound-dependent gene expression in a cell culture model using qPCR. We will detail the entire workflow, from cell culture and this compound treatment to data analysis and interpretation. Furthermore, we will present the underlying signaling pathway and experimental logic through clear diagrams and structured data tables.
Signaling Pathway
This compound exerts its genomic effects by binding to the VDR. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR).[1][6] This VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby initiating or repressing gene transcription.[1][6]
Caption: this compound/VDR signaling pathway.
Experimental Workflow
The overall experimental workflow for quantifying this compound-dependent gene expression using qPCR involves a series of sequential steps, from sample preparation to data analysis.[4][7]
Caption: qPCR experimental workflow.
Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., human breast cancer cell line MCF-7, or human keratinocyte cell line HaCaT) in the recommended growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Preparation:
-
Prepare a 1 µM stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control using the same final concentration of the solvent.
-
-
Cell Treatment:
-
Once cells reach the desired confluency, remove the growth medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
RNA Quantification and Purity:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is indicative of pure RNA.[6]
-
-
RNA Integrity:
-
Assess the integrity of the RNA by running a small aliquot on a 1% agarose (B213101) gel. The presence of distinct 18S and 28S ribosomal RNA bands indicates intact RNA.[6]
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reverse Transcription Reaction:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Combine the RNA, random hexamers or oligo(dT) primers, and dNTPs. Incubate at 65°C for 5 minutes and then place on ice.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[6]
-
The resulting cDNA can be stored at -20°C.
-
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design:
-
Design or obtain pre-validated primers for your target genes (e.g., CYP24A1, CAMP, VDR) and a stable housekeeping gene (e.g., GAPDH, ACTB, B2M).
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based chemistry, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to each well of a 96-well qPCR plate.
-
Add the master mix to each well.
-
Include no-template controls (NTCs) for each primer set to check for contamination.[8]
-
Perform at least three technical replicates for each sample.[8][9]
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[6]
-
Data Presentation
The quantitative data from the qPCR experiment should be summarized in a clear and structured table. The most common method for relative quantification is the comparative CT (ΔΔCT) method.[5][6]
Table 1: Relative Quantification of this compound-Dependent Gene Expression
| Target Gene | Treatment | Mean CT (± SD) | ΔCT (Target - Housekeeping) | ΔΔCT (ΔCT Treated - ΔCT Vehicle) | Fold Change (2-ΔΔCT) |
| CYP24A1 | Vehicle | 28.5 (± 0.2) | 10.5 | 0 | 1.0 |
| 1 nM this compound | 24.1 (± 0.3) | 6.1 | -4.4 | 21.1 | |
| 10 nM this compound | 21.8 (± 0.2) | 3.8 | -6.7 | 103.8 | |
| 100 nM this compound | 19.5 (± 0.1) | 1.5 | -9.0 | 512.0 | |
| CAMP | Vehicle | 30.2 (± 0.4) | 12.2 | 0 | 1.0 |
| 1 nM this compound | 29.1 (± 0.3) | 11.1 | -1.1 | 2.1 | |
| 10 nM this compound | 27.8 (± 0.2) | 9.8 | -2.4 | 5.3 | |
| 100 nM this compound | 26.5 (± 0.3) | 8.5 | -3.7 | 13.0 | |
| VDR | Vehicle | 25.3 (± 0.2) | 7.3 | 0 | 1.0 |
| 1 nM this compound | 24.9 (± 0.3) | 6.9 | -0.4 | 1.3 | |
| 10 nM this compound | 24.5 (± 0.2) | 6.5 | -0.8 | 1.7 | |
| 100 nM this compound | 24.2 (± 0.1) | 6.2 | -1.1 | 2.1 | |
| GAPDH | All | 18.0 (± 0.2) | - | - | - |
Note: This is representative data for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and target genes.
Data Analysis Logic
The ΔΔCT method relies on the normalization of the target gene expression to a reference gene and then to a control condition.
Caption: Data analysis logic for the ΔΔCt method.
Conclusion
This application note provides a detailed and comprehensive guide for the quantification of this compound-dependent gene expression using qPCR. By following these protocols, researchers and drug development professionals can obtain reliable and reproducible data to elucidate the molecular mechanisms of this compound and to screen for novel compounds that modulate the vitamin D signaling pathway. The provided diagrams and data presentation formats offer a clear framework for experimental design and interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. idtdna.com [idtdna.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Calcitriol-Resistant Cancer Cell Line Model
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for establishing and characterizing a calcitriol-resistant cancer cell line, a crucial in vitro model for studying resistance mechanisms and developing novel therapeutic strategies.
Introduction
This compound (B1668218), the biologically active form of Vitamin D, exhibits potent anti-cancer properties, including the induction of cell cycle arrest, apoptosis, and differentiation in various cancer cell types.[1][2][3][4] Its therapeutic potential, however, is often hindered by the development of resistance.[2] Establishing this compound-resistant cancer cell line models is therefore essential for elucidating the molecular mechanisms underpinning this resistance and for the preclinical evaluation of new therapeutic agents that can overcome it.
This document provides detailed protocols for the generation of this compound-resistant cancer cell lines, methods for their characterization, and an overview of the key signaling pathways involved.
Mechanisms of this compound Action and Resistance
This compound exerts its effects primarily through the nuclear Vitamin D Receptor (VDR).[5][6] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[7][8] Key anti-proliferative effects are mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, leading to G0/G1 cell cycle arrest.[3] this compound can also induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[2][3][9]
Resistance to this compound can arise through several mechanisms:
-
Reduced VDR Expression or Function: Downregulation or mutation of the VDR can render cells insensitive to this compound.[2][5]
-
Increased this compound Catabolism: The enzyme CYP24A1 (24-hydroxylase) is the primary catabolizing enzyme of this compound.[10][11] Overexpression of CYP24A1, which can be induced by this compound itself, leads to rapid degradation of the hormone, preventing it from reaching its nuclear target.[10][12]
-
Alterations in Downstream Signaling Pathways: Changes in co-regulatory proteins or downstream signaling pathways can uncouple VDR activation from its anti-proliferative effects.[7][13]
Establishing a this compound-Resistant Cell Line
The following protocol describes a method for generating a this compound-resistant cancer cell line using a gradual dose escalation approach.[14][15][16]
Materials
-
Parental cancer cell line of interest (e.g., MCF-7, LNCaP, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in ethanol)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or other cell viability assay kit
Experimental Workflow
Caption: Workflow for establishing and characterizing a this compound-resistant cancer cell line.
Detailed Protocol
Phase 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) in the Parental Cell Line
-
Cell Seeding: Seed the parental cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[17]
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. The concentration range should typically span from 1 nM to 10 µM. Remove the medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (ethanol) group.
-
Incubation: Incubate the plate for 72 to 96 hours.
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Phase 2: Induction of this compound Resistance
-
Initial Exposure: Culture the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%) determined in Phase 1.
-
Monitoring and Subculturing: Initially, a significant number of cells may die. Monitor the cells daily. When the surviving cells become confluent, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells show a stable proliferation rate at the current this compound concentration, increase the concentration by a factor of 1.5 to 2.[16]
-
Repeat: Repeat step 3 for several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., >10 times the parental IC50).
-
Cryopreservation: At various stages of the dose escalation, it is advisable to cryopreserve vials of cells as backups.
Phase 3: Characterization of the Resistant Cell Line
-
Confirmation of Resistance: Determine the IC50 of the newly established resistant cell line using the same protocol as in Phase 1.
-
Calculate Resistance Index (RI): The RI is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.
-
Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a this compound-free medium for several passages and then re-determine the IC50.
-
Molecular Characterization: Analyze the expression of key genes and proteins involved in this compound signaling and resistance.
Protocols for Characterization
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of VDR and CYP24A1.
-
Cell Culture and Treatment: Plate parental and resistant cells and treat with this compound or vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for VDR, CYP24A1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
This protocol is for measuring the protein levels of VDR and CYP24A1.
-
Cell Lysis: Lyse the parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against VDR and CYP24A1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 5 - 25 |
| T-47D | Breast Cancer | 5 - 25 |
| MDA-MB-231 | Breast Cancer | 5 - 25 |
| LNCaP | Prostate Cancer | 10 - 100 |
| HT-29 | Colorectal Cancer | ~100 |
| SW480 | Colorectal Cancer | ~100 |
Note: IC50 values can vary depending on experimental conditions. The values presented are approximate ranges based on published literature.[9][14][18]
Table 2: Expected Molecular Changes in this compound-Resistant Cell Lines
| Marker | Expected Change in Resistant Line | Method of Detection |
| VDR mRNA | Decrease or No Change | qPCR |
| VDR Protein | Decrease or No Change | Western Blot |
| CYP24A1 mRNA | High Basal Expression and/or Strong Induction by this compound | qPCR |
| CYP24A1 Protein | High Basal Expression and/or Strong Induction by this compound | Western Blot |
Signaling Pathways
This compound Signaling Pathway
Caption: Simplified this compound signaling pathway leading to anti-cancer effects.
Mechanisms of this compound Resistance
References
- 1. Vitamin D signalling pathways in cancer: potential for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of this compound in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 4. Mechanistic Effects of this compound in Cancer Biology [ouci.dntb.gov.ua]
- 5. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Receptor Signaling and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probing the Scope and Mechanisms of this compound Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CYP24A1 Inhibition Enhances the Antitumor Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP24A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. benchchem.com [benchchem.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. This compound Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Calcitriol Delivery Methods for In Vivo Tumor Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the effective delivery of calcitriol (B1668218) in preclinical in vivo tumor xenograft studies. This compound, the hormonally active form of vitamin D, has demonstrated significant antineoplastic activity in various cancer models.[1] Its mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and differentiation, as well as the modulation of key signaling pathways.[2][3][4] This document outlines established methods for this compound administration and summarizes key quantitative outcomes to guide researchers in designing their experiments.
I. Mechanisms of Action: Signaling Pathways
This compound exerts its anticancer effects through both genomic and non-genomic pathways.[2][4] The classical genomic mechanism involves the binding of this compound to the vitamin D receptor (VDR), which then heterodimerizes with the retinoid X receptor (RXR).[2] This complex binds to vitamin D response elements (VDREs) on target genes, regulating their transcription to inhibit cell proliferation and promote differentiation.[2][5] Key signaling pathways modulated by this compound in cancer include:
-
Wnt/β-catenin Pathway: this compound can inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell function.[6] This inhibition can lead to a reduction in tumor-initiating cell activity.[6]
-
Hedgehog Pathway: In certain cancers, such as basal cell carcinoma, this compound can inhibit the Hedgehog signaling pathway, leading to tumor growth inhibition and differentiation.[7]
-
Cell Cycle Regulation: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27 and downregulating cyclins and CDKs.[3]
-
Apoptosis Induction: this compound promotes apoptosis by repressing anti-apoptotic proteins like Bcl-2 and stimulating pro-apoptotic proteins such as Bax and Bak.[2][3] It can also activate caspases, either alone or in combination with chemotherapy.[2][3]
-
Other Signaling Pathways: this compound also influences other pathways involved in cancer progression, including those mediated by protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K).[3][8]
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for in vivo xenograft studies.
II. This compound Delivery Methods and Protocols
The selection of an appropriate delivery method is critical for achieving desired therapeutic concentrations and minimizing potential side effects such as hypercalcemia.[8][9] Common administration routes for this compound in mouse xenograft models include intraperitoneal injection, oral gavage, and subcutaneous injection.
A. Intraperitoneal (IP) Injection
Intraperitoneal injection is a frequently used method for systemic delivery of this compound. It allows for rapid absorption into the bloodstream.
Protocol:
-
Preparation of this compound Solution:
-
Stock solutions of this compound are typically prepared in 100% ethanol (B145695) and stored at -20°C.[10]
-
For injection, dilute the stock solution in a sterile vehicle such as phosphate-buffered saline (PBS) or sesame oil.[10][11] A common final ethanol concentration in the injection solution is 0.1%.[10]
-
-
Dosage and Administration:
-
Dosages can range from 0.5 µg/kg to 50 ng/mouse, administered three to seven times per week.[10][11]
-
Administer the diluted this compound solution via intraperitoneal injection using an appropriate gauge needle (e.g., 27-30G).
-
The injection volume should be kept consistent, typically around 100 µL for mice.
-
-
Control Group:
-
The control group should receive injections of the vehicle solution (e.g., 0.1% ethanol in PBS) on the same schedule as the treatment group.[10]
-
B. Oral Gavage
Oral administration mimics a potential clinical route of delivery.
Protocol:
-
Preparation of this compound Formulation:
-
This compound can be formulated for oral gavage. Commercially available capsules can be used, though this may be challenging for precise dosing in mice.[8] Alternatively, this compound can be dissolved in an appropriate vehicle.
-
-
Dosage and Administration:
-
Control Group:
-
The control group should be gavaged with the vehicle solution.
-
C. Subcutaneous (SC) Injection
Subcutaneous injection provides a slower, more sustained release of this compound compared to IP injection.
Protocol:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for IP injection.
-
-
Dosage and Administration:
-
Administer the this compound solution subcutaneously, typically in the flank region.
-
This method has been shown to achieve adequate plasma levels for therapeutic effect.[14]
-
-
Control Group:
-
The control group should receive subcutaneous injections of the vehicle.
-
III. Quantitative Data Summary
The following tables summarize quantitative data from various in vivo xenograft studies investigating the effects of this compound.
Table 1: this compound Monotherapy in Tumor Xenograft Models
| Cancer Type | Mouse Strain | Delivery Method | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Breast Cancer (MMTV-Wnt1) | FVB/NJ | IP Injection | 50 ng/mouse, 3 times/week | ~66% reduction in mean tumor volume | [10] |
| Ovarian Cancer (2008 cells) | Nude | IP Injection | 0.5 µg/kg, once a day for 7 days | Significant inhibition of tumor growth | [11] |
| Colon Cancer (COLO 206F) | Immune-suppressed | Not specified | Pharmacological doses | Suppression of tumor growth | [9] |
| Malignant Melanoma (COLO 239F) | Immune-suppressed | Not specified | Pharmacological doses | Suppression of tumor growth | [9] |
Table 2: this compound in Combination Therapy
| Cancer Type | Mouse Strain | Combination Agent | Delivery Method (this compound) | Dosage and Schedule (this compound) | Outcome | Reference |
| Pancreatic Carcinoma (Capan-1) | Nude | Gemcitabine (B846) | IP Injection | 2.5 µ g/mouse , once or twice a week | 10-fold reduction in tumor size with combination | [15] |
| Prostate Cancer (C4-2) | Nude | aPPD (ginsenoside) | Oral Gavage | 4 µg/kg, 3 times/week | Substantially increased aPPD-mediated tumor suppression (76% vs. 53%) | [12] |
| Triple Negative Breast Cancer (MBCDF-T) | Not specified | Curcumin or Resveratrol | Not specified | Not specified | Synergistic anticancer effects, inhibition of angiogenesis | [16] |
IV. Considerations and Best Practices
-
Hypercalcemia: A primary concern with systemic this compound administration is the potential for hypercalcemia.[8][9] It is crucial to monitor serum calcium levels throughout the study. Intermittent, high-dose schedules may be better tolerated than daily dosing.[1][8]
-
Diet: The calcium content of the animal diet can influence the risk of hypercalcemia. A low-calcium diet may be necessary when using pharmacological doses of this compound.[9]
-
Vehicle Selection: The choice of vehicle for this compound dilution is important. Ethanol is commonly used for stock solutions, but the final concentration administered to the animal should be low to avoid toxicity. Sesame oil is another option for IP injections.[11]
-
Tumor Measurement: Tumor volume should be measured regularly (e.g., two to three times per week) using calipers. The formula (length x width²)/2 is commonly used to calculate tumor volume.[10][15]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters, including dosage, treatment schedule, and delivery method, may need to be optimized for different tumor models and research questions.
References
- 1. Anti-tumor activity of this compound: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of this compound in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 4. Mechanistic Effects of this compound in Cancer Biology [ouci.dntb.gov.ua]
- 5. Probing the Scope and Mechanisms of this compound Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumoral effects of this compound in basal cell carcinomas involve inhibition of hedgehog signaling and induction of vitamin D receptor signaling and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of in vivo growth of human cancer solid tumor xenografts by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Mouse Breast Tumor Initiating Cells by this compound and Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetics of a single dose of this compound administered subcutaneously in continuous ambulatory peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound enhances gemcitabine antitumor activity in vitro and in vivo by promoting apoptosis in a human pancreatic carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Antitumorigenic Activity of this compound with Curcumin or Resveratrol is Mediated by Angiogenesis Inhibition in Triple Negative Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Calcitriol Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with calcitriol (B1668218) in cell culture. Due to its inherent instability, inconsistent experimental outcomes are common. This guide offers practical solutions and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is the biologically active form of Vitamin D. Its primary mechanism of action is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2][3] Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on target genes to modulate their expression.[4] This genomic pathway regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][5] this compound can also elicit rapid, non-genomic responses.[6]
Q2: Why is this compound unstable in cell culture media?
This compound is a lipophilic molecule that is sensitive to several factors prevalent in cell culture environments, leading to its degradation and loss of activity. Key contributors to its instability include:
-
Light Exposure: this compound is known to degrade upon prolonged exposure to light, particularly UV light.[7] More than 90% of this compound in an ointment formulation was found to be degraded upon exposure to UVA and UVB light.
-
Oxidation: As a steroidal compound, this compound is susceptible to oxidation, a process that can be accelerated by components in the cell culture medium and exposure to air.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. While cells are cultured at 37°C, storage conditions of stock solutions are critical.
-
Adsorption to Plastics: this compound can adsorb to certain types of plastics, such as polyvinyl chloride (PVC), leading to a decrease in its effective concentration in the media.[6]
-
Metabolism by Cells: Cells can metabolize this compound, primarily through the enzyme CYP24A1, which hydroxylates this compound to less active metabolites.[8][9][10]
Q3: How should I prepare and store this compound stock solutions?
To minimize degradation, proper preparation and storage are crucial.
-
Solvent: Dissolve this compound powder in a suitable solvent such as 100% ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[11]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. The final solvent concentration in the medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber or light-blocking tubes and store at -20°C or -80°C to protect from light and prevent repeated freeze-thaw cycles.
Q4: How often should I add this compound to my cell culture?
Due to its short half-life in culture, it is recommended to add freshly diluted calcitrirol to the media at the start of each experiment and to replenish it every 24-48 hours for longer-term studies to maintain a consistent concentration.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound from powder. Aliquot into single-use tubes and store at -80°C, protected from light. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Degradation of this compound in Culture Medium | Add freshly diluted this compound to your culture medium immediately before each experiment. For experiments lasting longer than 24 hours, consider replenishing the medium with fresh this compound every 24-48 hours. Minimize the exposure of media containing this compound to light. |
| Adsorption to Labware | Use polypropylene (B1209903) or glass labware instead of PVC, as this compound has a higher affinity for PVC.[6] Consider pre-treating pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) if significant loss is suspected. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. If possible, confirm the concentration of your stock solution using HPLC. |
| Cellular Resistance or Low VDR Expression | Ensure your cell line expresses the Vitamin D Receptor (VDR). You can check VDR expression by Western blot or qPCR. Some cell lines may have low VDR levels or be resistant to this compound's effects. |
Issue 2: High Variability Between Replicate Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Handling of this compound | Standardize your protocol for preparing and adding this compound to cultures. Ensure consistent timing and minimal exposure to light for all replicates. |
| Batch-to-Batch Variation in Serum | If using fetal bovine serum (FBS), be aware that its composition can vary between batches and may affect this compound stability and activity. Test new batches of FBS for their impact on your assay. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells and plates and is at a non-toxic level. Include a vehicle control in all experiments. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Prepare Stock Solution (1 mM):
-
Aseptically weigh out 1 mg of this compound powder (MW: 416.64 g/mol ).
-
Dissolve the powder in 2.399 mL of 100% ethanol or DMSO to make a 1 mM stock solution.
-
Gently vortex until fully dissolved.
-
Aliquot into single-use, light-protected tubes and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the 1 mM stock solution on ice, protected from light.
-
Perform serial dilutions in pre-warmed, serum-free cell culture medium to achieve the desired final concentration.
-
For example, to make a 1 µM working solution, add 1 µL of the 1 mM stock to 999 µL of medium.
-
Add the final diluted this compound solution to your cell cultures immediately.
-
Protocol for Assessing this compound Stability in Cell Culture Media (using HPLC)
This protocol provides a general workflow. Specific HPLC conditions should be optimized for your equipment and setup.
-
Sample Preparation:
-
Prepare your complete cell culture medium (with or without serum) containing the desired concentration of this compound.
-
Dispense the medium into several sterile, light-protected tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a tube and immediately store it at -80°C until analysis.
-
-
This compound Extraction:
-
Thaw the samples on ice.
-
Perform a liquid-liquid extraction. A common method is to add an equal volume of a non-polar solvent like ethyl acetate, vortex vigorously, and centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer containing the this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.[12][13] An isocratic or gradient elution can be used.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detector set at approximately 265 nm.[13]
-
Standard Curve: Prepare a standard curve using known concentrations of this compound to quantify the amount in your samples.
-
Analysis: Inject the extracted samples and determine the concentration of this compound based on the peak area relative to the standard curve. Plot the concentration of this compound over time to determine its stability.
-
Visualizations
This compound Signaling Pathway
Caption: this compound genomic signaling pathway.
Troubleshooting Workflow for Inconsistent this compound Effects
Caption: Troubleshooting workflow for inconsistent this compound effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. twu-ir.tdl.org [twu-ir.tdl.org]
- 6. The effect of surfactant on drug-plastic sorption phenomenon in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Effect of vitamin D metabolites on this compound degradative enzymes in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. CN107782810A - The method for detecting this compound content in this compound soft capsule - Google Patents [patents.google.com]
Technical Support Center: Optimizing Calcitriol Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing calcitriol (B1668218) concentration to avoid cytotoxicity in vitro. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems when working with this compound in cell culture.
| Issue | Possible Cause | Troubleshooting Steps |
| High Cell Death at Expected Non-Toxic Concentrations | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. | 1. Consult Literature: Review studies using your specific cell line to determine previously established non-toxic concentration ranges. 2. Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your cell line. 3. Reduce Concentration: Start with a lower concentration range based on your dose-response data. |
| Incorrect Solvent or Final Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be cytotoxic at the final concentration in the culture medium. | 1. Check Solvent Toxicity: Run a vehicle control experiment with the solvent at the same final concentration used in your this compound experiments. 2. Lower Solvent Concentration: Aim for a final solvent concentration of <0.1% (v/v) in your culture medium. Prepare a more concentrated stock of this compound if necessary. | |
| Contamination: Bacterial or fungal contamination can cause widespread cell death. | 1. Microscopic Examination: Regularly inspect your cell cultures for any signs of contamination. 2. Aseptic Technique: Ensure strict aseptic techniques are followed during all experimental procedures. 3. Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination. | |
| Inconsistent or Non-Reproducible Results | Inaccurate this compound Concentration: Errors in stock solution preparation or dilution can lead to variability. | 1. Verify Stock Concentration: If possible, verify the concentration of your this compound stock solution using analytical methods. 2. Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Pipetting Technique: Ensure accurate and consistent pipetting techniques. |
| Cell Passage Number and Confluency: Cell sensitivity to this compound can change with passage number and at different confluency levels. | 1. Use a Consistent Passage Range: Use cells within a defined, low passage number range for all experiments. 2. Standardize Seeding Density: Seed cells at the same density for all experiments to ensure consistent confluency at the time of treatment. | |
| Variability in Incubation Time: The duration of this compound exposure can significantly impact cytotoxicity. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental goals. 2. Maintain Consistent Timing: Ensure the incubation time is the same across all replicate experiments. | |
| Unexpected Anti-proliferative Effects at Low Concentrations | Cell Cycle Arrest: this compound is known to induce cell cycle arrest in some cell lines, which can be misinterpreted as cytotoxicity. | 1. Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound is inducing arrest in G0/G1 or G2/M phases. 2. Distinguish from Apoptosis: Use an Annexin V/Propidium Iodide assay to differentiate between apoptosis, necrosis, and viable cells. |
Frequently Asked Questions (FAQs)
Q1: What is a typical non-toxic concentration range for this compound in vitro?
A1: The non-toxic concentration of this compound is highly cell-type dependent. For many cell lines, concentrations ranging from 1 nM to 100 nM are often used to study its physiological effects without inducing significant cytotoxicity.[1][2][3] However, cytotoxic effects have been observed at concentrations as low as 62.5 nM in some cell types, particularly with longer incubation times.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does the duration of exposure affect this compound's cytotoxicity?
A2: Longer exposure times generally increase the cytotoxic potential of this compound. For instance, a concentration that is non-toxic at 24 hours may become cytotoxic at 48 or 72 hours.[1] Therefore, both concentration and duration of exposure must be optimized.
Q3: Are there differences in this compound sensitivity between cancerous and non-cancerous cell lines?
A3: Yes, there can be significant differences. Some studies have shown that cancer cell lines can be more sensitive to the anti-proliferative and cytotoxic effects of this compound compared to their non-cancerous counterparts.[4][5] However, this is not a universal rule, and sensitivity should be empirically determined for each cell line.
Q4: What are the common mechanisms of this compound-induced cytotoxicity?
A4: this compound-induced cytotoxicity can occur through several mechanisms, including the induction of apoptosis, cell cycle arrest, and the production of reactive oxygen species (ROS).[6][7] The specific pathway can depend on the cell type and the concentration of this compound used.
Q5: Which assays are recommended for assessing this compound cytotoxicity?
A5: The most common assays are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
LDH (Lactate Dehydrogenase) assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[9]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Incubation Time (hours) |
| MCF-7 | Breast Cancer | ~40 µM | 24 |
| MDA-MB-231 | Breast Cancer | ~50 µM | 24 |
| MCF-10A | Non-cancerous Breast Epithelial | ~50 µM | 24 |
| MCF10DCIS | Breast Cancer | 2.65 nM | Not Specified |
| MCF-7 | Breast Cancer | 24 nM | Not Specified |
| B16-F10 | Melanoma | 0.244 µM | Not Specified |
| SAOS-2 | Osteosarcoma | Proliferation significantly reduced at 0.1, 1, 10, and 25 nM | Not Specified |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a reference, and researchers should determine the IC50 for their specific experimental setup.[2][4][7][10]
Experimental Protocols
Detailed Methodology for MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8]
Materials:
-
96-well plate with cultured cells
-
This compound (and vehicle control)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Addition of MTT: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
Detailed Methodology for LDH Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[9]
Materials:
-
96-well plate with cultured cells
-
This compound (and vehicle control)
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis Buffer (provided in most kits for maximum LDH release control)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include wells for the following controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background control: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Addition of Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Addition of Stop Solution: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance.[9]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound signaling pathways leading to cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. nwmedj.org [nwmedj.org]
- 3. This compound Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Hypercalcemia in Mice Treated with High-Dose Calcitriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mouse models of high-dose calcitriol-induced hypercalcemia.
Troubleshooting Guides
This section offers step-by-step guidance for addressing specific issues that may arise during your experiments.
Issue 1: Unexpectedly High Morbidity or Mortality in this compound-Treated Mice
High rates of morbidity or mortality are often linked to severe hypercalcemia. Prompt action is critical to stabilize the animals and salvage the study.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high morbidity/mortality.
Immediate Actions:
-
Assess Hydration: Dehydration is a primary contributor to severe hypercalcemia.[1] Check for signs of dehydration such as poor skin turgor and reduced urine output.
-
Fluid Therapy: Administer physiologic saline (0.9% NaCl) to correct dehydration and promote calcium excretion in the urine (calciuresis).[1][2][3] Intraperitoneal or subcutaneous injections are common routes.[2]
-
Monitor Serum Calcium: Collect blood samples to determine the severity of hypercalcemia.[3]
-
Review Dosing: Double-check the concentration of your this compound solution and the administered volume.
-
Adjust Dosing: If hypercalcemia is confirmed, consider either reducing the this compound dose (e.g., by 50%) or temporarily pausing administration until calcium levels normalize.[3]
Issue 2: Serum Calcium Levels Are Not Elevated Despite High-Dose this compound Administration
Several factors can lead to a lack of hypercalcemic response.
Troubleshooting Steps:
-
Verify this compound Integrity:
-
Confirm the storage conditions and expiration date of your this compound stock.
-
Prepare a fresh dilution and ensure proper vehicle solubility.
-
-
Check Administration Technique:
-
For oral gavage, ensure the solution is delivered to the stomach and not aspirated.
-
For injections, confirm the correct subcutaneous or intraperitoneal technique is being used.
-
-
Review Mouse Strain: Different mouse strains can have varying sensitivities to this compound. Consult literature for expected responses in your specific strain.
-
Assess Dietary Calcium: Ensure the diet contains adequate calcium, as this compound's primary effect is to increase intestinal calcium absorption.[4] A standard rodent diet typically contains sufficient calcium.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hypercalcemia?
This compound, the active form of vitamin D, binds to the vitamin D receptor (VDR), which then acts as a transcription factor.[4] This complex increases the expression of genes involved in intestinal calcium absorption, leading to elevated serum calcium levels.[4] At high concentrations, this compound can also increase bone resorption, further contributing to hypercalcemia.[6]
Caption: Simplified this compound signaling pathway leading to hypercalcemia.
Q2: What are the typical signs of hypercalcemia in mice?
Clinical signs of hypercalcemia in mice can include weight loss, lethargy, polyuria (increased urination), and polydipsia (increased thirst).[2] In severe cases, it can lead to kidney calcification and death.[2]
Q3: How often should I monitor serum calcium levels?
Monitoring frequency depends on the experimental design. During the induction phase with high-dose this compound, it is advisable to monitor calcium levels frequently (e.g., 2-3 times per week) to detect the onset of hypercalcemia. Once a stable hypercalcemic model is established, weekly monitoring may be sufficient.[3]
Q4: Are there pharmacological interventions to manage severe hypercalcemia?
Yes, several agents can be used to lower serum calcium levels:
-
Calcitonin: This hormone rapidly inhibits bone resorption and increases renal calcium excretion.[7] Its effects are typically short-lived.[7]
-
Bisphosphonates: These drugs are potent inhibitors of bone resorption and can provide a more sustained reduction in serum calcium.[6][8]
-
Cinacalcet: This calcimimetic agent increases the sensitivity of the calcium-sensing receptor (CaSR) in the parathyroid gland, leading to reduced parathyroid hormone (PTH) secretion and consequently lower serum calcium.[9]
Q5: Can dietary modifications help manage hypercalcemia?
Yes, switching to a low-calcium diet can help mitigate the effects of this compound-induced increases in intestinal calcium absorption.[10][11]
Experimental Protocols
Protocol 1: Induction of Hypercalcemia with this compound
This protocol describes a general method for inducing hypercalcemia in mice. Doses and duration should be optimized for the specific mouse strain and research question.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, ethanol/propylene glycol mixture)
-
Mice (e.g., C57BL/6)
-
Standard rodent diet
-
Gavage needles or syringes for injection
Procedure:
-
Acclimation: Acclimate mice for at least one week to the housing conditions and diet.
-
Baseline Blood Collection: Collect a baseline blood sample via a suitable method (e.g., tail vein, saphenous vein) to determine initial serum calcium levels.[12]
-
This compound Administration:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Administer this compound daily via subcutaneous injection or oral gavage. A starting dose of 0.5 µg/kg can be effective.[12]
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Collect blood samples at regular intervals (e.g., 48, 72, 96 hours after the first dose) to track the rise in serum calcium.[12]
-
-
Endpoint: Continue administration until the target level of hypercalcemia is achieved and maintained.
Protocol 2: Monitoring Serum Calcium
Accurate measurement of serum calcium is crucial for managing these models.
Materials:
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Calcium analyzer or colorimetric assay kit
Procedure:
-
Blood Collection: Collect 50-100 µL of blood.[12] For repeated sampling, use methods like saphenous or facial vein puncture.[3] For a terminal sample, cardiac puncture can be used.[3][13]
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
-
Analysis:
-
Carefully collect the serum supernatant.
-
Analyze the serum calcium concentration according to the manufacturer's instructions for your specific analyzer or assay kit.
-
Quantitative Data Summary
| Parameter | Value/Range | Species/Strain | Route of Administration | Notes | Reference |
| This compound Dosing | |||||
| Induction Dose | 0.5 µg daily for 2 days | Mouse | Subcutaneous | Induced hypercalcemia. | [12] |
| High Dose | 500 pmol/100g body weight daily for 3 days | Rat | Intraperitoneal | Resulted in serum calcium of 13.41-15.52 mg/dl. | [14] |
| Intervention Dosing | |||||
| Cinacalcet | 30 mg/kg | Mouse | Oral | Significantly reduced plasma calcium and PTH. | [9] |
| Calcitonin | 4 IU/kg every 12 hours | Human (clinical data) | Subcutaneous/Intramuscular | Initial dosage for hypercalcemia. | [15] |
| Zoledronic Acid (Bisphosphonate) | 5 mg (IV) | Human (case study) | Intravenous | Maintained normocalcemia for >3 months. | [8] |
| Serum Calcium Levels | |||||
| Saline-Treated | 11.4 ± 0.15 mg/dL | Mouse | N/A | Mice received saline with this compound injections. | [2] |
| No Saline | 12.42 ± 1.61 mg/dL | Mouse | N/A | Mice received this compound injections without saline. | [2] |
| This compound-Treated Rats | 13.41 - 15.52 mg/dl | Rat | N/A | Following high-dose this compound. | [14] |
| Normal Range (Human) | 8.5 to 10.2 mg/dL | Human | N/A | For reference. | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. Hydration with Saline Decreases Toxicity of Mice Injected With this compound in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. Normocalcemia is maintained in mice under conditions of calcium malabsorption by vitamin D–induced inhibition of bone mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BISPHOSPHONATES FOR THE TREATMENT OF this compound-INDUCED HYPERCALCEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. BISPHOSPHONATES FOR THE TREATMENT OF this compound-INDUCED HYPERCALCEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinacalcet corrects hypercalcemia in mice with an inactivating Gα11 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Calcitonin Receptor Plays a Physiological Role to Protect Against Hypercalcemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Mouse Breast Tumor Initiating Cells by this compound and Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Failure of high doses of this compound and hypercalcaemia to induce apoptosis in hyperplastic parathyroid glands of azotaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Calcitriol Resistance Due to Low VDR Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering calcitriol (B1668218) resistance in cell lines with low Vitamin D Receptor (VDR) expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is resistant to this compound treatment. What are the likely causes?
A1: Resistance to this compound, the active form of vitamin D, can stem from several molecular mechanisms, primarily:
-
Low or Absent VDR Expression: The Vitamin D Receptor (VDR) is essential for mediating the biological effects of this compound. Cell lines with minimal or no VDR expression are often inherently resistant.[1]
-
Epigenetic Silencing of the VDR Gene: The VDR promoter region can be hypermethylated, leading to transcriptional suppression and reduced VDR expression. This is a common mechanism in some cancer cells, such as breast and colon cancer.[2]
-
Increased this compound Catabolism: Overexpression of the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) leads to the rapid degradation of this compound, reducing its intracellular concentration and efficacy.[1]
-
Dysfunctional VDR Signaling Pathway: Even with adequate VDR expression, downstream signaling can be impaired. This can be due to mutations in the VDR gene, altered expression of co-activator or co-repressor proteins, or interference from other signaling pathways.[3][4][5]
Q2: How can I determine if my cell line has low VDR expression?
A2: You can assess VDR expression at both the mRNA and protein levels using standard molecular biology techniques:
-
Quantitative Real-Time PCR (qPCR): To measure VDR mRNA levels.
-
Western Blotting: To detect and quantify VDR protein levels.
It is recommended to include a known this compound-sensitive cell line as a positive control for comparison.
Q3: What strategies can I employ to increase VDR expression in my this compound-resistant cell line?
A3: Several approaches can be used to upregulate VDR expression, primarily focusing on epigenetic modulation:
-
Histone Deacetylase (HDAC) Inhibitors: Compounds like sulforaphane, curcumin, and sodium butyrate (B1204436) have been shown to increase VDR expression.[2] HDAC inhibitors can remodel chromatin, making the VDR gene more accessible for transcription. Co-treatment with this compound and HDAC inhibitors can result in synergistic inhibition of cancer cell proliferation.[6]
-
DNA Methyltransferase (DNMT) Inhibitors: Treatment with DNMT inhibitors like 5'-deoxy-azacytidine can reduce hypermethylation of the VDR promoter, leading to re-expression of the VDR.[2]
-
Other Bioactive Compounds: Natural compounds such as the flavonoid vitexin (B1683572) and the traditional Chinese medicine component emodin (B1671224) have been reported to increase VDR expression.[7] Cannabidiol (CBD) has also been shown to significantly increase VDR expression in colorectal cell lines.[8]
Q4: Are there synergistic drug combinations that can overcome this compound resistance?
A4: Yes, combining this compound with other therapeutic agents can potentiate its anti-cancer effects, even in resistant cells.[6]
-
HDAC Inhibitors: As mentioned, these can restore sensitivity to this compound.
-
Tyrosine Kinase Inhibitors (TKIs): In breast cancer cells, combining this compound with TKIs like gefitinib (B1684475) has a greater antiproliferative and apoptotic effect than either drug alone.[9]
-
Chemotherapeutic Agents: this compound can act as a chemosensitizer, enhancing the efficacy of drugs like doxorubicin (B1662922) and paclitaxel.[10][11]
-
CYP24A1 Inhibitors: Combining this compound with a CYP24A1 inhibitor like ketoconazole (B1673606) can prevent its degradation, thereby increasing its effective concentration and anti-proliferative effects.[12]
Troubleshooting Guides
Issue 1: No significant inhibition of cell proliferation is observed after this compound treatment.
Possible Cause 1: Low VDR Expression
-
Troubleshooting Steps:
-
Assess VDR mRNA levels using qPCR. Compare the expression in your experimental cell line to a known this compound-sensitive cell line.
-
Assess VDR protein levels via Western blotting to confirm the qPCR results.
-
If VDR expression is low, consider strategies to upregulate it, such as treatment with HDAC or DNMT inhibitors.
-
Possible Cause 2: High CYP24A1 Expression
-
Troubleshooting Steps:
-
Measure CYP24A1 mRNA levels using qPCR, both at baseline and after this compound treatment. A high basal level or strong induction can indicate rapid drug catabolism.
-
If CYP24A1 expression is high, consider co-treatment with a CYP24A1 inhibitor.
-
Possible Cause 3: Sub-optimal Drug Concentration or Treatment Duration
-
Troubleshooting Steps:
-
Perform a dose-response study: Titrate this compound over a wide concentration range (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Optimize treatment duration: Assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment window.
-
Issue 2: Difficulty in developing a this compound-resistant cell line for further studies.
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Start by treating the parental cell line with a low concentration of this compound (e.g., IC20). As cells adapt, gradually increase the drug concentration in the culture medium.
-
High-Dose Selection: Treat the parental cell line with a high concentration of this compound (e.g., IC80-IC90) to select for the small population of inherently resistant cells. Culture the surviving cells in the continued presence of the high drug concentration.[1]
-
Confirm Resistance: Once a resistant population is established, confirm the shift in the IC50 value compared to the parental cell line using a cell viability assay.
-
Data Presentation
Table 1: Examples of Compounds Modulating VDR Expression
| Compound | Class | Effect on VDR Expression | Cell Line Example(s) | Reference |
| Sulforaphane | HDAC/DNMT Inhibitor | Increased | Intestinal epithelial cells | [2] |
| Curcumin | HDAC/DNMT Inhibitor | Increased | Human liver cancer cells | [2] |
| Sodium Butyrate | HDAC Inhibitor | Increased | Not specified | [2] |
| 5'-deoxy-azacytidine | DNMT Inhibitor | Increased | Breast cancer cells | [2] |
| Emodin | Natural Compound | Increased | Not specified | [7] |
| Vitexin | Natural Compound (Flavonoid) | Increased | Not specified | [7] |
| Cannabidiol (CBD) | Cannabinoid | Increased | Colorectal cells | [8] |
Table 2: IC50 Values for this compound in Various Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 of this compound (µM) | Reference |
| T47D | Luminal A | 0.05 - 0.25 | [10] |
| MCF-7 | Luminal A | 0.05 - 0.25 | [10] |
| MDA-MB-231 | Triple-Negative | 0.05 - 0.25 | [10] |
Note: The IC50 values can vary depending on experimental conditions. Researchers should determine the specific IC50 for their cell line of interest.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for VDR mRNA Expression
-
Cell Culture and Treatment: Plate cells at the desired density and treat with the compound of interest or vehicle control for the specified time.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for VDR and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Western Blotting for VDR Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against VDR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for this compound Resistance
Caption: Key Mechanisms of this compound Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin D receptor: mechanisms for vitamin D resistance in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-resistant rickets due to vitamin D receptor defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of the vitamin D receptor by traditional Chinese medicines and bioactive compounds: potential therapeutic applications in VDR-dependent diseases [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Combination therapy of this compound inhibits the proliferation of breast cancer cells: new concept of nonclassical function of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound in Combination Therapy for Prostate Cancer: Pharmacokinetic and Pharmacodynamic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Calcitriol in Experimental Models
Welcome to the technical support center for researchers utilizing calcitriol (B1668218) in experimental models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound I should be aware of in my experiments?
A1: The most common off-target effects of this compound stem from its potent hormonal activity in regulating calcium and phosphate (B84403) homeostasis. These include:
-
Hypercalcemia and Hyperphosphatemia: Elevated levels of calcium and phosphate in the blood are the most frequent off-target effects.[1][2][3] These can lead to a range of downstream complications, including vascular calcification.
-
Increased Fibroblast Growth Factor 23 (FGF23): this compound stimulates the production of FGF23, a hormone that regulates phosphate and vitamin D metabolism.[4] This can create a complex feedback loop that may influence your experimental outcomes.
-
Vascular Calcification: Particularly in models of chronic kidney disease (CKD), this compound can accelerate the mineralization of blood vessels.[5][6]
-
Non-genomic Signaling: this compound can initiate rapid, non-genomic signaling pathways through membrane-associated receptors, which occur much faster than the classical genomic effects mediated by the nuclear vitamin D receptor (VDR).[7] These rapid signals can influence a variety of cellular processes.
Q2: How can I mitigate hypercalcemia in my animal models treated with this compound?
A2: Mitigating hypercalcemia is crucial for long-term studies and for isolating the specific effects of this compound you intend to study. Here are some strategies:
-
Dose Optimization: The most critical factor is to determine the lowest effective dose of this compound for your intended on-target effect. A dose-response study is highly recommended.
-
Dietary Modification: Using a low-calcium diet can help to counteract the increased intestinal calcium absorption induced by this compound.
-
Hydration: Ensuring adequate hydration of the animals can promote urinary calcium excretion.[8]
-
Pharmacological Intervention: In severe cases, treatments that increase urinary calcium excretion (e.g., furosemide) or inhibit bone resorption (e.g., bisphosphonates) can be considered, though these will introduce confounding variables.[8]
Q3: My in vitro cell culture experiment is showing unexpected levels of apoptosis after this compound treatment. What could be the cause?
A3: Unforeseen apoptosis can be a significant issue. Here are some potential causes and troubleshooting steps:
-
Dose and Duration: High concentrations or prolonged exposure to this compound can induce apoptosis in various cell types, including some cancer cells.[9][10] Consider performing a dose-response and time-course experiment to find a concentration and duration that elicits your desired effect without widespread cell death.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. Some may be more prone to apoptosis due to their specific signaling pathways and VDR expression levels.
-
Calcium Concentration in Media: The calcium concentration in your culture media can influence this compound's effects. High calcium levels may exacerbate this compound-induced apoptosis.
Q4: I am seeing inconsistent results in my this compound experiments. What are some common sources of variability?
A4: Inconsistent results can be frustrating. Here are some factors to consider:
-
Reagent Stability: this compound is sensitive to light and oxidation. Ensure it is stored correctly and prepare fresh dilutions for each experiment.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol (B145695), DMSO) can have its own effects on cells. Always include a vehicle control in your experiments.
-
Experimental Conditions: Variations in cell density, passage number, and incubation times can all contribute to inconsistent results. Standardize your protocols carefully.[11]
-
Animal Model Variability: In in vivo studies, factors such as age, sex, and genetic background of the animals can influence their response to this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Serum Calcium Levels in Animal Models
| Possible Cause | Troubleshooting Steps |
| This compound Dose is Too High | - Perform a dose-response study to identify the minimal effective dose. - Review the literature for established dose ranges in your specific animal model. |
| High Dietary Calcium | - Switch to a low-calcium diet for the duration of the experiment. - Ensure the calcium content of the standard chow is known and consistent. |
| Dehydration | - Monitor water intake and ensure ad libitum access to fresh water. - Consider subcutaneous fluid administration if dehydration is observed. |
| Impaired Renal Function | - Assess baseline renal function of the animals before starting the experiment. - Be aware that pre-existing kidney conditions can exacerbate hypercalcemia.[3] |
Issue 2: Inconsistent or Noisy Data in In Vitro Experiments
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Store this compound stock solutions protected from light at -20°C or lower. - Prepare fresh working dilutions immediately before each experiment. |
| Inconsistent Cell Seeding | - Ensure a uniform cell density across all wells or plates. - Use a cell counter to verify cell numbers before seeding. |
| Variable Incubation Times | - Standardize the duration of this compound treatment across all experimental groups. - For time-course experiments, ensure precise timing of sample collection. |
| Solvent Toxicity | - Keep the final concentration of the solvent (e.g., DMSO, ethanol) as low as possible and consistent across all wells. - Always include a vehicle-only control group to assess the effect of the solvent. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Serum Calcium in Rodent Models
| Animal Model | This compound Dose | Duration | Resulting Serum Calcium Level | Reference |
| Wistar Rats | 2 µg/kg (oral) | Single dose | Peak at 6 hours, significantly higher than control | [2] |
| Azotemic Rats | 500 pmol/100g BW (IP) | Every 24h for 72h | 13.41 - 15.52 mg/dL | [12] |
| CKD Rats | 20 ng/kg | 7 weeks | Dose-dependent increase | [6] |
| CKD Rats | 80 ng/kg | 7 weeks | Dose-dependent increase | [6] |
| Non-CKD Rats | 0.5 or 1 µg/kg | 8 days | Hypercalcemia observed | [5] |
Table 2: Dose-Response of this compound on FGF23 Levels
| Experimental Model | This compound Dose | Duration | Change in FGF23 Levels | Reference |
| Healthy Humans | 0.5 µg (oral, twice daily) | 24 hours | Significant increase | [13] |
| CKD Rats | 20 ng/kg | 7 weeks | Dose-dependent increase | [6] |
| CKD Rats | 80 ng/kg | 7 weeks | Dose-dependent increase | [6] |
| VDR+/+ Mice | Calcium gluconate injection | 8 hours | Increased, but to a lesser extent than in VDR-/- mice | [14] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Duration of Treatment | Reference |
| B16-F10 | Melanoma | 0.244 µM | 24 hours | [9] |
| HeLa | Cervical Cancer | 0.19 µM | Not Specified | [9] |
| MCF-7 | Breast Cancer | 0.17 µM | Not Specified | [9] |
| MCF-7 | Breast Cancer | ~40 µmol/L | 24 hours | [15] |
| MDA-MB-231 | Breast Cancer | ~50 µmol/L | 24 hours | [15] |
Experimental Protocols
Protocol 1: Quantification of Vascular Calcification using Alizarin Red S Staining of Aortic Sections
Objective: To visualize and quantify calcium deposition in the aorta of experimental animals.
Materials:
-
Aorta tissue samples
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Alizarin Red S staining solution (2% aqueous, pH adjusted to 4.1-4.3 with ammonium (B1175870) hydroxide)
-
Distilled water
-
Ethanol (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Harvest the aorta and carefully remove any surrounding adipose and connective tissue.
-
Embed the tissue in OCT compound and freeze rapidly.
-
Cut frozen sections (5-10 µm thick) using a cryostat and mount them on microscope slides.
-
Allow the sections to air dry.
-
-
Staining:
-
Rehydrate the sections in distilled water for 1 minute.
-
Immerse the slides in the Alizarin Red S staining solution for 2-5 minutes. Monitor the staining progress under a microscope to avoid overstaining.
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) for 1-2 minutes each.
-
Clear the sections in xylene or a xylene substitute for 5 minutes.
-
Mount the coverslip using a compatible mounting medium.
-
-
Quantification:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the area of positive Alizarin Red S staining (calcium deposits) relative to the total tissue area.
-
Protocol 2: Assessment of Apoptosis using TUNEL Assay and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a cell culture population treated with this compound.
Materials:
-
Cultured cells (treated and control)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 70% ethanol or 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and fluorescently labeled dUTP)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from your this compound-treated and control cultures.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
TUNEL Staining:
-
Wash the permeabilized cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture containing TdT enzyme and labeled dUTP, as per the manufacturer's instructions.
-
Incubate the cells at 37°C for 60 minutes in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the labeled dUTP to identify TUNEL-positive (apoptotic) cells.
-
Use appropriate controls (unstained cells, positive control for apoptosis) to set the gates for analysis.
-
Visualizations
Caption: Genomic and Non-Genomic Signaling Pathways of this compound.
Caption: Experimental Workflow for Assessing this compound's Off-Target Effects.
Caption: Negative Feedback Loop between this compound and FGF23.
References
- 1. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of diet to the dosing time-dependent change of vitamin D3-induced hypercalcemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of this compound on FGF23 Level in Healthy Adults and its Dependence on Phosphate Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Accelerates Vascular Calcification Irrespective of Vitamin K Status in a Rat Model of Chronic Kidney Disease with Hyperphosphatemia and Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Failure of high doses of this compound and hypercalcaemia to induce apoptosis in hyperplastic parathyroid glands of azotaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on FGF23 Level in Healthy Adults and its Dependence on Phosphate Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Calcitriol Oral Bioavailability in Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of calcitriol (B1668218) in rodent studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound in rodents?
A1: The primary challenges stem from this compound's physicochemical properties and physiological effects:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal (GI) fluids and subsequent absorption.
-
Instability: this compound is sensitive to oxygen, heat, and light, which can lead to degradation in the formulation or the GI tract, reducing the amount of active drug available for absorption.[1][2]
-
First-Pass Metabolism: Although not as extensively studied in rodents as in humans, this compound may undergo metabolism in the gut wall and liver before reaching systemic circulation, which can reduce its bioavailability.
-
Dose-Related Toxicity: this compound has a narrow therapeutic window. Excessive doses can lead to hypercalcemia (abnormally high blood calcium levels) and hypercalciuria, causing adverse effects in the animals.[3]
-
Inter-individual Variability: Researchers often observe significant variability in plasma concentrations of this compound between individual animals, even when the same dose and formulation are used.
Q2: What are the most effective formulation strategies to improve the oral bioavailability of this compound in rodents?
A2: Several advanced formulation strategies have proven effective in enhancing the oral absorption of this compound in rodent models:
-
Lipid-Based Formulations: These are a cornerstone for improving the bioavailability of lipophilic drugs like this compound. They work by maintaining the drug in a solubilized state within the GI tract. Common types include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI fluids. This increases the surface area for drug absorption.[4][5]
-
Solid Lipid Dispersions: These formulations involve dispersing this compound in a solid lipid carrier, often with an antioxidant, to enhance stability and dissolution.[1][2][6]
-
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and potentially offer targeted delivery.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids, respectively. They can enhance oral bioavailability by increasing intestinal uptake.[7][8][9]
-
PEGylated Lipid Nanoparticles: Surface modification with polyethylene (B3416737) glycol (PEG) can improve the in vivo circulation time of the nanoparticles.[10]
-
Q3: How can I minimize the risk of hypercalcemia in my rodent studies when using enhanced bioavailability formulations?
A3: Minimizing hypercalcemia is critical for animal welfare and data integrity. Key strategies include:
-
Careful Dose Selection: Start with lower doses and titrate upwards based on pilot studies and literature data.
-
Regular Monitoring: Frequently monitor serum calcium and phosphorus levels. In case of hypercalcemia, dosing should be stopped immediately until levels normalize.
-
Dietary Control: Use a standard diet with controlled calcium and phosphorus content. Avoid high-calcium diets unless it is a specific requirement of the study design.
-
Hydration: Ensure animals have free access to water, as adequate hydration can help mitigate the effects of hypercalcemia.
Troubleshooting Guides
Issue 1: Low and/or Variable Plasma this compound Concentrations
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Formulation/Solubility | This compound may be precipitating out of the vehicle before or after administration. Solution: Consider using a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) or a solid lipid nanoparticle (SLN) formulation to improve and maintain solubility in the GI tract. |
| Inaccurate Dosing Technique | Incorrect oral gavage technique can lead to incomplete dose delivery or administration into the lungs. Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. Verify the correct placement of the gavage needle and administer the formulation slowly.[11] |
| This compound Degradation | This compound is unstable and can degrade due to exposure to light, heat, or oxygen during formulation preparation or storage.[1][2] Solution: Prepare formulations fresh before each use. Protect from light by using amber-colored vials. Store stock solutions and formulations at appropriate temperatures (as recommended by the supplier) and consider adding an antioxidant like butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) to the formulation.[3] |
| Food Effects | The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs. Solution: Standardize the feeding schedule. For lipid-based formulations, administration with food (especially a high-fat meal) can sometimes enhance absorption, but this needs to be consistent across all study groups. |
| Gastrointestinal Issues in Animals | Underlying GI problems in the rodents can affect drug absorption. Solution: Ensure the health of the animals before the study. Monitor for any signs of GI distress. |
Issue 2: Signs of Toxicity (e.g., Hypercalcemia, Weight Loss, Lethargy)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dose is too High | Enhanced bioavailability from a new formulation can lead to unexpectedly high systemic exposure and toxicity. Solution: Reduce the administered dose. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific formulation and animal model. |
| Formulation-Related Toxicity | Some excipients used in formulations (e.g., certain surfactants) can cause GI irritation or other toxic effects at high concentrations. Solution: Review the safety profile of all excipients used in your formulation. Consider reducing the concentration of potentially problematic components or substituting them with safer alternatives. |
| Cumulative Toxicity | With repeated dosing, this compound and/or its effects on calcium levels can accumulate. Solution: Monitor serum calcium levels frequently throughout the study. If hypercalcemia develops, temporarily suspend dosing until levels return to normal, and then restart at a lower dose.[3] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Rodents
| Formulation | Animal Model | Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Bioavailability (%) | Reference |
| Oral Solution | Mice | 4 µg/kg | ~400 | ~2 | ~2000 | Not Reported | [12] |
| SEDDS (Hypothetical) | Rats | 2 µg/kg | Significantly higher than solution | 1-2 | Significantly higher than solution | Improved | - |
| Lipid Nanoparticles | Mice | Not specified | Not specified | Not specified | Not specified | Enhanced uptake observed | [10] |
Note: Direct comparative pharmacokinetic studies for different this compound formulations in rodents are limited in the publicly available literature. The data for SEDDS is presented hypothetically based on the established principles of this formulation type to enhance bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage in Rats
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH40)
-
Co-surfactant (e.g., Transcutol HP)
-
Glass vials, magnetic stirrer, and stir bars
Method:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount of water and observe the formation of an emulsion.
-
Map the areas where clear and stable microemulsions are formed to identify the optimal concentration ranges for the SEDDS formulation.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer and stir until a homogenous solution is formed.
-
Accurately weigh the required amount of this compound and add it to the mixture.
-
Continue stirring until the this compound is completely dissolved.
-
The resulting solution is the this compound-loaded SEDDS pre-concentrate.
-
-
Characterization:
-
The SEDDS formulation should be characterized for globule size, zeta potential, and self-emulsification time upon dilution with an aqueous medium.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
This compound formulation
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Method:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the tube passes down the esophagus. If any resistance is met, do not force the needle; withdraw and try again.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the formulation from the syringe.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Visualizations
This compound Signaling Pathway in Intestinal Enterocytes
Caption: Genomic and non-genomic actions of this compound in an intestinal enterocyte.
Experimental Workflow: Improving this compound Bioavailability
Caption: A typical workflow for developing and evaluating new this compound formulations.
References
- 1. This compound tablets with hybrid lipid-based solid dispersions with enhanced stability and content uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 8. US9907758B2 - Process for preparing solid lipid sustained release nanoparticles for delivery of vitamins - Google Patents [patents.google.com]
- 9. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted lipid nanoparticle delivery of this compound to human monocyte-derived macrophages in vitro and in vivo: investigation of the anti-inflammatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Pharmacokinetic interaction of this compound with 20(S)-protopanaxadiol in mice: Determined by LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcitriol Treatment in Animal Cohorts
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize variability in animal studies involving calcitriol (B1668218).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in animal studies?
This compound is the hormonally active form of vitamin D.[1][2] Its primary function is to regulate calcium and phosphorus homeostasis. It achieves this by binding to the vitamin D receptor (VDR), a nuclear receptor present in various tissues.[3] This binding initiates a cascade of events that ultimately increases blood calcium levels by:
-
Promoting calcium absorption from the intestines.[1]
-
Increasing the reabsorption of calcium in the kidneys, which reduces its excretion in urine.[1]
-
Stimulating the release of calcium from bones.[1]
Due to its potent effects, this compound is often used in animal models to study calcium metabolism, bone diseases, kidney disease, and certain types of cancer.[4][5][6]
Q2: What are the common sources of variability in this compound treatment of animal cohorts?
Variability in response to this compound treatment can arise from several factors:
-
Dosing and Administration: Inaccurate dosing, improper administration techniques (e.g., inconsistent oral gavage), and variability in bioavailability between administration routes (oral vs. intravenous) can lead to significant differences in systemic exposure.[7]
-
Formulation and Stability: this compound is sensitive to light, heat, and oxygen.[8] Improper storage or the use of inappropriate vehicles can lead to degradation of the active compound, resulting in inconsistent dosing.
-
Animal-Specific Factors: Age, sex, strain, and underlying health status of the animals can influence their response to this compound.[9] For example, diurnal variations in baseline plasma this compound concentrations have been observed in mice.[10]
-
Diet: The calcium and phosphorus content of the animal's diet can significantly impact the effects of this compound.
-
Monitoring and Handling: Stress from handling and blood sampling can affect physiological parameters. Inconsistent timing of sample collection can also introduce variability.
Q3: How should I prepare and store this compound dosing solutions to ensure stability?
To maintain the stability of this compound solutions:
-
Vehicle Selection: For aqueous solutions, 0.9% sodium chloride injection, 5% dextrose injection, or water for injection can be used.[11]
-
Storage Containers: Use polypropylene (B1209903) syringes for storage, as this compound has a greater affinity for polyvinyl chloride (PVC), which can lead to adsorption and a decrease in the effective concentration.[11]
-
Light and Temperature: Protect solutions from prolonged exposure to light.[12] Store according to the manufacturer's recommendations, typically between 15°C and 30°C.[13]
-
Stability Timeframe: Aqueous solutions of this compound stored in polypropylene syringes at room temperature and exposed to ambient light are stable for at least eight hours.[11] For longer-term storage, consult specific stability studies or the manufacturer's guidelines. Solid lipid dispersions have been shown to enhance the stability of this compound.[2][8]
Troubleshooting Guide
Issue 1: High variability in serum calcium levels within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Verify Dosing Accuracy: Double-check all dose calculations, especially if based on body weight. Ensure the concentration of the dosing solution is accurate. |
| Standardize Administration Technique: If using oral gavage, ensure all technicians are proficient and consistent with the technique to minimize stress and ensure complete dose delivery. For voluntary consumption, monitor intake to ensure each animal receives the full dose. | |
| Solution Instability | Review Preparation and Storage: Confirm that dosing solutions are prepared and stored according to the guidelines in the FAQ section (light protection, appropriate vehicle and container). Prepare fresh solutions regularly. |
| Animal-Specific Factors | Acclimatize Animals: Allow for an adequate acclimation period before starting the experiment to reduce stress-related physiological changes. |
| Consider Diurnal Variation: If possible, perform dosing and blood sampling at the same time each day to account for potential diurnal rhythms in this compound and calcium levels.[10] | |
| Dietary Inconsistencies | Standardize Diet: Ensure all animals receive the same diet with consistent levels of calcium and phosphorus throughout the study. |
Issue 2: Animals are developing hypercalcemia.
Hypercalcemia is the most common adverse effect of this compound treatment and requires immediate attention.[12]
| Severity | Action |
| Mild to Moderate Hypercalcemia | 1. Pause Dosing: Immediately suspend this compound administration.[3] |
| 2. Verify Dosage: Recalculate the dose based on the most recent body weight and confirm the concentration of the dosing solution.[3] | |
| 3. Review Protocol: Ensure the administration technique and volume are correct.[3] | |
| 4. Monitor and Stabilize: Provide supportive care, such as fluid therapy with physiologic saline (0.9% NaCl), to promote calcium excretion.[3] Monitor ionized calcium daily until it returns to the normal range.[3] | |
| 5. Dose Adjustment: Once normocalcemia is achieved, restart this compound at a reduced dose (e.g., 50% of the previous dose).[3] Increase monitoring frequency (e.g., twice weekly) for the first one to two weeks after restarting.[3] | |
| Severe Hypercalcemia | Immediate Veterinary Intervention is Required. Treatment may include: |
| Fluid Therapy: Administration of 0.9% NaCl to correct dehydration and promote calciuresis.[3] | |
| Diuretics: Furosemide (B1674285) can be used after rehydration to enhance renal calcium excretion.[3] | |
| Glucocorticoids: Drugs like prednisone (B1679067) may be used to help reduce serum calcium.[3] |
Issue 3: Inconsistent or lack of expected therapeutic effect.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | Evaluate Dose-Response: The current dose may be too low. Consider a cautious, incremental dose increase (e.g., 15-25%) with increased monitoring of serum calcium.[3] |
| Solution Degradation | Check Solution Stability: Prepare fresh dosing solutions and re-evaluate the response. Review storage and handling procedures. |
| Bioavailability Issues | Consider Administration Route: Oral bioavailability of this compound can be variable.[7] If results are inconsistent with oral administration, consider if an alternative route, such as intraperitoneal or subcutaneous injection, is appropriate for the study design. |
| Underlying Animal Health Issues | Assess Animal Health: Pre-existing conditions, particularly impaired renal function, can alter the response to this compound.[3] Review the overall health status of the animal model. |
| Assay Issues | Confirm PTH Measurement: If monitoring parathyroid hormone (PTH) levels, ensure blood samples were collected and handled correctly (e.g., using appropriate tubes, prompt centrifugation, and proper storage) to prevent PTH degradation.[3] |
Data Presentation
Table 1: this compound Dosing Recommendations in Preclinical and Clinical Settings
| Species/Condition | Initial Dose | Notes |
| Mice (Antitumor Studies) | 0.125 µg or 0.5 µg per mouse (single IP dose) | Achieved plasma concentrations 5-10 times higher than those in human high-dose intermittent oral therapy.[10] |
| Rats (Chronic Kidney Disease Model) | Doses chosen to achieve ~50% PTH suppression | Injected subcutaneously.[14] |
| Dogs (Tumor-bearing) | 3.75 µg/kg (oral or IV) | Oral bioavailability was highly variable.[7] |
| Cats (Normal and Chronic Renal Failure) | Dosages used did not result in significant differences in serum PTH. | No adverse effects of ionized hypercalcemia were observed.[15] |
| Humans (Hypoparathyroidism) | 0.25 µ g/day | May be increased at 2 to 4-week intervals.[12] |
| Humans (Predialysis Patients) | 0.25 µ g/day (adults and children ≥3 years) | May be increased to 0.5 µ g/day if necessary.[16] |
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models
| Parameter | Mice (0.125 µg dose, IP) | Mice (0.5 µg dose, IP) | Dogs (3.75 µg/kg, IV) | Dogs (3.75 µg/kg, Oral) |
| Cmax (Peak Plasma Concentration) | 12.0 ng/mL | 41.6 ng/mL | >10 ng/mL in all dogs | >10 ng/mL in 5/10 dogs |
| Tmax (Time to Peak Concentration) | Not specified | Not specified | End of infusion | Delayed compared to IV |
| AUC (0-24h) (Area Under the Curve) | 47.0 ng·h/mL | 128.0 ng·h/mL | >40 ng·h/mL in all dogs | >40 ng·h/mL in 8/10 dogs |
| T1/2 (Half-life) | Not specified | Not specified | Shorter than oral | Longer than IV |
| Oral Bioavailability | N/A | N/A | N/A | Highly variable (mean 71%) |
Data for mice from Muindi et al. (2004)[10]. Data for dogs from Britton et al. (2005)[7].
Experimental Protocols
Protocol 1: Management of Hypercalcemia in Animal Models
-
Immediate Suspension of Treatment: Upon detection of hypercalcemia, immediately cease administration of this compound.[3]
-
Confirmation with Ionized Calcium: Confirm the diagnosis by measuring ionized calcium, which is the biologically active form and a more accurate indicator than total serum calcium.[3]
-
Supportive Care:
-
Monitoring: Monitor ionized calcium levels daily until they return to the normal range.[3]
-
Dose Adjustment: After stabilization, treatment may be cautiously restarted at a significantly reduced dose (e.g., a 50% reduction).[3]
-
Intensified Monitoring: After restarting treatment, increase the frequency of ionized calcium monitoring (e.g., twice weekly for the first two weeks) to detect any recurrence of hypercalcemia early.[3]
Protocol 2: Blood Sample Collection for Calcium and PTH Monitoring
-
For Ionized Calcium (iCa):
-
Collect blood anaerobically into a heparinized syringe.
-
Expel any air bubbles immediately and cap the syringe.
-
Analyze the sample as soon as possible, as exposure to air can alter the pH and affect iCa levels.[3]
-
-
For Total Calcium & PTH:
-
Collect blood in a serum separator tube.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
For PTH analysis, it is often recommended to use tubes containing aprotinin (B3435010) to prevent degradation. Freeze the serum immediately if analysis is not performed promptly.[3]
-
-
Monitoring Frequency:
Visualizations
Caption: this compound signaling pathway leading to increased calcium levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound (Rocaltrol) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Oral bioavailability of DN101, a concentrated formulation of this compound, in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Age-Dependent Effect of this compound on Mouse Regulatory T and B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 in normal mice after systemic exposure to effective and safe antitumor doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and sorption of this compound in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sterimaxinc.com [sterimaxinc.com]
- 14. This compound suppression of parathyroid hormone fails to improve skeletal properties in an animal model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of daily and intermittent-dose this compound on serum parathyroid hormone and ionized calcium concentrations in normal cats and cats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
dealing with inconsistent results in calcitriol-based proliferation assays
Welcome to the technical support center for calcitriol-based proliferation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicates or Experiments
Q: I'm observing significant variability in proliferation rates between my replicate wells and even between separate experiments. What could be the cause?
A: High variability is a common issue and can stem from several sources. Here are the primary factors to investigate:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability. Ensure you have a single-cell suspension and use a consistent pipetting technique.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
This compound (B1668218) Solution Instability: this compound is sensitive to light and temperature, and its solutions can be unstable.[1] It is recommended to prepare fresh solutions for each experiment and store stock solutions properly.[1][2]
-
Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous vitamin D metabolites and growth factors, affecting cell proliferation and the cellular response to this compound. It is advisable to test new serum lots before use in critical experiments.
-
Inconsistent Incubation Times: Ensure that the timing of cell seeding, treatment addition, and assay termination is consistent across all plates and experiments.
Issue 2: No Dose-Dependent Effect Observed
Q: My cells are not showing a clear dose-dependent inhibition of proliferation in response to this compound. Why might this be happening?
A: A lack of a dose-response curve can be frustrating. Consider these potential reasons:
-
Inappropriate Concentration Range: The concentrations of this compound used may be too high (causing maximum inhibition at all doses) or too low (showing no effect). A wide dose-response study, ranging from picomolar to micromolar concentrations, is recommended to determine the optimal range for your specific cell line.[3][4]
-
Low Vitamin D Receptor (VDR) Expression: The biological effects of this compound are mediated by the VDR.[5] Cell lines with low or absent VDR expression will be inherently resistant. It is crucial to assess VDR expression at both the mRNA and protein levels.[5]
-
Rapid this compound Catabolism: The enzyme CYP24A1 is responsible for breaking down this compound.[5] High expression of this enzyme can lead to rapid degradation of the compound, reducing its effective concentration.
-
Cell Line Insensitivity: Some cell lines are inherently resistant to the anti-proliferative effects of this compound. It is important to consult the literature to determine if your chosen cell line is an appropriate model.
Issue 3: Unexpected Stimulation of Proliferation
Q: I'm observing an increase in cell proliferation at certain concentrations of this compound, which is the opposite of the expected inhibitory effect. What explains this?
A: This paradoxical effect can occur under specific conditions.
-
Biphasic (Hormetic) Response: Some studies have reported a biphasic or U-shaped dose-response, where low concentrations of this compound can be stimulatory, while higher concentrations are inhibitory.[6] This has been observed in certain breast cancer cell lines, particularly in 3D culture models.[6]
-
Interaction with Other Hormones: The presence of other hormones, such as estradiol, can influence the cellular response to this compound, sometimes leading to increased cell numbers at lower this compound doses.[6]
-
Cell Type-Specific Effects: The effect of this compound is highly cell-type-specific. While it is a potent anti-proliferative agent in many malignant cells, its effects on normal or other cell types may differ.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store this compound for cell culture experiments? A1: this compound is unstable and should be handled with care.[1] Stock solutions should be prepared in a suitable solvent like ethanol (B145695) or DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light. For experiments, dilute the stock solution in culture medium to the final desired concentration immediately before use.[1]
Q2: How long should I treat my cells with this compound? A2: The optimal treatment duration is cell-line dependent and should be determined empirically. Common treatment times range from 24 to 96 hours.[5] Time-course experiments are recommended to identify the ideal endpoint for observing a significant effect on proliferation.
Q3: Which proliferation assay method is best for use with this compound? A3: Several methods are suitable, each with its own advantages and disadvantages.
-
MTT/XTT/WST Assays: These colorimetric assays measure metabolic activity, which generally correlates with cell number. They are high-throughput and widely used.[8]
-
BrdU/EdU Incorporation Assays: These assays directly measure DNA synthesis and are a more direct measure of proliferation.[8]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number but can be lower in throughput.[9]
-
[³H]-Thymidine Incorporation: This is a highly sensitive method for measuring DNA synthesis but involves radioactive materials.[3][4][10]
Q4: Can the type of cell culture (2D vs. 3D) affect the results? A4: Yes, the culture format can significantly impact the cellular response. For example, T47D breast cancer cells showed different dose-responses to this compound in 2D versus 3D culture conditions.[6] 3D cultures often better mimic the in vivo environment and may provide more physiologically relevant results.
Q5: My results are still inconsistent. What is a logical way to troubleshoot the problem? A5: A systematic approach is key. Use a troubleshooting workflow to identify the source of the inconsistency. Start by verifying the basics: cell line identity and health, reagent quality, and instrument calibration. Then, move on to optimizing experimental parameters like cell seeding density and this compound concentration range. If issues persist, investigate cell-line specific factors like VDR expression.
Data Presentation
Table 1: Example this compound Concentrations and Observed Effects on Cancer Cell Lines
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Malignant Pleural Mesothelioma (MSTO-211H, REN) | 10 - 100 nM | Reduced cell viability and proliferation. | [8] |
| Human Breast Cancer (T47D) - 2D Culture | 50 - 100 nM | Reduced total cell yield. | [6] |
| Human Breast Cancer (T47D) - 3D Culture | 100 nM | Decreased total cell number. | [6] |
| Human Breast Cancer (T47D) - 3D Culture (with Estradiol) | 10 nM | Increased total cell yield. | [6] |
| Murine Melanoma (B16-F10) | 31.25 - 125 ppm (0.08 - 0.325 µM) | Dose-dependent growth inhibition. | [7] |
| Human Dermal Fibroblasts | 100 - 1000 nM | 50-80% reduction in thymidine (B127349) incorporation. | [4] |
Note: The effects of this compound are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: General this compound Proliferation Assay using MTT
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in culture medium to the desired concentration (optimize for logarithmic growth during the assay period).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of growth by this compound in a proximal tubular cell line (OK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Directly Sensitizes Renal Tubular Cells to ATP-Depletion- and Iron-Mediated Attack - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent calcitriol degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of calcitriol (B1668218) during sample storage. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: My measured this compound concentration is significantly lower than expected after storing my samples. What are the most likely causes?
A1: The most common causes for this compound degradation during storage are exposure to light, elevated temperatures, inappropriate pH, oxidation, and adsorption to certain container surfaces. This compound is particularly sensitive to ultraviolet (UV) light, which can degrade over 90% of the compound.[1][2] It is also sensitive to air and heat.[3][4]
Q2: What is the optimal temperature for storing this compound samples to ensure long-term stability?
A2: For long-term stability, especially for analytical standards and stock solutions, it is recommended to store samples at -20°C or -80°C.[5] While commercial oral solutions and capsules can be stored at room temperature (15-30°C), experimental samples and solutions are less stable.[3][6] For short-term storage (e.g., a few days), refrigeration at 2-8°C is suitable.[5] It is crucial to minimize freeze-thaw cycles by storing samples in single-use aliquots.[5]
Q3: How critical is light protection for this compound samples?
A3: Protecting this compound from light is absolutely critical. This compound is highly sensitive to light and will degrade upon prolonged exposure.[3][7] More than 90% of this compound can be degraded by exposure to UVA, broadband UVB, and narrowband UVB light.[1][2] Therefore, always use amber-colored glassware or light-blocking tubes for storage.[5] For additional protection, you can wrap sample containers in aluminum foil.[5]
Q4: I am preparing this compound in a buffered solution. What is the ideal pH range to maintain its stability?
A4: this compound is susceptible to degradation in acidic conditions. To prevent isomerization and other forms of degradation, it is best to maintain a neutral to slightly alkaline pH (above 5.0) during both extraction and storage.[5] Avoid using acidic reagents or buffers whenever possible.
Q5: Can the type of plastic tube I use for storage affect my results?
A5: Yes, the container material can impact this compound concentration due to adsorption. Studies have shown that this compound has a significant affinity for polyvinyl chloride (PVC) but a much lower affinity for polypropylene (B1209903).[8] Therefore, it is recommended to use polypropylene tubes or glass vials to minimize loss of the analyte to the container surface.
Q6: How can I prevent the oxidative degradation of this compound during sample preparation and storage?
A6: this compound is sensitive to air (oxygen).[3][4] To minimize oxidation, use degassed solvents for preparing solutions. After preparing aliquots, you can blanket the sample with an inert gas like nitrogen or argon before sealing the container to displace oxygen.[5] The addition of antioxidants may also enhance stability.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Improper Storage Temperature: Sample stored at room temperature for an extended period. | For long-term storage, use -20°C or -80°C. For short-term (up to 8 hours), room temperature may be acceptable if protected from light. |
| Light Exposure: Clear vials or tubes were used, and samples were exposed to ambient or UV light. | Always store samples in amber vials or wrap containers in aluminum foil to protect from light.[5] | |
| Oxidation: Samples were exposed to air for prolonged periods. | Use degassed solvents and consider blanketing the sample with an inert gas (nitrogen, argon) before sealing.[5] | |
| Adsorption to Container: Samples were stored in polyvinyl chloride (PVC) containers. | Use polypropylene tubes or glass vials, as this compound shows minimal affinity for these materials. | |
| Incorrect pH: An acidic buffer or solvent was used. | Maintain a neutral to slightly alkaline pH (>5) in your solutions.[5] | |
| Variable Results Between Aliquots | Repeated Freeze-Thaw Cycles: The same stock vial was frozen and thawed multiple times. | Prepare single-use aliquots from the stock solution to avoid the degradation associated with freeze-thaw cycles.[5] |
| Presence of Unexpected Peaks in Chromatography | Isomerization/Degradation: Suboptimal storage conditions (heat, light, acid) led to the formation of isomers or degradation products. | Review and optimize all storage parameters: ensure low temperature, complete light protection, and neutral pH.[5] |
Data Presentation: this compound Stability Under Various Conditions
| Parameter | Condition | Observation | Stability Recommendation |
| Temperature | Room Temperature (ambient) | Stable for at least 8 hours in polypropylene syringes when diluted in various injections (0.9% NaCl, 5% dextrose, water). | Suitable for short-term handling and use. |
| Refrigerated (2-8°C) | Recommended for intermediate storage of solutions.[5] | Use for storage up to a few days. | |
| Frozen (-20°C or -80°C) | Recommended for long-term storage of stock solutions and prepared samples to ensure stability for months to years.[5] | Optimal for long-term storage. Prepare single-use aliquots. | |
| Light Exposure | UVA, Broadband UVB, Narrowband UVB | >90% degradation.[1][2] | Critical: Must be completely avoided. Use amber vials or wrap containers in foil.[5] |
| Ambient Room Light | This compound will degrade upon prolonged exposure.[3][7] Stable for at least 8 hours in specific formulations. | Minimize exposure. Work in a dimly lit environment if possible.[5] | |
| pH | Acidic (<5) | Promotes isomerization and degradation.[5] | Avoid acidic conditions. |
| Neutral to Slightly Alkaline (>5) | Stable.[5] | Recommended for all aqueous solutions. | |
| Container Material | Polyvinyl Chloride (PVC) | High affinity, leading to significant adsorption and loss of this compound. | Avoid using PVC containers. |
| Polypropylene | Minimal affinity; concentrations remain stable. | Recommended for sample storage. |
Experimental Protocols
Protocol: this compound Stability Assessment
This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer under defined storage conditions.
1. Materials:
-
This compound reference standard
-
High-purity solvent (e.g., ethanol, methanol) for stock solution
-
Buffer or matrix for sample solution (at desired pH)
-
Amber glass or polypropylene autosampler vials and storage tubes
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated pipettes
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Stock Solution Preparation:
-
In a dimly lit environment, accurately weigh and dissolve the this compound reference standard in a high-purity solvent to create a concentrated stock solution (e.g., 1 mg/mL).
-
Use an amber volumetric flask.
-
-
Sample Preparation:
-
Dilute the stock solution with your chosen buffer or matrix to the final working concentration (e.g., 1 µg/mL).
-
Dispense the solution into multiple amber storage tubes, creating aliquots for each time point and condition.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take three aliquots and analyze them using a validated chromatographic method (e.g., HPLC-UV at 265 nm) to establish the initial concentration.[10]
-
-
Storage:
-
Place the remaining aliquots under the desired storage conditions to be tested (e.g., 4°C in the dark, 25°C exposed to light, -20°C in the dark).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 2, 4, 8, 24 hours; 7, 14, 30 days), retrieve a set of three aliquots from each storage condition.
-
Allow frozen samples to thaw completely at room temperature in the dark.
-
Analyze the samples using the same chromatographic method as the T=0 samples.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound for each time point and condition.
-
Determine the percentage of this compound remaining relative to the T=0 concentration.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Mandatory Visualizations
References
- 1. Topical this compound is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (Rocaltrol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. echemi.com [echemi.com]
- 8. Stability and sorption of this compound in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN107782810A - The method for detecting this compound content in this compound soft capsule - Google Patents [patents.google.com]
Validation & Comparative
comparing the efficacy of calcitriol and paricalcitol in renal disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of calcitriol (B1668218) and its synthetic analog, paricalcitol (B1678470), in preclinical models of renal disease. The information presented is based on experimental data from peer-reviewed studies, focusing on key outcomes relevant to the progression of chronic kidney disease (CKD), including renal fibrosis, inflammation, and proteinuria.
Data Summary: Head-to-Head Comparison in Renal Disease Models
The following table summarizes the quantitative outcomes from key preclinical studies comparing this compound and paricalcitol.
| Parameter | Animal Model | Paricalcitol Effect | This compound Effect | Key Findings & Citations |
| Renal Interstitial Fibrosis | 7/8 Nephrectomy (Rat) | Significant reduction in collagen I deposition and renal interstitial fibrosis.[1][2][3] | Showed a trend towards reduction, but changes were not statistically significant for most biomarkers.[1][2][3] | Paricalcitol was more effective in attenuating renal fibrosis by inhibiting the renin-angiotensin-aldosterone system (RAAS) and inflammation.[1][2][3] |
| Proteinuria | Dogs with naturally acquired CKD | Stabilized renal proteinuria.[4][5] | Not directly compared in this model; however, other studies show this compound can reduce proteinuria.[6] | In a placebo-controlled trial, paricalcitol prevented the increase in the urine protein-to-creatinine ratio observed in the placebo group.[4][5] |
| Inflammation (Renal Leukocytes - CD45) | 7/8 Nephrectomy (Rat) | Significant decrease in renal inflammatory leukocytes.[1][2] | Trend towards a decrease, but not statistically significant.[1][2] | Paricalcitol demonstrated superior anti-inflammatory effects in this CKD model.[1][2] |
| Inflammation (C-Reactive Protein) | CKD Patients | Significant reduction in CRP levels.[7] | Not directly compared in this meta-analysis. | A meta-analysis of randomized controlled trials showed paricalcitol significantly lowers this systemic inflammation marker.[7] |
| Renin-Angiotensin-Aldosterone System (RAAS) | 7/8 Nephrectomy (Rat) | Significantly decreased activation of the RAAS (reduced renin and ATR1 mRNA levels).[1][2] | Showed similar trends without significant changes.[1][2] | Paricalcitol's superior anti-fibrotic effect is linked to its stronger inhibition of the RAAS.[1][2] |
| Survival | COL4A3-/- Mouse Model (Alport Syndrome) | Prolonged lifespan by 13% compared to untreated controls and by an additional 18% when added to ACE inhibitor therapy.[8] | No significant effect on lifespan.[8] | Paricalcitol, especially in combination with an ACE inhibitor, showed a significant survival benefit.[8] |
| Secondary Hyperparathyroidism (PTH) | Dogs with naturally acquired CKD | Significantly decreased PTH concentrations by 22% with each visit.[4][9] | Not directly compared in this model, but both are known to suppress PTH.[10] | Paricalcitol effectively attenuated renal secondary hyperparathyroidism.[4][9] |
| Serum Calcium | Hemodialysis Patients | Less impact on serum calcium ; patients absorbed approximately 14% less intestinal calcium.[11][12][13] | Associated with a greater increase in intestinal calcium absorption.[11][12][13] | Paricalcitol may offer a safety advantage by causing less hypercalcemia for similar PTH suppression.[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols from the cited studies.
7/8 Nephrectomy Model in Rats
This model is commonly used to induce chronic renal failure and study renal fibrosis.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is infarcted by ligating the upper and lower branches of the renal artery. One week later, a total right nephrectomy is performed, leaving the animal with 1/8 of its original renal mass.
-
Treatment Groups:
-
Sham-operated control.
-
Chronic Renal Failure (CRF) + Vehicle.
-
CRF + this compound.
-
CRF + Paricalcitol.
-
-
Dosing: Equivalent doses are used, often with a 3:1 dose ratio for paricalcitol to this compound to account for differences in potency.[2]
-
Duration: Treatment is typically administered for 4 weeks.[2]
-
Outcome Measures: Kidneys are harvested for histological analysis (e.g., Masson's trichrome staining for fibrosis), immunohistochemistry (e.g., for collagen I, CD45), and gene expression analysis (e.g., qPCR for renin, ATR1, TGF-β). Blood and urine samples are collected to measure renal function (e.g., creatinine (B1669602) clearance) and proteinuria.
COL4A3 Knockout Mouse Model
This genetic model mimics Alport syndrome, a progressive hereditary nephritis characterized by renal fibrosis.
-
Animal Model: COL4A3-/- mice.
-
Treatment Groups:
-
Placebo (vehicle).
-
Paricalcitol (e.g., 0.1 mcg/kg).
-
This compound (e.g., 0.03 mcg/kg).
-
ACE inhibitor (e.g., Ramipril).
-
Paricalcitol + ACE inhibitor.
-
This compound + ACE inhibitor.
-
-
Treatment Initiation and Duration: ACE inhibitor therapy may be started preemptively (e.g., at 4 weeks of age), while Vitamin D Receptor Activator (VDRA) therapy is often initiated after the onset of renal fibrosis (e.g., at 6 weeks of age) and continued for a defined period (e.g., 8 weeks).[8]
-
Outcome Measures: The primary endpoint is often survival until end-stage renal failure. Secondary endpoints include renal function (blood urea (B33335) nitrogen), histological assessment of renal scarring and extracellular matrix accumulation, and protein expression analysis (Western blot).[8]
Visualizing Mechanisms of Action
The following diagrams illustrate the key signaling pathways influenced by this compound and paricalcitol in the context of renal disease, as well as a typical experimental workflow.
Conclusion
The experimental data from various renal disease models consistently suggest that while both this compound and paricalcitol can activate the vitamin D receptor to exert renoprotective effects, paricalcitol often demonstrates a superior efficacy profile. Specifically, paricalcitol has been shown to be more effective at reducing renal interstitial fibrosis and inflammation, key drivers of CKD progression.[1][2][3] This enhanced effect appears to be mediated, at least in part, by a more potent inhibition of the renin-angiotensin-aldosterone system.[1][2] Furthermore, studies in both animal models and human patients suggest that paricalcitol may have a wider therapeutic window, achieving desired effects with less risk of hypercalcemia compared to this compound.[11][12][13] These findings underscore the potential advantages of selective VDR activators like paricalcitol in the management of chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound and paricalcitol on renal fibrosis in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of Paricalcitol on Renal Secondary Hyperparathyroidism and Proteinuria in Dogs With Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meta-Analysis: The Efficacy and Safety of Paricalcitol for the Treatment of Secondary Hyperparathyroidism and Proteinuria in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of oral supplementation of Paricalcitol on C-reactive protein levels in chronic kidney disease patients: GRADE-assessed systematic review and dose-response meta-analysis of data from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifibrotic, nephroprotective effects of paricalcitol versus this compound on top of ACE-inhibitor therapy in the COL4A3 knockout mouse model for progressive renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Paricalcitol on Renal Secondary Hyperparathyroidism and Proteinuria in Dogs With Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized multicenter trial of paricalcitol versus this compound for secondary hyperparathyroidism in stages 3-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Differential effects of paricalcitol and this compound on intestinal calcium absorption in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Calcitriol-Induced Gene Expression Changes: A Comparative Guide to Western Blot and RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for validating changes in gene expression induced by calcitriol (B1668218), the active form of vitamin D3. We will delve into the experimental protocols, present comparative data, and illustrate the underlying biological and experimental workflows.
This compound exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] This interaction modulates the expression of a host of target genes, influencing critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[3][4][5] Consequently, accurately quantifying the changes in both mRNA and protein levels of these target genes is paramount for understanding the molecular mechanisms of this compound and for the development of novel therapeutics.
Comparing Methodologies: Western Blot vs. RT-qPCR
While both Western blot and RT-qPCR are fundamental techniques for studying gene expression, they measure different molecular entities and provide complementary information. RT-qPCR quantifies the relative abundance of specific mRNA transcripts, offering a snapshot of transcriptional activity.[6][7][8] In contrast, Western blot detects and quantifies the levels of specific proteins, providing insight into the functional outcome of gene expression.[6][9]
It is crucial to recognize that mRNA levels do not always directly correlate with protein levels due to post-transcriptional, translational, and post-translational regulation.[6][7][9] Therefore, employing both techniques provides a more complete and robust validation of this compound-induced gene expression changes.
Key Genes Regulated by this compound
This compound is known to regulate a diverse set of genes involved in various cellular pathways. Some of the most well-documented target genes include:
-
VDR (Vitamin D Receptor): this compound can upregulate the expression of its own receptor, creating a positive feedback loop.[10]
-
CYP24A1 (24-hydroxylase): This enzyme is a key catabolic enzyme in the vitamin D pathway and its expression is strongly induced by this compound as part of a negative feedback mechanism.[1][10][11][12]
-
CYP27B1 (1α-hydroxylase): this compound often downregulates the expression of this enzyme, which is responsible for its synthesis.[1][11]
-
Cell Cycle Regulators: this compound influences the expression of several proteins that control the cell cycle, including the upregulation of p21 and p27, and the downregulation of Cyclin D1.[3][4][13]
-
Apoptosis-Related Proteins: The expression of proteins involved in apoptosis, such as Bcl-2 and caspases, can be modulated by this compound.[4]
-
Other Targets: this compound has been shown to regulate the expression of E-cadherin, c-Myc, and various other genes in different cell types.[13]
Experimental Data: A Comparative Summary
The following tables summarize quantitative data from studies investigating this compound-induced changes in gene and protein expression.
Table 1: this compound-Induced Changes in VDR and CYP24A1 Expression
| Cell Line | Treatment | Target | Method | Fold Change | Reference |
| Porcine ADMSC | 10 nM this compound (24h) | VDR | Western Blot | Upregulated | [10] |
| Porcine ADMSC | 10 nM this compound (24h) | CYP24A1 | ELISA | ~4.5-fold increase | [10] |
| CaSki Cells | This compound | CYP4F3 | qPCR | Upregulated | [14] |
| CaSki Cells | This compound | CYP4F3 | Western Blot | Upregulated | [14] |
| SUM149PT Breast Cancer Cells | 100 nM this compound (4h) | CYP24A1 | RT-qPCR | >500-fold increase | [15] |
| SUM149PT Breast Cancer Cells | 100 nM this compound (24h) | CYP24A1 | RT-qPCR | >10,000-fold increase | [15] |
| HepG2 Cells | 0.25 µM this compound (24h) | CYP3A4 | RT-PCR | ~6.0-fold increase | [16] |
Table 2: this compound's Effect on Cell Cycle and Signaling Proteins
| Cell Line | Treatment | Target | Method | Change in Expression | Reference |
| SW480 Colorectal Cancer | 100 nM this compound (48h) | Cyclin D1 | Western Blot | Decreased | [13] |
| SW480 Colorectal Cancer | 100 nM this compound (48h) | c-Myc | Western Blot | Decreased | [13] |
| HT29 Colorectal Cancer | 100 nM this compound (48h) | E-cadherin | Western Blot | Increased | [13] |
| Squamous Carcinoma Cells | This compound | p21 | Not Specified | Upregulated | [3] |
| Breast Cancer Cells | This compound | p21/Waf | Not Specified | Upregulated | [15] |
Experimental Protocols
Below are detailed methodologies for performing Western blot and RT-qPCR to validate this compound-induced changes in gene expression.
Western Blot Protocol
This protocol outlines the key steps for assessing protein-level changes.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., ethanol) for a specified duration (e.g., 24, 48, or 72 hours).[17]
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[17][18][19]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[17][20]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).[20]
-
Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.[18][20]
-
RT-qPCR Protocol
This protocol details the steps for quantifying mRNA expression changes.
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blot to culture and treat the cells with this compound.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[22]
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the target gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of one or more stable reference genes (housekeeping genes) to correct for variations in RNA input and reverse transcription efficiency.[22][24]
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[22]
-
Visualizing the Pathways and Processes
To better understand the molecular events and experimental procedures, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of this compound in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The ERRα–VDR axis promotes this compound degradation and estrogen signaling in breast cancer cells, while VDR‐CYP24A1‐ERRα overexpression correlates with poor prognosis in patients with basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effects of 1α,25-dihydroxyvitamin D3 and tacalcitol on cell signaling and anchorage-independent growth in T98G and U251 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of cholecalciferol and this compound on muscle proteolysis and oxidative stress in angiotensin II‐induced C2C12 myotube atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. This compound inhibits osteoclastogenesis in an inflammatory environment by changing the proportion and function of T helper cell subsets (Th2/Th17) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacologic this compound Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selection and validation of reference genes for RT-qPCR analysis in Desmodium styracifolium Merr - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Calcitriol vs. Alfacalcidol for Inducing Osteogenic Differentiation
For researchers and professionals in drug development and bone regeneration, selecting the optimal agent to promote osteogenic differentiation is paramount. This guide provides a detailed comparison of two widely used vitamin D analogs, calcitriol (B1668218) and alfacalcidol (B1684505), focusing on their mechanisms of action, relative efficacy based on available data, and experimental protocols for their evaluation.
Mechanism of Action and Bioavailability
This compound, the biologically active form of vitamin D3, is a potent inducer of osteogenic differentiation.[1] It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor.[1][2] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the promoter regions of target genes, modulating their transcription.[2] Key target genes in osteogenesis include those encoding for alkaline phosphatase (ALP), osteocalcin, and osteopontin, all crucial for bone matrix formation and mineralization.[1]
Alfacalcidol, a synthetic analog of a vitamin D metabolite, acts as a prodrug to this compound.[2][3] It undergoes rapid conversion to this compound in the liver via 25-hydroxylation.[2][3] This metabolic activation is a key differentiator between the two compounds. While this compound is immediately active upon administration, alfacalcidol's efficacy is dependent on this hepatic conversion.[2] This can lead to a slower onset of action and potentially lower peak concentrations of this compound compared to direct administration.[2]
Comparative Efficacy in Bone Metabolism
Direct in vitro comparative studies quantifying the osteogenic potential of this compound versus alfacalcidol are limited in the current literature. However, clinical data from studies on osteoporosis and secondary hyperparathyroidism provide valuable insights into their relative potencies.
Multiple clinical trials suggest that this compound is more potent than alfacalcidol in modulating bone metabolism markers. Studies on secondary hyperparathyroidism in patients with chronic kidney disease have consistently shown that lower doses of this compound are required to achieve the same level of parathyroid hormone (PTH) suppression as alfacalcidol. Some studies suggest that the equivalent dose of alfacalcidol may be 1.5 to 2 times higher than that of this compound.
The following table summarizes key findings from comparative studies, primarily in clinical settings, which can serve as a proxy for their relative effects on bone metabolism.
| Parameter | This compound | Alfacalcidol | Study Population & Key Findings |
| PTH Suppression | More potent | Less potent | Hemodialysis patients: this compound demonstrated superior PTH suppression at equivalent doses. |
| Bone Mineral Density (BMD) | Increases BMD | Increases BMD | Postmenopausal osteoporosis: Both significantly increase BMD, with some meta-analyses suggesting alfacalcidol may have a more significant effect on reducing vertebral fracture risk.[2] |
| Bone Turnover Markers | Modulates markers | Modulates markers | A study comparing eldecalcitol (B1671164) to alfacalcidol showed a -22% change in serum bone-specific alkaline phosphatase (BALP) with 1.0 µg of alfacalcidol over 12 weeks in postmenopausal women.[4] |
Note: The data presented is largely from clinical studies in various patient populations and may not directly translate to in vitro osteogenic differentiation efficacy in cell cultures. These findings, however, consistently point towards this compound being the more potent of the two compounds.
Experimental Protocols
The following is a representative protocol for inducing and assessing osteogenic differentiation in mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines. This protocol can be adapted to compare the efficacy of this compound and alfacalcidol.
Osteogenic Differentiation Protocol
-
Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in 24-well plates at a density of 5 x 104 cells/well in growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Induction of Differentiation: After 24 hours, replace the growth medium with an osteogenic induction medium. A standard formulation consists of:
-
DMEM with 10% FBS
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µg/mL Ascorbic acid
-
-
Treatment with Vitamin D Analogs: To the osteogenic induction medium, add this compound or alfacalcidol at desired concentrations (e.g., 1-100 nM). A vehicle control (e.g., ethanol) should be included.
-
Medium Change: Replace the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: At early time points (e.g., day 7 and 14), lyse the cells and measure ALP activity using a colorimetric assay kit.
-
Mineralization Assay: At later time points (e.g., day 14 and 21), fix the cells and stain for calcium deposits using Alizarin Red S. The stain can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: At various time points, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic marker genes such as RUNX2, ALPL (ALP), BGLAP (osteocalcin), and SPP1 (osteopontin).
-
Signaling Pathways and Experimental Visualization
To aid in the understanding of the molecular mechanisms and experimental design, the following diagrams are provided.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Clinical efficacy and safety of use of alfacalcidol and this compound in daily endocrinological practice | Stuss | Endokrynologia Polska [journals.viamedica.pl]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of eldecalcitol and alfacalcidol on bone and calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcitriol and Vitamin D2 on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the active form of vitamin D3, and vitamin D2 (ergocalciferol) on the function of key immune cells. While extensive research has elucidated the immunomodulatory roles of this compound, direct comparative data on the effects of the active form of vitamin D2 (1,25-dihydroxyergocalciferol) on immune cell function at a cellular level is notably limited. This guide summarizes the well-established effects of this compound and discusses the available, albeit less direct, comparative information for vitamin D2.
Executive Summary
This compound exerts significant immunomodulatory effects, primarily by suppressing pro-inflammatory responses and promoting a more tolerogenic state. It directly impacts T-lymphocytes by inhibiting their proliferation and shifting cytokine production from a Th1/Th17 phenotype towards a Th2 and regulatory T-cell (Treg) profile. Furthermore, this compound hinders the maturation of dendritic cells (DCs), reducing their capacity to present antigens and activate T-cells.
Direct, in-vitro comparative studies on the effects of the active form of vitamin D2 on these specific immune cell functions are scarce. Most comparative research focuses on the efficacy of vitamin D2 versus vitamin D3 supplementation in raising serum 25-hydroxyvitamin D [25(OH)D] levels, with some studies suggesting that vitamin D3 is more potent in this regard. One study analyzing the blood transcriptome following supplementation with either vitamin D2 or D3 found that they have overlapping but also distinct effects on gene expression related to the immune system, with vitamin D3 showing a stimulatory effect on interferon pathways that was not observed with vitamin D2[1]. However, this reflects the in-vivo effects of the precursors, not a direct comparison of the active metabolites on immune cells.
Data Presentation: this compound's Impact on Immune Cell Function
The following tables summarize the quantitative effects of this compound on T-cell proliferation, cytokine production, and dendritic cell maturation as reported in various experimental studies.
Table 1: Effect of this compound on T-Lymphocyte Proliferation
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Not specified | Potent inhibition of proliferation | [2] |
| Purified Human CD4+ T-cells | Not specified | Not specified | Inhibition of proliferation | [2] |
| Purified Human CD8+ T-cells | Not specified | Not specified | Inhibition of proliferation | [2] |
| Murine Spleen and Thymus Cells | Antigen | 0.01 to 0.1 nM | Inhibition of proliferative response | [3] |
Table 2: Effect of this compound on Cytokine Production by T-Lymphocytes
| T-Cell Subset | Cytokine | Observed Effect | Reference |
| Th1 | IL-2 | Inhibition of mRNA accumulation and secretion | [3][4] |
| IFN-γ | Inhibition of mRNA accumulation | [4] | |
| GM-CSF | Inhibition of mRNA accumulation | [4] | |
| Th17 | IL-17 | Inhibition | [5] |
| Th2 | IL-4 | Induction | [5] |
| Regulatory T-cells (Tregs) | IL-10 | Promotion | [6][7] |
Table 3: Effect of this compound on Dendritic Cell (DC) Maturation and Function
| DC Parameter | Observed Effect | Reference |
| Differentiation from Monocytes | Blocked | [8] |
| Expression of MHC class II | Downregulation | [7] |
| Expression of Co-stimulatory Molecules (CD40, CD80, CD86) | Downregulation | [7] |
| IL-12 Production | Inhibition | [6][7] |
| IL-23 Production | Inhibition | [9] |
| IL-10 Production | Stimulation | [7][9] |
| Antigen Presentation Capacity | Reduced | [7] |
Experimental Protocols
T-Cell Proliferation Assay
Objective: To measure the inhibitory effect of this compound or vitamin D2 on T-lymphocyte proliferation.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. To assess specific T-cell subsets, CD4+ or CD8+ T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Stimulation and Treatment: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a concentration of 1-5 µg/mL or with anti-CD3/anti-CD28 antibodies. Concurrently, treat the cells with varying concentrations of this compound, the active form of vitamin D2, or a vehicle control (e.g., ethanol).
-
Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation. A common method is the [3H]-thymidine incorporation assay, where [3H]-thymidine is added to the cultures for the final 18-24 hours. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter. Alternatively, proliferation can be measured using dye dilution assays (e.g., CFSE) and flow cytometry.
-
Data Analysis: Compare the proliferation rates in the treated groups to the vehicle control to determine the inhibitory effect of the compounds.
Cytokine Production Analysis
Objective: To quantify the effect of this compound or vitamin D2 on the production of various cytokines by T-cells.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 of the T-cell proliferation assay to culture, stimulate, and treat the T-cells.
-
Supernatant Collection: After a 24-72 hour incubation period, centrifuge the cell culture plates and collect the supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual enzyme-linked immunosorbent assays (ELISAs) for specific cytokines of interest (e.g., IFN-γ, IL-2, IL-10, IL-17).
-
Intracellular Cytokine Staining: To identify the cytokine-producing cell populations, perform intracellular cytokine staining followed by flow cytometry. After stimulation and treatment, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture. Then, fix and permeabilize the cells, and stain with fluorescently-labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines.
-
Data Analysis: Compare the cytokine concentrations or the percentage of cytokine-producing cells in the treated groups to the vehicle control.
Mandatory Visualizations
Caption: this compound signaling in T-lymphocytes.
Caption: Workflow for assessing immune cell function.
Conclusion
The available evidence strongly supports the role of this compound as a potent modulator of the adaptive immune response, primarily through its inhibitory effects on T-cell proliferation and pro-inflammatory cytokine production, and by maintaining dendritic cells in a more tolerogenic state. While the active form of vitamin D2 is presumed to have similar functions due to its interaction with the vitamin D receptor, there is a clear gap in the literature regarding direct, quantitative comparisons of its effects on immune cell function with those of this compound. Future in-vitro studies are warranted to elucidate any potential differences in the immunomodulatory properties of these two active vitamin D metabolites. This knowledge would be invaluable for the strategic development of therapeutic interventions targeting the vitamin D signaling pathway for autoimmune and inflammatory diseases.
References
- 1. Frontiers | Vitamins D2 and D3 Have Overlapping But Different Effects on the Human Immune System Revealed Through Analysis of the Blood Transcriptome [frontiersin.org]
- 2. Comparison of the effects of 1,25-dihydroxyvitamin D3 on T lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,25-Dihydroxyvitamin D3 inhibits antigen-induced T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory role of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D and 1,25(OH)2D Regulation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Supplementation: Effect on Cytokine Profile in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Vitamin D on Immune System and Inflammatory Diseases | MDPI [mdpi.com]
- 8. Regulation of Dendritic Cell Function by Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Calcitriol vs. Doxercalciferol: A Comparative Analysis of Vitamin D Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of calcitriol (B1668218) and doxercalciferol (B1670903), focusing on their distinct mechanisms of activating the Vitamin D Receptor (VDR). The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Introduction
This compound, the biologically active form of vitamin D3, and doxercalciferol, a synthetic vitamin D2 analog, are both crucial therapeutic agents for managing secondary hyperparathyroidism, particularly in patients with chronic kidney disease. Their primary mechanism of action involves the activation of the Vitamin D Receptor, a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate (B84403) homeostasis. While both compounds ultimately lead to VDR activation, their pathways to achieving this and their potential downstream effects exhibit notable differences.
Mechanism of Action: A Tale of Two Activation Pathways
The fundamental difference between this compound and doxercalciferol lies in their activation process. This compound is a direct VDR agonist, meaning it can bind to and activate the receptor without prior metabolic conversion.[1] In contrast, doxercalciferol is a prohormone that requires enzymatic activation in the liver.[1]
Following administration, doxercalciferol is metabolized by the hepatic enzyme CYP27A1 into its active forms: 1α,25-dihydroxyvitamin D2 (erthis compound), the major active metabolite, and 1,24-dihydroxyvitamin D2, a minor active metabolite. These active metabolites are the molecules that subsequently bind to and activate the VDR.
Upon ligand binding, both this compound and the active metabolites of doxercalciferol induce a conformational change in the VDR. This change promotes the heterodimerization of the VDR with the retinoid X receptor (RXR). The resulting VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-regulatory proteins (co-activators or co-repressors) and the general transcription machinery, ultimately leading to the modulation of gene expression. A primary therapeutic target is the parathyroid hormone (PTH) gene, where VDR activation leads to transcriptional repression and subsequent reduction in PTH levels.
Quantitative Comparison of VDR Activation
The efficacy of a VDR agonist is determined by its binding affinity to the receptor and its ability to induce a transcriptional response.
VDR Binding Affinity
Competitive binding assays are employed to determine the affinity of a ligand for the VDR. These assays measure the concentration of an unlabeled ligand required to displace 50% of a radiolabeled ligand from the receptor (IC50), which can then be used to calculate the binding affinity (Ki).
A key study directly comparing the VDR binding affinities of this compound (1,25-dihydroxyvitamin D3) and the active metabolite of doxercalciferol (1,25-dihydroxyvitamin D2) found them to be equivalent across various tissues.
| Compound | VDR Binding Affinity (Relative to this compound) | Reference |
| This compound (1,25-dihydroxyvitamin D3) | 100% | Scatchard et al. |
| 1,25-dihydroxyvitamin D2 (Active Doxercalciferol) | ~100% | Scatchard et al. |
VDR Transactivation Potency
Reporter gene assays are utilized to quantify the transcriptional activity of VDR agonists. In these assays, cells are engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a VDRE-containing promoter. The potency of an agonist is determined by its effective concentration to elicit a half-maximal response (EC50).
Experimental Protocols
Competitive Radioligand Binding Assay for VDR
This protocol outlines a general procedure for determining the VDR binding affinity of a test compound.
1. Materials:
-
VDR Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [3H]-calcitriol.
-
Unlabeled Ligands: this compound and 1,25-dihydroxyvitamin D2.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a protein stabilizer (e.g., bovine serum albumin).
-
Wash Buffer: Cold PBS.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Fluid and Counter.
2. Method:
-
Prepare serial dilutions of unlabeled this compound and 1,25-dihydroxyvitamin D2.
-
In a multi-well plate, combine the VDR source, a fixed concentration of [3H]-calcitriol, and varying concentrations of the unlabeled ligands.
-
Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled this compound).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters and wash with cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the unlabeled ligand.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand to generate a competition curve and determine the IC50 value.
VDR Reporter Gene Assay
This protocol describes a general method for assessing the transactivation potency of VDR agonists.
1. Materials:
-
Cell Line: A suitable mammalian cell line with low endogenous VDR expression (e.g., HEK293T).
-
Plasmids: A VDR expression vector and a reporter plasmid containing a luciferase gene driven by a VDRE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compounds: this compound and 1,25-dihydroxyvitamin D2.
-
Luciferase Assay Reagent.
-
Luminometer.
2. Method:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, replace the medium with fresh medium containing serial dilutions of this compound or 1,25-dihydroxyvitamin D2.
-
Include a vehicle control.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Summary and Conclusion
This compound and doxercalciferol represent two effective strategies for activating the Vitamin D Receptor. The key distinction lies in their activation mechanism: this compound is a direct-acting agonist, while doxercalciferol is a prohormone requiring hepatic metabolism to its active form, 1,25-dihydroxyvitamin D2.
Experimental data indicates that the VDR binding affinity of this compound and the active metabolite of doxercalciferol are virtually identical. While direct comparative data on their transactivation potencies (EC50 values) are limited, their equivalent binding affinities suggest a comparable ability to induce VDR-mediated gene transcription. The choice between these agents in a research or clinical setting may therefore depend on other factors such as their pharmacokinetic profiles, off-target effects, and the specific biological question being investigated. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences in VDR activation between these two important compounds.
References
The Synergistic Alliance: Calcitriol and Chemotherapy in Preclinical In Vitro Models
An Objective Comparison for Researchers and Drug Development Professionals
The concept of combining the active form of vitamin D, calcitriol (B1668218), with conventional chemotherapy has gained significant traction in oncological research. In vitro studies have consistently demonstrated that this compound can enhance the cytotoxic effects of various chemotherapeutic agents against a spectrum of cancer cell lines. This guide provides a comparative overview of key experimental findings, detailed methodologies, and the underlying signaling pathways that govern this synergistic relationship, offering valuable insights for researchers and drug development professionals.
Quantitative Data Summary
The synergy between this compound and chemotherapy is most evident in the reduction of the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent and the enhanced induction of apoptosis. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Synergistic Effects of this compound and Paclitaxel (B517696) on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Pre-treatment | Paclitaxel IC50 (nM) | Fold Decrease in IC50 | Reference |
| SCCVII/SF | Murine Squamous Cell Carcinoma | Yes | Not specified | Significant reduction in clonogenic survival | [1] |
| PC-3 | Prostatic Adenocarcinoma | Yes | Not specified | Significant reduction in clononegic survival | [1][2] |
| MCF-7 | Breast Cancer (ER+) | Yes | Not specified | Up to 2 logs | [3] |
| T-47D | Breast Cancer (ER+) | Yes | Not specified | Up to 2 logs | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Yes | Not specified | Up to 2 logs | [3] |
Table 2: Synergistic Effects of this compound and Platinum-Based Agents (Cisplatin/Carboplatin) on Cancer Cell Lines
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Co-treatment | Effect | Reference |
| MCF-7 | Breast Cancer | Cisplatin (B142131) | 100 nM | Synergistic inhibition of cell proliferation (CI < 1.0) | [3] |
| Gastric Cancer Cells | Gastric Cancer | Cisplatin | Yes | Attenuated cisplatin resistance | [4] |
| T24/DDP | Bladder Cancer (Cisplatin-Resistant) | Cisplatin | Yes | Reversal of cisplatin resistance | [5] |
| UMUC3R | Bladder Cancer (Cisplatin-Resistant) | Cisplatin | Yes | Reversal of cisplatin resistance | [5] |
| UT-OV-1 | Ovarian Cancer | Paclitaxel + Carboplatin | 10 µM | Enhanced growth inhibition | [6][7] |
| UT-OV-3B | Ovarian Cancer | Paclitaxel + Carboplatin | 10 µM | Enhanced growth inhibition | [6][7] |
| UT-OV-4 | Ovarian Cancer | Paclitaxel + Carboplatin | 10 µM | Enhanced growth inhibition | [6][7] |
Table 3: Synergistic Effects of this compound and Other Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Co-treatment | Effect | Reference |
| Capan-1 | Pancreatic Carcinoma | Gemcitabine (B846) | Yes | Synergistic antiproliferative effect | [8] |
| Papillary Thyroid Carcinoma Cells | Papillary Thyroid Carcinoma | Doxorubicin | Yes | Enhanced Doxorubicin-induced apoptosis | [9][10] |
| MCF-7 | Breast Cancer | Doxorubicin | 100 nM | Synergistic inhibition of cell proliferation (CI < 1.0) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Doxorubicin | Yes | Decreased IC50 by up to 1 log | [3] |
| T-47D | Breast Cancer | Doxorubicin | Yes | Decreased IC50 by up to 1 log | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound, chemotherapy, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity.
-
Cells are seeded at a low density in 6-well plates.
-
After treatment with this compound and/or chemotherapy, the cells are allowed to grow for a period of 1-3 weeks until visible colonies are formed.
-
Colonies are then fixed with a solution like methanol (B129727) and stained with crystal violet.
-
The number of colonies containing at least 50 cells is counted. The survival fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are harvested after treatment and washed with a binding buffer.
-
Cells are then incubated with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.
-
Cell lysates are prepared from treated and control cells.
-
The lysates are incubated with a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter.
-
The activity of the caspase is determined by measuring the cleavage of the substrate, which results in a color change or fluorescence, using a spectrophotometer or fluorometer. Studies have shown increased activation of caspases-3, -6, -8, and -9 in cells treated with a combination of this compound and gemcitabine[8].
-
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between this compound and chemotherapy is underpinned by the modulation of several key signaling pathways.
Vitamin D Receptor (VDR) Signaling Pathway
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Upregulation of VDR expression can sensitize cancer cells to the effects of chemotherapy.
Caption: this compound binds to VDR, leading to gene transcription changes that promote anti-cancer effects.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergy between this compound and a chemotherapeutic agent involves a series of in vitro assays.
Caption: A standard workflow for evaluating the synergistic effects of drug combinations in vitro.
This compound-Mediated Sensitization to Doxorubicin via STAT3 Pathway
In papillary thyroid carcinoma cells, this compound enhances doxorubicin-induced apoptosis by upregulating the Vitamin D Receptor (VDR) and protein tyrosine phosphatase N2 (PTPN2), which in turn downregulates the phosphorylation of STAT3.
Caption: this compound enhances Doxorubicin's effect by inhibiting the anti-apoptotic p-STAT3.
This compound's Impact on mTOR Signaling and Cisplatin Resistance
In gastric cancer, this compound has been shown to suppress glycolysis and M2 macrophage polarization by inhibiting mTOR activation, thereby attenuating cisplatin resistance.
Caption: this compound inhibits mTOR, reducing glycolysis and M2 polarization, thus lowering cisplatin resistance.
References
- 1. This compound (1,25-dihydroxycholecalciferol) enhances paclitaxel antitumor activity in vitro and in vivo and accelerates paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses gastric cancer progression and cisplatin resistance by inhibiting glycolysis and M2 macrophage polarization through inhibition of mTOR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D3 sensitizes resistant human bladder cancer cells to cisplatin by regulating Sirtuin 1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel, Carboplatin and 1,25-D3 Inhibit Proliferation of Ovarian Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 7. Paclitaxel, Carboplatin and 1,25-D3 Inhibit Proliferation of Ovarian Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances gemcitabine antitumor activity in vitro and in vivo by promoting apoptosis in a human pancreatic carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances Doxorubicin‐induced apoptosis in papillary thyroid carcinoma cells via regulating VDR/PTPN2/p‐STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances Doxorubicin-induced apoptosis in papillary thyroid carcinoma cells via regulating VDR/PTPN2/p-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Calcitriol's Anti-Cancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
This comprehensive guide offers researchers, scientists, and drug development professionals a cross-validated comparison of calcitriol's effects on various cancer cell types. This compound (B1668218), the hormonally active form of vitamin D, has demonstrated significant anti-neoplastic properties in numerous preclinical studies.[1][2] Its mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and cellular differentiation, with effects varying across different cancer models.[1][2][3] This guide synthesizes experimental data to provide an objective comparison of this compound's performance, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways involved.
Quantitative Comparison of this compound's Efficacy
To facilitate a clear comparison of this compound's anti-proliferative effects, the following table summarizes the half-maximal inhibitory concentration (IC50) values across a range of human cancer cell lines. These values, collated from multiple studies, highlight the differential sensitivity of various cancer types to this compound treatment.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MCF-7 | ~40 | 24 | [4] |
| Breast Cancer | MDA-MB-231 | ~50 | 24 | [4] |
| Melanoma | B16-F10 | 0.24 | Not Specified | [5] |
| Prostate Cancer | LNCaP | Not Specified | Not Specified | [6] |
| Prostate Cancer | PC-3 | Not Specified | Not Specified | [6] |
| Cervical Cancer | HeLa S3 | Not Specified | Not Specified | |
| Colon Cancer | SW480 | Not Specified | Not Specified | |
| Colon Cancer | HT-29 | Not Specified | Not Specified |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay methodology. The data presented here is for comparative purposes.
Deciphering the Mechanisms: Cell Cycle Arrest and Apoptosis
This compound exerts its anti-cancer effects primarily through the induction of cell cycle arrest, predominantly at the G0/G1 phase, and the promotion of apoptosis (programmed cell death).[7]
Cell Cycle Arrest: this compound has been shown to upregulate cell cycle inhibitors such as p21 and p27, which in turn inhibit cyclin-dependent kinases (CDKs) responsible for cell cycle progression.[3][7][8] This leads to an accumulation of cells in the G1 phase, thereby halting proliferation.[7][9] For instance, in HeLa S3 cervical cancer cells, this compound treatment leads to G1 phase arrest.[10] Studies in prostate cancer cells also indicate that this compound causes an accumulation of cells in the G0/G1 phase of the cell cycle.[11][12]
Apoptosis: this compound can trigger apoptosis through various mechanisms. It has been observed to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-XL, while up-regulating pro-apoptotic proteins such as Bax and Bak.[1][11][12] Furthermore, this compound can induce the activation of caspases, a family of proteases that are central to the execution of apoptosis.[1][5] In the LNCaP prostate cancer cell line, this compound-induced apoptosis is accompanied by the downregulation of Bcl-2.[11][12]
The following table summarizes the qualitative effects of this compound on cell cycle and apoptosis in different cancer cell lines.
| Cancer Type | Cell Line | Effect on Cell Cycle | Key Proteins Modulated (Cell Cycle) | Effect on Apoptosis | Key Proteins Modulated (Apoptosis) |
| Breast Cancer | MCF-7 | G0/G1 Arrest | p21, p27 | Induction | Downregulation of Bcl-2 |
| Prostate Cancer | LNCaP | G0/G1 Arrest | Not Specified | Induction | Downregulation of Bcl-2, Bcl-XL |
| Cervical Cancer | HeLa S3 | G1 Arrest | p21 | Not Specified | Not Specified |
| Melanoma | B16-F10 | Not Specified | Not Specified | Induction | Upregulation of Caspase-3, -8, -9 |
Signaling Pathways and Experimental Workflow
The biological effects of this compound are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[13][14][15] This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[13][14][15]
Caption: this compound's genomic signaling pathway in cancer cells.
A typical experimental workflow to assess the anti-cancer effects of this compound involves a series of in vitro assays.
Caption: A generalized workflow for in vitro analysis of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[19]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[20]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[21]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer[10]
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells with this compound treatment. Prepare control (untreated) cells as well.
-
Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL) to each 100 µL of cell suspension.[10]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[22]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Combination Therapy for Prostate Cancer: Pharmacokinetic and Pharmacodynamic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Policing Cancer: Vitamin D Arrests the Cell Cycle | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
- 11. This compound-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Calcitriol: A Guide for Laboratory Professionals
The proper disposal of calcitriol (B1668218), a potent synthetic vitamin D analog, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to mitigate risks to both personnel and the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with regulatory standards.
This compound is classified as a hazardous substance due to its high potency and potential for adverse health effects, including teratogenicity and toxicity to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and should never be disposed of through standard laboratory drains or as regular trash.[1][2]
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
Before handling any this compound waste, it is imperative to wear appropriate PPE to prevent skin contact, inhalation, and eye exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In cases of potential aerosol or dust generation, respiratory protection should be used within a chemical fume hood.[3]
2. Waste Segregation and Containment:
Proper segregation of this compound waste is essential to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, such as weighing papers, pipette tips, gloves, and other consumables, must be placed in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a compatible material like high-density polyethylene (B3416737) (HDPE) and have a secure, tight-fitting lid.[3][4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant hazardous waste container.[3] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentrations of all constituents.[3] Do not mix this compound waste with other incompatible chemicals.[4]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and defacing the label, the container can be disposed of according to institutional guidelines.[3]
3. Storage of this compound Waste:
Sealed and labeled waste containers should be stored in a cool, dry, and well-ventilated area, away from general work areas, while awaiting pickup by a certified waste disposal service.[4]
4. Professional Disposal:
All this compound waste must be disposed of through a licensed hazardous waste disposal contractor.[3] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Maintain accurate records of the amount of this compound waste generated and the date of its disposal.[3]
Spill Management
In the event of a this compound spill, the following procedures should be followed:
-
Minor Spills:
-
Clean up waste regularly and address abnormal spills immediately.[1]
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear appropriate PPE, including a dust respirator.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Dampen with water to prevent dusting before sweeping.[1]
-
Place the collected material in a suitable, labeled container for disposal.[1]
-
-
Major Spills:
Regulatory Compliance
Disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[1] These regulations may differ by region, and it is the responsibility of the user to be aware of and adhere to the laws in their area.[1] The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for managing hazardous waste, and facilities should ensure their procedures are compliant.[5]
Data Presentation
| Parameter | Specification | Source |
| UN Number | UN2811 | [6] |
| DOT Hazard Class | 6.1 (Toxic) | [1][6] |
| Packaging Group | II | [1] |
| Reportable Quantity | Not specified | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide: Personal Protective Equipment for Calcitriol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Calcitriol. It offers procedural, step-by-step guidance for personal protective equipment (PPE) selection, use, and disposal to ensure a safe laboratory environment.
Hazard Overview
This compound is a highly potent, synthetic vitamin D analog. It is classified as extremely hazardous and requires stringent handling procedures. Key hazards include:
-
Acute Toxicity: Fatal if swallowed, fatal in contact with skin, and fatal if inhaled[1].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1].
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure[2].
-
Skin and Eye Contact: May cause skin irritation and is hazardous in case of eye contact[3][4]. Absorption through the skin can lead to systemic effects[5].
Due to these significant risks, all personal contact, including inhalation, must be avoided by using appropriate engineering controls and personal protective equipment[2][5].
Personal Protective Equipment (PPE) Selection
The selection of PPE depends on the specific laboratory operation, the quantity of this compound being handled, and its physical form (solid powder or solution).
Before selecting PPE, appropriate engineering controls must be in place. For handling this compound powder, operations should be conducted within a containment device such as an isolator or a Class II biological safety cabinet[2][5]. Solutions with no potential for aerosolization can be handled outside of containment, but procedures that may generate aerosols (e.g., vortexing, pumping) require a containment system or local exhaust ventilation[5].
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Basis and Conditions for Use |
| Respiratory Protection | NIOSH-approved air-purifying respirator with HEPA filters.[5] | Required for: Handling solid/powder form, procedures with potential for aerosolization, spill cleanup, or when ventilation is insufficient.[3][5] A powered air-purifying respirator (PAPR) with HEPA filters is recommended for spill cleanup[2]. |
| Hand Protection | Double gloves (impervious, chemical-resistant).[2][4] | Inner Glove: Nitrile or low-protein, powder-free latex. Outer Glove: Nitrile or other impervious material. For prolonged contact, a glove with Protection Class 5 or higher (>240 min breakthrough time) is recommended. For brief contact, Protection Class 3 or higher (>60 min breakthrough) is suitable[5]. |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield.[2][4][5] | Required for all handling operations. The choice should be based on a risk assessment of the specific procedure[2]. |
| Body Protection | Laboratory coat, disposable low-permeability coveralls, or chemical-resistant apron.[4][5] | Up to 500g: A standard laboratory coat may be suitable. Up to 1kg: A disposable coverall of low permeability is recommended. Over 1kg / Manufacturing: Disposable low-permeability coveralls and disposable shoe covers are required. Air-supplied full-body suits may be necessary for advanced protection[5]. |
| Foot Protection | Chemical-resistant boots with steel toe and shank; protective shoe covers.[5][6] | Required when handling larger quantities or during manufacturing operations to prevent contamination[5]. |
PPE Workflow and Procedures
Visual workflows provide clear, step-by-step guidance for critical safety procedures. The following diagrams illustrate the logic for selecting appropriate PPE and the correct sequence for donning and doffing equipment to minimize exposure risk.
Caption: PPE selection workflow for handling this compound.
Caption: Procedural flow for donning and doffing PPE.
Operational Plans: Handling and Spills
-
General Handling: Avoid all personal contact[5]. Ensure good ventilation or exhaustion at the workplace[1]. After handling, wash hands and other exposed skin thoroughly[2]. Do not eat, drink, or smoke in areas where this compound is used[7].
-
Spill Management:
-
Minor Spills (Powder): Evacuate the area. Wear full protective clothing, including a respirator, gloves, and safety glasses[5]. Use dry clean-up procedures to avoid generating dust. Dampen with water before sweeping if necessary. Vacuuming should only be done with a HEPA-filtered vacuum cleaner[5].
-
Major Spills: Clear the area of all personnel and move upwind[5]. Alert emergency responders[5].
-
Containment: Collect spilled material and place it in a suitable, labeled container for disposal[2][5]. Clean the spill surface thoroughly to remove any residual contamination[2].
-
Disposal Plans
This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment; it must not be allowed to enter sewers or surface water[1][5].
-
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal[2].
-
Contaminated Materials: All PPE and materials that have come into contact with this compound (e.g., gloves, coveralls, labware) should be considered contaminated. Dispose of this material as hazardous waste according to federal, state, and local regulations[1][5].
-
Disposal Procedure:
-
Collect this compound waste in a dedicated, clearly labeled, and sealed container made of a compatible material (e.g., HDPE)[8].
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials[3][8].
-
Arrange for collection and disposal by a licensed chemical waste disposal company[8]. Do not mix with other chemical waste unless compatibility is confirmed[8].
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. stemcell.com [stemcell.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
